Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGCVZGUQPOVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673117 | |
| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004305-97-8 | |
| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. The gem-difluoromethylene group (CF₂) in particular is a highly sought-after motif, often serving as a bioisostere for carbonyl groups or ethers, while enhancing metabolic stability and binding affinity. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a quintessential example of a high-value building block, synergistically combining the influential CF₂ group with a versatile synthetic handle—the bromophenyl moiety. This aryl bromide functionality is primed for a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling rapid diversification and the construction of complex molecular architectures.
This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. We will move beyond a mere recitation of steps to explore the underlying chemical principles, justify the selection of specific reagents and conditions, and provide a field-proven experimental protocol designed for reproducibility and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of α-aryl-α,α-difluoroesters can be approached through several distinct pathways. The optimal choice depends on factors such as starting material availability, scalability, and tolerance to various functional groups.
-
The Reformatsky Reaction: A classic method for C-C bond formation, the Reformatsky reaction involves the generation of an organozinc enolate from an α-halo ester, which then reacts with a carbonyl compound.[1][2] In this context, the reaction would involve forming a zinc reagent from ethyl bromodifluoroacetate and reacting it with 4-bromobenzaldehyde. While effective, this pathway requires a carbonyl precursor and careful control of the organozinc intermediate.[3]
-
Photoredox/Copper Dual Catalysis: A modern and mild approach utilizes dual catalysis to couple aryl boronic acids with bromo(di)fluoromethyl derivatives.[4] This method offers excellent functional group tolerance and proceeds at room temperature, but may require specialized photocatalytic equipment and more expensive iridium-based catalysts.
-
Direct Copper-Mediated Cross-Coupling: This strategy represents a robust and direct route, involving the reaction of a suitable aryl precursor with ethyl bromodifluoroacetate in the presence of a copper source.[5][6] The reaction can be performed with aryl iodides or aryl boronic acids. The use of copper powder is particularly advantageous due to its low cost, operational simplicity, and high efficiency in forming the crucial organocopper intermediate for the coupling process.[5]
Given its directness, scalability, and reliance on accessible reagents, this guide will focus on the Copper-Mediated Cross-Coupling of an aryl iodide with ethyl bromodifluoroacetate.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Ethyl bromodifluoroacetate - Enamine [enamine.net]
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate properties
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a pivotal synthetic building block in contemporary medicinal and agrochemical research. The strategic placement of a difluoromethylenester group and a reactive bromine handle on a phenyl ring offers a unique combination of properties and synthetic versatility. The difluoromethyl group serves as a crucial bioisostere for hydroxyl, thiol, or carbonyl groups, often enhancing metabolic stability and modulating pharmacokinetic profiles. Simultaneously, the bromophenyl moiety provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the compound's physicochemical properties, detailed synthetic protocols, mechanistic insights, and its broad utility in the construction of complex, high-value molecules for drug discovery professionals.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group is of particular importance. It is recognized as a non-hydrolyzable bioisostere of a ketone or a sterically shielded mimic of an ether or thioether linkage, capable of participating in favorable dipole-dipole interactions with biological targets.
This compound, CAS 1004305-97-8, is a bifunctional reagent that masterfully combines the benefits of the CF₂ group with the synthetic potential of an aryl bromide. This structure allows for a modular and convergent approach to novel therapeutics: the difluoroacetate core provides desirable metabolic and physicochemical properties, while the bromine atom acts as a versatile anchor for introducing molecular complexity and diversity through well-established cross-coupling chemistry.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification.
Physicochemical Data
The following table summarizes the key physicochemical properties compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1004305-97-8 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrF₂O₂ | [1][3] |
| Molecular Weight | 279.09 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Boiling Point | ~115-117 °C at 5 mmHg | Supplier Data |
| Density | ~1.55 g/mL | Supplier Data |
| Refractive Index | ~1.49 | Supplier Data |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct sets of signals.
-
An ethyl group appearing as a quartet around δ 4.3-4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.3-1.4 ppm (for the -CH₃ protons).
-
The aromatic protons of the 1,4-disubstituted benzene ring are expected to appear as a classic AA'BB' system, presenting as two doublets between δ 7.5 and 7.8 ppm. The electron-withdrawing nature of the CF₂COOEt group would shift these protons downfield.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include:
-
The ethyl carbons around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃).
-
Aromatic carbons between δ 125 and 135 ppm.
-
The quaternary carbon attached to the CF₂ group.
-
The ester carbonyl carbon (-C=O) around δ 163 ppm.
-
The most characteristic signal is the CF₂ carbon , which is expected to appear as a triplet around δ 110-115 ppm due to the strong one-bond coupling to the two fluorine atoms (¹JCF).
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): The spectrum is expected to show a single signal, a singlet, as the two fluorine atoms are chemically equivalent. Its chemical shift would be in the typical range for alkyl-CF₂ groups.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). Expected fragments include the loss of the ethoxy group (-OC₂H₅) and the entire ester function (-COOC₂H₅).
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing this compound involves the cross-coupling of a suitable aryl precursor with a reagent that provides the difluoroacetate moiety. The copper-mediated coupling of an aryl halide with ethyl bromodifluoroacetate (BrCF₂COOEt) is a well-established and robust method.[4][5]
Representative Synthetic Pathway
A logical synthesis involves the reaction of 4-bromoiodobenzene with ethyl bromodifluoroacetate in the presence of activated copper powder. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position.
Caption: Copper-mediated synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Sato et al.[4])
Disclaimer: This protocol is an adaptation for illustrative purposes and should be optimized and validated under appropriate laboratory conditions.
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add activated copper powder (2.5 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).
-
Solvent and Reactants: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Sequentially add 4-bromoiodobenzene (1.0 equivalent) and ethyl bromodifluoroacetate (1.2-1.5 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the copper salts, washing the pad thoroughly with the organic solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a clear liquid.
Reactivity and Synthetic Utility
The true value of this compound lies in its ability to serve as a versatile intermediate. The aryl bromide functionality is a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Key Transformations
The bromine atom can be readily transformed into a new C-C or C-N bond, providing access to a vast chemical space.
Caption: Key cross-coupling reactions of the title compound.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most common and powerful application for this building block, enabling the synthesis of biaryl compounds, a privileged scaffold in medicinal chemistry.
Objective: To couple this compound with an arylboronic acid.
-
Flask Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos).[6]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water, via cannula or syringe.
-
Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the target biaryl-difluoroacetate product.
Applications in Drug Discovery
The products derived from this compound are of significant interest in drug discovery.
-
Scaffold Hopping and Bioisosterism: The resulting aryl-CF₂-COOEt moiety can be hydrolyzed to the corresponding carboxylic acid (Ar-CF₂-COOH), which is a valuable isostere for tetrazoles or other carboxylic acid surrogates in drug candidates.
-
Metabolic Blocking: The difluoromethylene group can act as a metabolic block, preventing oxidation at the benzylic position that would otherwise occur in a non-fluorinated analog. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Access to Novel Chemical Space: The modular nature of its synthesis and subsequent reactions allows for the rapid generation of compound libraries for high-throughput screening. The biaryl structures formed via Suzuki coupling are prevalent in many classes of drugs, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents.[7][8]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as harmful if swallowed or inhaled. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its design elegantly addresses key challenges in drug discovery by providing a stable, bioisosteric core and a versatile handle for molecular diversification. The robust and well-understood chemistry associated with both the copper-mediated difluoroalkylation for its synthesis and the palladium-catalyzed couplings for its elaboration makes it an exceptionally reliable and valuable building block for developing next-generation therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [oakwoodchemical.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 1004305-97-8 properties
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS 1004305-97-8): A Strategic Building Block in the Pursuit of Novel Therapeutics
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, modulate physicochemical properties, and improve target affinity. This guide delves into the technical profile of this compound (CAS 1004305-97-8), a fluorinated building block. While not a therapeutic agent itself, its structural motifs are representative of precursors used in the synthesis of advanced bioactive molecules. This document will characterize the building block, explain the rationale for its use, and provide a detailed case study of GSK2193874, a potent and selective TRPV4 antagonist, whose development embodies the principles of leveraging such fluorinated intermediates. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the application of fluorinated synthons in contemporary pharmacology.
Physicochemical Profile of the Core Synthon
This compound is a specialized reagent available for chemical synthesis. Its core value lies in the combination of a bromo-functionalized aromatic ring, which allows for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a gem-difluoroacetate group, a key bioisostere for enhancing drug-like properties.
| Property | Value | Source |
| CAS Number | 1004305-97-8 | [1][2] |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₉BrF₂O₂ | [1][2] |
| Molecular Weight | 279.08 g/mol | [1][3] |
| Physical State | Liquid | [2][4] |
| Canonical SMILES | CCOC(=O)C(F)(F)C1=CC=C(Br)C=C1 | [2] |
| InChI Key | PUGCVZGUQPOVQF-UHFFFAOYSA-N | [2] |
The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine into lead compounds is a deliberate strategy to overcome common drug development hurdles. The gem-difluoro motif (CF₂) present in the title compound is particularly valuable.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds, particularly at sites of oxidative metabolism (e.g., benzylic positions), can significantly block degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Modulation of Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. Its effect on lipophilicity is context-dependent. A single fluorine can increase lipophilicity, but the gem-difluoro group often serves as a bioisostere for a carbonyl or hydroxyl group, altering electronic distribution and hydrogen bonding potential without drastically increasing logP.
-
Enhancement of Binding Affinity: The electronegativity of fluorine can create favorable electrostatic interactions with electron-deficient pockets in target proteins. It can also modulate the pKa of nearby functional groups, optimizing their ionization state for improved target engagement.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.
Case Study: GSK2193874, a Potent TRPV4 Antagonist
While a direct, published synthesis of GSK2193874 from CAS 1004305-97-8 is not available, this clinical candidate serves as an exemplary molecule whose development required advanced, fluorinated intermediates. It demonstrates the successful application of the principles outlined above to create a potent, selective, and orally bioavailable drug.
GSK2193874 is a first-in-class, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[5] TRPV4 is a non-selective cation channel activated by stimuli such as heat, mechanical stress, and hypo-osmolarity.[1] Its activation in the pulmonary endothelium is implicated in the pathogenesis of pulmonary edema secondary to heart failure.[1]
Mechanism of Action and Signaling Pathway
TRPV4 channels are crucial regulators of calcium (Ca²⁺) influx in various cell types, including endothelial cells. In pathological conditions like congestive heart failure, increased pulmonary vascular pressure activates TRPV4, leading to a surge in intracellular Ca²⁺. This influx disrupts endothelial barrier integrity, causing fluid to leak into the alveolar spaces (pulmonary edema).
GSK2193874 acts as a potent blocker of the TRPV4 channel, preventing this pathological Ca²⁺ influx.[5] By binding to the channel, it stabilizes the closed state and inhibits its opening in response to activating stimuli. This preserves the integrity of the endothelial barrier and prevents or resolves pulmonary edema.
Caption: Mechanism of GSK2193874 in preventing pulmonary edema.
Potency and Selectivity
GSK2193874 exhibits nanomolar potency and high selectivity, critical attributes for a successful therapeutic agent.
| Parameter | Species | IC₅₀ Value | Source |
| TRPV4 Antagonism | Rat | 2 nM | [6] |
| Human | 40 nM | [6] | |
| Selectivity | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | >25 µM | [5] |
This high degree of selectivity minimizes the risk of off-target effects. The compound was profiled against a panel of approximately 200 other human receptors, channels, and enzymes and showed no significant activity, underscoring its clean pharmacological profile.
Pharmacokinetic Profile
A key success of the GSK2193874 development program was achieving excellent oral bioavailability and a suitable half-life for chronic dosing.
| Species | Parameter | Value | Source |
| Rat | IV Clearance (CL) | 7.3 mL/min/kg | [5] |
| Oral Half-life (t₁/₂) | 10 h | [5] | |
| Oral Bioavailability (%F) | 31% | [5] | |
| Dog | IV Clearance (CL) | 6.9 mL/min/kg | [5] |
| Oral Half-life (t₁/₂) | 31 h | [5] | |
| Oral Bioavailability (%F) | 53% | [5] |
These properties confirm that the molecule is well-absorbed and persists in the body long enough to exert its therapeutic effect with a reasonable dosing schedule.
Experimental Protocols & Methodologies
The characterization of a selective ion channel blocker like GSK2193874 requires a suite of specialized in vitro and in vivo assays.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct evidence of ion channel blockade.
Objective: To measure the inhibitory effect of a test compound on TRPV4 channel currents in a recombinant cell line.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ. The internal pipette solution contains a physiological salt solution (e.g., Cs-methanesulfonate based) to isolate specific currents.
-
Cell Patching: A micropipette is brought into contact with a single cell to form a high-resistance seal (>1 GΩ). The cell membrane is then ruptured to achieve the "whole-cell" configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Channel Activation: A specific TRPV4 agonist (e.g., GSK1016790A) is applied via the external perfusion system to elicit an inward current.
-
Compound Application: Once a stable baseline current is established, GSK2193874 is perfused at varying concentrations.
-
Data Analysis: The reduction in the agonist-induced current amplitude is measured and plotted against the compound concentration to calculate the IC₅₀ value.
Caption: Workflow for whole-cell patch-clamp analysis of a TRPV4 antagonist.
In Vivo Model: Heart Failure-Induced Pulmonary Edema
This model validates the therapeutic concept in a disease-relevant animal model.
Objective: To assess the ability of GSK2193874 to prevent or reverse pulmonary edema in a rat model of heart failure.
Methodology:
-
Model Induction: Heart failure is induced in rats via a permanent ligation of the left anterior descending (LAD) coronary artery, leading to myocardial infarction.
-
Chronic Dosing: Several weeks post-infarction, once heart failure is established, animals are treated orally with vehicle or GSK2193874 daily.
-
Hemodynamic Assessment: Arterial oxygenation (PaO₂) is measured via a carotid artery catheter as a primary indicator of lung function.
-
Edema Quantification: At the end of the study, animals are euthanized, and the lungs are excised. The lung wet-to-dry weight ratio is calculated as a direct measure of edema. A higher ratio indicates more severe edema.
-
Data Analysis: Statistical comparison of lung wet/dry ratios and PaO₂ levels between the vehicle-treated and GSK2193874-treated groups is performed to determine efficacy.
The successful demonstration of efficacy in this model, showing that GSK2193874 can improve arterial oxygenation and reduce lung water, provided the crucial proof-of-concept for its clinical development.
Conclusion
This compound (CAS 1004305-97-8) represents a class of strategically important, fluorinated building blocks in medicinal chemistry. While its direct contribution is in synthesis, its true value is realized in the advanced properties it imparts to final drug molecules. The case of GSK2193874 powerfully illustrates how leveraging such intermediates can lead to the development of highly potent, selective, and orally bioavailable therapeutics that address significant unmet medical needs. This guide provides a framework for understanding the journey from a simple chemical synthon to a complex clinical candidate, underscoring the critical interplay between synthetic chemistry and molecular pharmacology.
References
- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Specifically, the difluoromethyl group (CF2) is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of participating in hydrogen bonding and influencing molecular conformation. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, a key building block for the introduction of the 4-bromophenyl-difluoroacetyl moiety into more complex molecular architectures.
The IUPAC name for this compound is This compound .[1] It is identified by the CAS Number 1004305-97-8 .[2] Its molecular formula is C₁₀H₉BrF₂O₂, with a molecular weight of approximately 279.09 g/mol .[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1004305-97-8 | [2] |
| Molecular Formula | C₁₀H₉BrF₂O₂ | [2] |
| Molecular Weight | 279.09 g/mol | [2] |
| Predicted XlogP | 3.5 | [3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several synthetic routes, with the most common being the Reformatsky reaction and copper-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.
Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, and its modern variations are well-suited for the synthesis of α,α-difluoroesters.[4][5][6] This approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[5] In the context of synthesizing this compound, the likely precursors are 4-bromobenzaldehyde and an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate.
The causality behind this choice lies in the relatively mild reaction conditions and the commercial availability of the starting materials. The zinc metal acts as a reducing agent, inserting into the carbon-halogen bond of the ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[5] This enolate is nucleophilic enough to attack the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent workup with a mild acid quenches the reaction and yields the β-hydroxy ester, which can then be dehydrated to the desired product or, in some cases, the reaction may directly yield the α-aryl-α,α-difluoroacetate.
Experimental Protocol: Synthesis via Reformatsky Reaction (Illustrative)
This protocol is a generalized procedure based on the principles of the Reformatsky reaction and may require optimization for this specific transformation.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq). The flask is flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Setup: Add anhydrous THF to the flask. A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reagents: A solution of 4-bromobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is prepared and transferred to the dropping funnel. A small portion of this solution is added to the zinc suspension.
-
Initiation and Reaction: The mixture is gently warmed to initiate the reaction, which is indicated by a color change and/or gentle refluxing. Once initiated, the remaining solution of the aldehyde and ester is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing a saturated aqueous solution of NH₄Cl with stirring.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Copper-Catalyzed Cross-Coupling Reaction
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds.[7] For the synthesis of this compound, this would typically involve the reaction of a 4-bromophenyl-containing organometallic reagent with ethyl bromodifluoroacetate in the presence of a copper catalyst.[8] A common approach is the coupling of an arylboronic acid or its ester with the difluoroacetate.
The rationale for employing a copper catalyst lies in its ability to facilitate the coupling of organoboron compounds with haloalkanes under relatively mild conditions.[9][10] The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes reductive elimination to form the desired C-C bond. This method offers good functional group tolerance and can be an effective alternative to palladium-catalyzed couplings.[11]
Experimental Protocol: Synthesis via Copper-Catalyzed Cross-Coupling (Illustrative)
This protocol is a generalized procedure and may require optimization.
Materials:
-
4-Bromophenylboronic acid or its pinacol ester
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dioxane)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromophenylboronic acid (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq). The flask is evacuated and backfilled with an inert gas three times.
-
Addition of Solvent and Reagent: Anhydrous solvent is added, followed by ethyl bromodifluoroacetate (1.2 eq) via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is diluted with water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons of the 4-bromophenyl ring (typically two doublets in the aromatic region).
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit a singlet corresponding to the two equivalent fluorine atoms of the -CF₂- group.[12]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbon bearing the fluorine atoms (which will appear as a triplet due to C-F coupling), the carbons of the ethyl group, and the carbons of the 4-bromophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Predicted mass spectrometry data suggests a monoisotopic mass of 277.9754 Da.[3]
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The difluoroacetate moiety can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for molecular elaboration.
The incorporation of the 4-bromophenyl-difluoroacetyl group can be a strategic move in drug design to:
-
Modulate Lipophilicity: The fluorine atoms can increase lipophilicity, which can influence cell membrane permeability and oral absorption.
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation.
-
Fine-tune Electronic Properties: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence ligand-receptor interactions.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis, primarily through the Reformatsky reaction or copper-catalyzed cross-coupling, provides access to a versatile building block. The unique properties conferred by the difluoromethyl group, combined with the synthetic handle of the bromine atom, make this compound a valuable tool for medicinal chemists seeking to design novel therapeutic agents with improved pharmacological profiles. Further research into the applications of this and related fluorinated compounds will undoubtedly continue to enrich the landscape of modern medicinal chemistry.
References
- 1. echemi.com [echemi.com]
- 2. This compound [oakwoodchemical.com]
- 3. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
An In-depth Technical Guide to the Molecular Weight of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fundamental Property
This compound is a key building block in modern synthetic and medicinal chemistry. Its utility lies in the strategic introduction of the gem-difluoroacetate moiety attached to a brominated phenyl ring—a common scaffold for developing novel agrochemicals and pharmaceutical agents. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl group is a well-established bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.
Given its role as a foundational reagent, the unambiguous confirmation of its identity and purity is paramount for any research or development program. The most fundamental of these characteristics is its molecular weight. This guide provides a comprehensive exploration of the molecular weight of this compound, moving from theoretical calculations to practical, field-proven experimental verification techniques. Understanding this core parameter is the first step in ensuring the reliability and reproducibility of subsequent experimental work.
Section 1: Theoretical Molecular Weight Determination
The theoretical molecular weight of a compound can be expressed in two ways: the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). The former is useful for bulk stoichiometric calculations, while the latter is critical for high-resolution mass spectrometry analysis.
The chemical formula for this compound is C₁₀H₉BrF₂O₂ .[1][2][3][4][5]
Average Molecular Weight
The average molecular weight is calculated by summing the standard atomic weights of the constituent atoms. This value is what is commonly referred to as the "molecular weight" (MW) on chemical supplier labels and is used for preparing solutions.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 279.08 g/mol |
Various chemical suppliers report this value, often with slight variations due to rounding, such as 279.1 g/mol [1], 279.081 g/mol [2], or 279.09 g/mol [3].
Monoisotopic Mass and Isotopic Pattern
For mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant stable isotope for each element. This is the mass that is precisely measured by high-resolution mass spectrometers.
| Element | Isotope | Count | Exact Mass (Da) | Total Contribution (Da) |
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |
| Bromine | ⁷⁹Br | 1 | 78.918338 | 78.918338 |
| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 277.9754 Da |
A critical feature of this molecule is the presence of bromine, which has two major stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a highly characteristic isotopic pattern in a mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da (the M and M+2 peaks). Observing this pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.
Section 2: Experimental Verification of Molecular Weight
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized or purchased batch of the compound. Mass spectrometry and elemental analysis are the gold-standard techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most powerful technique for confirming molecular weight. It provides a highly accurate mass measurement of the molecular ion, often to within 5 parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
-
Sample Preparation: Accurately prepare a stock solution of this compound at approximately 0.1 mg/mL in a high-purity solvent such as acetonitrile or methanol. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) immediately prior to analysis using a known calibration standard to ensure high mass accuracy.
-
Method Setup: Set the instrument to acquire data in positive ion mode using electrospray ionization (ESI). Typical parameters include a mass range of m/z 100-500, a capillary voltage of ~3.5 kV, and standard nebulizer and drying gas flows.
-
Data Acquisition: Infuse the sample solution into the instrument at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
-
Data Analysis:
-
Process the acquired spectrum to identify the protonated molecular ion, [M+H]⁺, and other common adducts like the sodium adduct, [M+Na]⁺.
-
Verify the presence of the characteristic bromine isotopic pattern for each adduct (two peaks of ~1:1 intensity separated by ~2 Da).
-
Compare the measured exact mass of the monoisotopic peak (the one corresponding to ⁷⁹Br) with the theoretical value. The mass error should ideally be less than 5 ppm.
-
The following table summarizes the predicted monoisotopic m/z values for common adducts that are expected to be observed in an ESI+ spectrum.[6]
| Adduct | Formula | Theoretical Monoisotopic m/z |
| [M+H]⁺ | [C₁₀H₁₀BrF₂O₂]⁺ | 278.9832 |
| [M+NH₄]⁺ | [C₁₀H₁₃BrF₂NO₂]⁺ | 296.0092 |
| [M+Na]⁺ | [C₁₀H₉BrF₂NaO₂]⁺ | 300.9651 |
| [M+K]⁺ | [C₁₀H₉BrF₂KO₂]⁺ | 316.9391 |
Elemental Analysis
Elemental analysis is a destructive combustion technique that provides the percentage composition of C, H, N, S, and halogens in a pure sample.[7] It serves as an orthogonal method to MS to confirm the empirical formula and assess sample purity. The process involves combusting a precisely weighed sample in an oxygen atmosphere and quantifying the resulting products (CO₂, H₂O, and, after further processing, halides).[7]
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (~1000 °C) with a stream of pure oxygen. The organic material is completely combusted, converting carbon to CO₂, hydrogen to H₂O, and halogens/sulfur to their respective acid gases.
-
Separation and Detection: The combustion products are passed through a series of columns and detectors. CO₂ and H₂O are typically measured by thermal conductivity or infrared detectors. For halogen analysis, the gases are bubbled through an absorption solution, and the resulting halides are quantified by potentiometric titration.[7]
-
Calculation: The instrument software calculates the mass percentages of each element based on the detector responses and the initial sample weight.
| Element | Theoretical Mass % | Typical Acceptable Range |
| Carbon (C) | 43.04% | 43.04 ± 0.4% |
| Hydrogen (H) | 3.25% | 3.25 ± 0.3% |
| Bromine (Br) | 28.63% | 28.63 ± 0.4% |
Expert Insight: A result where the experimental percentages fall within ±0.4% of the theoretical values is considered strong evidence for the compound's elemental composition and high purity. Discrepancies outside this range may suggest the presence of solvent residue, inorganic impurities, or that the compound is not what it is believed to be.
Section 3: Significance in Research and Drug Development
Accurate molecular weight determination is not merely an academic exercise; it is a cornerstone of scientific integrity and a critical requirement in applied research.
-
Identity Confirmation: It provides the primary confirmation that a chemical synthesis has yielded the desired product. For a key building block like this, starting a multi-step synthesis with the wrong material leads to significant loss of time and resources.[8][9]
-
Purity Assessment: HRMS can reveal the presence of impurities with different elemental compositions, while elemental analysis can detect non-chromophoric or inorganic impurities that might be missed by other techniques.
-
Stoichiometric Precision: All subsequent reactions rely on knowing the precise amount of the compound being used. Accurate molecular weight is essential for calculating molar quantities, ensuring correct reaction stoichiometry, and determining reaction yields.
-
Regulatory Compliance: For compounds intended for pharmaceutical development, precise characterization data, including molecular weight confirmation by HRMS and elemental analysis, is a non-negotiable component of submissions to regulatory bodies like the FDA and EMA.
Conclusion
The molecular weight of this compound is a fundamental parameter with a theoretical average value of 279.08 g/mol and a monoisotopic mass of 277.9754 Da . While these values can be calculated, they must be confirmed experimentally to ensure the identity and purity of the material. High-resolution mass spectrometry provides an exact mass and the characteristic bromine isotopic pattern, offering definitive structural confirmation. Complementary data from elemental analysis validates the elemental composition and overall purity. For any scientist using this important reagent, a thorough understanding and verification of its molecular weight is the essential first step toward robust and reliable scientific outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 7. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate structural information
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Introduction: The Significance of Fluorinated Aryl Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The gem-difluoromethylene (CF₂) group, in particular, is a highly valued bioisostere for carbonyls, ethers, and other functional groups. Its introduction can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. This compound is a key exemplar of a reagent that combines the robust aryldifluoroacetate scaffold with a synthetically versatile bromine handle. This guide provides a comprehensive overview of its structural information, synthesis, characterization, and handling, designed for researchers and professionals engaged in advanced chemical synthesis.
PART 1: Physicochemical and Structural Properties
This compound is a specialized organic compound whose utility is derived from its precise structural arrangement. The core of the molecule consists of a benzene ring substituted with a bromine atom at the para position. This ring is attached to a difluoroacetic acid ethyl ester moiety at the alpha-carbon.
The presence of the two fluorine atoms on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon and imparts unique electronic properties to the molecule. The bromine atom serves as a versatile functional handle, enabling further molecular elaboration through a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable building block for combinatorial chemistry and targeted synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1004305-97-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉BrF₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 279.08 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | --INVALID-LINK-- |
| InChI Key | PUGCVZGUQPOVQF-UHFFFAOYSA-N | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or low-melting solid (Predicted) | N/A |
| Boiling Point | Data not readily available in literature | N/A |
| Density | Data not readily available in literature | N/A |
PART 2: Synthesis and Mechanistic Insights
While multiple synthetic routes can be conceptualized, the most direct and efficient method for preparing this compound is through a copper-catalyzed cross-coupling reaction. This approach leverages the well-established reactivity of organoboron compounds with halo-difluoroacetates. The alternative, a Reformatsky-type reaction, is also plausible but typically involves the formation of a β-hydroxy ester intermediate requiring further synthetic steps.[1][2]
Recommended Synthesis: Copper-Catalyzed Cross-Coupling
The preferred methodology involves the coupling of (4-bromophenyl)boronic acid with ethyl bromodifluoroacetate. Copper catalysts are advantageous due to their lower cost and toxicity compared to palladium, making them suitable for scalable syntheses.[3]
Reaction Scheme: (4-Bromophenyl)boronic acid + Ethyl bromodifluoroacetate --(Cu Catalyst, Base, Solvent)--> this compound
Causality of Experimental Choices:
-
Catalyst: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), is chosen for its proven efficacy in facilitating transmetalation with organoboron species.[4][5]
-
Base: A suitable base, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), is critical for the activation of the boronic acid, forming the more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is used to ensure the solubility of the reagents and facilitate the ionic intermediates in the catalytic cycle.
-
Temperature: The reaction is typically heated (e.g., 80-100 °C) to overcome the activation energy for the oxidative addition and reductive elimination steps, driving the reaction to completion in a reasonable timeframe.
Detailed Experimental Protocol
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMSO via cannula.
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
PART 3: Spectroscopic Characterization (Predicted)
As experimental spectra are not widely available, the following characterization data are predicted based on the known structure and spectroscopic principles. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / m/z | Rationale |
| ¹H NMR | -CH₃ (ethyl) | δ 1.3-1.4 ppm (t, 3H, J ≈ 7.1 Hz) | Triplet due to coupling with adjacent CH₂ group. |
| -OCH₂- (ethyl) | δ 4.3-4.4 ppm (q, 2H, J ≈ 7.1 Hz) | Quartet due to coupling with CH₃ group. Deshielded by ester oxygen. | |
| Aromatic (H-2, H-6) | δ 7.5-7.6 ppm (d, 2H, J ≈ 8.5 Hz) | Protons ortho to the CF₂ group. | |
| Aromatic (H-3, H-5) | δ 7.6-7.7 ppm (d, 2H, J ≈ 8.5 Hz) | Protons ortho to the bromine atom. | |
| ¹³C NMR | -CH₃ | δ ~14 ppm | Standard alkyl region. |
| -OCH₂- | δ ~63 ppm | Deshielded by ester oxygen. | |
| -C F₂- | δ ~113 ppm (t, ¹JCF ≈ 250 Hz) | Highly characteristic triplet due to one-bond coupling with two fluorine atoms. | |
| Aromatic C-2, C-6 | δ ~129 ppm | Aromatic carbons adjacent to the CF₂ group. | |
| Aromatic C-3, C-5 | δ ~132 ppm | Aromatic carbons adjacent to the bromine. | |
| Aromatic C-Br | δ ~125 ppm | Carbon directly attached to bromine. | |
| Aromatic C-CF₂ | δ ~130 ppm (t, ²JCF ≈ 25 Hz) | Quaternary carbon attached to the CF₂ group, showing smaller two-bond C-F coupling. | |
| C=O | δ ~164 ppm (t, ³JCF ≈ 35 Hz) | Carbonyl carbon showing three-bond C-F coupling. | |
| ¹⁹F NMR | -CF₂- | δ -90 to -110 ppm (s) | Singlet, as both fluorine atoms are chemically equivalent. |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 278 & 280 | Characteristic 1:1 isotopic pattern for one bromine atom. |
| Fragment | m/z 233 & 235 | Loss of ethoxy radical (•OCH₂CH₃). | |
| Fragment | m/z 205 & 207 | Loss of ester group (•CO₂CH₂CH₃). | |
| Fragment | m/z 155 & 157 | Bromophenyl cation [C₆H₄Br]⁺. |
PART 4: Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its potential as a versatile building block for synthesizing more complex molecules with tailored properties.
-
Medicinal Chemistry: The 4-bromophenyl-difluoroacetate moiety can be introduced into lead compounds to enhance metabolic stability. The gem-difluoro group prevents α-hydroxylation, a common metabolic pathway. The bromine atom allows for late-stage functionalization via cross-coupling to build out molecular complexity and explore structure-activity relationships (SAR).
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: The compound can be used to synthesize fluorinated monomers for the development of specialty polymers with unique thermal, optical, and surface properties.
PART 5: Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach must be taken, treating it with the same precautions as its most hazardous precursor, ethyl bromodifluoroacetate , which is known to be corrosive, flammable, and a lachrymator.
Core Safety Pillars:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical splash goggles, and nitrile gloves. Given the corrosive nature of related compounds, wearing thicker butyl rubber gloves and a face shield is strongly recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates [organic-chemistry.org]
- 5. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Disclaimer: The safety and hazard information for this compound (CAS No. 1004305-97-8) is not extensively documented in publicly available Safety Data Sheets (SDS). This guide has been synthesized with scientific expertise by extrapolating data from structurally analogous compounds, including ethyl bromodifluoroacetate and other related bromophenyl and difluoroacetate derivatives. Researchers and drug development professionals must exercise caution and validate this information with their institution's safety protocols.
Introduction and Compound Profile
This compound is a halogenated aromatic ester.[1][2] Its structure suggests its utility as a building block in medicinal chemistry and materials science, particularly for introducing the bromophenyl and gem-difluoroethyl motifs into larger molecules. The presence of both bromine and fluorine atoms, combined with the ester functionality, dictates its unique reactivity and, consequentially, its hazard profile. Due to the limited direct toxicological data, a conservative approach to safety, based on the hazards of similar molecules, is imperative.
The primary analogs referenced in this guide include Ethyl bromodifluoroacetate, which shares the difluoroacetate ester core and is known to be highly flammable and corrosive, and various bromophenyl compounds, which contribute to its potential toxicity and irritation profile.[3][4][5][6]
Hazard Identification and GHS Classification
Based on an analysis of its structural components, this compound is anticipated to be a hazardous chemical. The following GHS classification is predicted.
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor.[3][4][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[3][4][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6][7][10] |
Diagram: Predicted GHS Hazard Profile
Caption: Predicted GHS pictograms and associated hazards.
Risk Assessment: The Hierarchy of Controls
Effective management of this compound requires a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Diagram: Hierarchy of Controls for Chemical Safety
Caption: Hierarchy of controls applied to handling the target compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent exposure and accidents.
Handling
The combination of flammability and corrosivity necessitates careful handling procedures.
Protocol: Handling this compound
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]
-
Assemble all necessary PPE before handling the chemical.
-
-
Chemical Transfer:
-
Use only under a chemical fume hood.[3][5] Do not handle in open laboratory spaces.
-
Ground all metal containers and transfer lines to prevent static electricity discharge, which can ignite flammable vapors.[3][5][11]
-
Use only non-sparking tools made from materials like brass or bronze.[3][5]
-
Avoid creating mists or vapors. Pour slowly and carefully.
-
-
During Use:
-
Post-Handling:
Storage
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable and corrosive liquids.[3][5][13]
-
Container: Keep containers tightly closed to prevent the escape of vapors and protect from moisture.[5][11][14]
-
Segregation: Store away from incompatible materials. Do not store with strong oxidizing agents, bases, or reducing agents.[3][5]
-
Conditions: Keep away from heat, sparks, and open flames.[3][5] Protect from sunlight.[13]
Personal Protective Equipment (PPE)
Appropriate PPE provides the final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles AND a face shield.[3][15] | Protects against splashes of the corrosive liquid. A face shield provides broader protection for the entire face. |
| Skin Protection | Flame-resistant lab coat. | Provides a layer of protection against splashes and potential flash fires. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile).[13][15][16] Double-gloving is recommended. | Protects against skin burns and absorption. Check glove manufacturer's compatibility charts. |
| Respiratory Protection | Not typically required when used in a certified chemical fume hood.[13] | A fume hood provides adequate ventilation. For spill cleanup or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary.[3][13] |
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, also under the eyelids.[3][7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing.[3][12] Rinse skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention as the substance is expected to cause chemical burns.
-
Inhalation: Move the person to fresh air.[7][13] If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][12] Rinse mouth with water. If the person is conscious, give two glasses of water.[13] Call a physician or poison control center immediately.[3]
Spill and Accidental Release
Diagram: Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Accidental Release Measures:
-
Remove Ignition Sources: Immediately eliminate all sparks, flames, and hot surfaces.[3][12]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[7][12][14] Soak up the spill with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[3][12]
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[3]
Firefighting Measures
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][9][13] Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: The liquid is highly flammable, and its vapors can form explosive mixtures with air.[3][5] Vapors may travel to an ignition source and flash back.[3] Containers may explode when heated.
-
Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[3][5][9][17][18]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][13][17]
References
- 1. This compound [oakwoodchemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. aaronchem.com [aaronchem.com]
- 8. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. media.hiscoinc.com [media.hiscoinc.com]
- 14. ate-brakes.com [ate-brakes.com]
- 15. epa.gov [epa.gov]
- 16. guestsupply.com [guestsupply.com]
- 17. aksci.com [aksci.com]
- 18. aksci.com [aksci.com]
Introduction: The Strategic Duality of Bromine and Fluorine in Ester Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of Brominated Fluoroesters
Brominated fluoroesters represent a class of organic compounds whose utility in modern chemistry, particularly in the realms of pharmaceutical development and materials science, is derived from the unique and often synergistic interplay of their constituent functional groups. The incorporation of fluorine, the most electronegative element, imparts profound changes to a molecule's electronic landscape, influencing properties such as metabolic stability, pKa, and binding affinity.[1][2][3] Concurrently, the bromine atom serves as a versatile synthetic handle, primarily acting as an excellent leaving group in nucleophilic substitution reactions or as a precursor for radical-mediated transformations.[4][5] This guide provides an in-depth exploration of the core physical and chemical properties of these valuable synthetic intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Characteristics
The predictable, yet powerful, influence of fluorine and bromine on the ester framework allows for the rational design of molecules with tailored properties. Understanding these foundational characteristics is paramount for their effective application.
Electronic and Structural Properties
The defining characteristic of brominated fluoroesters is the strong inductive electron-withdrawing effect of the fluorine atoms. This effect significantly lowers the electron density throughout the molecule, which can stabilize adjacent carbanions or transition states.[4] This electronic modulation is critical for enhancing the reactivity of specific sites for further chemical modification.[4]
Structurally, the C-F bond is significantly stronger and more polar than a C-H bond, which can influence molecular conformation and dipole moment.[1][3][6] The strategic placement of fluorine can therefore be used to fine-tune not just reactivity but also a molecule's three-dimensional shape and how it interacts with biological targets.
Quantitative Physical Properties
While specific values vary depending on the exact structure, fluorination generally impacts physical properties in a predictable manner. The increased polarity and molecular weight due to halogenation tend to raise boiling points compared to their non-halogenated analogues. Solubility is highly dependent on the overall polarity of the molecule and the chosen solvent.
| Property | General Trend/Observation | Rationale |
| Boiling Point | Generally elevated compared to non-halogenated esters. | Increased molecular weight and stronger intermolecular dipole-dipole interactions. |
| Density | Higher than corresponding non-halogenated compounds. | High atomic mass of bromine and fluorine atoms. |
| Solubility | Variable; often soluble in polar aprotic and organic solvents. | Dependent on the balance between the polar ester/halogen groups and nonpolar alkyl chains. |
| Lipophilicity (LogD) | Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context.[6][7] | Complex interplay of size, polarity, and hydrogen bonding potential.[6][7] |
Note: The data in this table represents generalized trends. Experimental determination is crucial for specific compounds.
Spectroscopic Analysis and Characterization
Accurate characterization of brominated fluoroesters is essential for confirming their identity and purity. NMR, IR, and Mass Spectrometry are the primary analytical tools employed.
Experimental Protocol: Spectroscopic Characterization of a Brominated Fluoroester
-
Sample Preparation:
-
NMR: Dissolve 10-20 mg of the purified ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).[8][9]
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9] The ¹⁹F NMR technique is particularly powerful for providing both quantitative and structural information on fluorinated compounds.[10]
-
IR: Record the spectrum over a range of 4000-400 cm⁻¹.[9]
-
MS: Acquire the mass spectrum, ensuring sufficient resolution to observe the characteristic isotopic pattern of bromine.[8]
-
-
Data Analysis:
-
Analyze the acquired spectra to identify key chemical shifts, coupling constants, absorption bands, and fragmentation patterns corresponding to the expected structure.
-
| Technique | Key Spectral Features for Brominated Fluoroesters |
| ¹H NMR | Protons on carbons adjacent to the fluorine atom will show coupling (²JHF, ³JHF). The electron-withdrawing environment shifts nearby protons downfield. |
| ¹³C NMR | Carbons bonded to fluorine will appear as doublets due to strong one-bond coupling (¹JCF). Carbons two or three bonds away will show smaller couplings. |
| ¹⁹F NMR | Provides direct information on the fluorine environment. Chemical shifts are highly sensitive to the electronic environment.[10][11] |
| IR Spectroscopy | Strong C=O stretch for the ester group (typically ~1730-1750 cm⁻¹). Prominent C-F stretching bands (typically ~1000-1400 cm⁻¹). C-Br stretching band (typically ~500-680 cm⁻¹).[9] |
| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic M and M+2 pattern with nearly equal intensity, which is the isotopic signature of a single bromine atom.[8] Common fragmentation includes loss of Br• and cleavage adjacent to the ester group. |
Part 2: Chemical Reactivity and Synthetic Transformations
The chemical behavior of brominated fluoroesters is dominated by the reactivity of the C-Br bond, modulated by the electronic influence of the fluoroester moiety.
Nucleophilic Substitution Reactions
The C-Br bond is relatively weak and polarized, making the bromine atom an excellent leaving group for nucleophilic substitution reactions.[4] This is one of the most powerful applications of this class of compounds, allowing for the introduction of a wide array of functional groups. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl bromides.
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Experimental Protocol: Nucleophilic Fluorination of an α-Bromo Fluoroester
This protocol describes a common transformation where the bromine is replaced by fluorine, a reaction of significant interest in the synthesis of PET imaging agents and other fluorinated pharmaceuticals.
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the brominated fluoroester substrate in a polar aprotic solvent like DMF or DMSO.[12]
-
Fluoride Source: Add a source of nucleophilic fluoride, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) to enhance fluoride solubility and reactivity.
-
Reaction: Heat the mixture to the required temperature (typically 80-150 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Free-Radical Reactions
The C-Br bond can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator, forming a bromine radical and a carbon-centered radical.[5][13] This reactivity is fundamental to free-radical chain reactions, including halogenation and additions across double bonds.
The radical chain mechanism consists of three key stages: initiation, propagation, and termination.[5][13]
Caption: Key stages of a free-radical chain reaction.
Hydrolysis
Like all esters, brominated fluoroesters are susceptible to hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, base (saponification). The rate of hydrolysis can be influenced by the electron-withdrawing fluorine atoms, which can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[14] However, steric hindrance around the ester group can slow this process. Primary alkyl bromides are also susceptible to hydrolysis, which can compete with ester hydrolysis under certain pH conditions.[15]
Part 3: Applications in Research and Development
The unique combination of properties makes brominated fluoroesters highly valuable in several areas of chemical science.
Medicinal Chemistry and Drug Development
The strategic incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and physicochemical properties.[2][16] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[1][3] Brominated fluoroesters serve as key intermediates in this process. The bromine atom allows for the late-stage introduction of other necessary functional groups via nucleophilic substitution, enabling the rapid synthesis of analogues for structure-activity relationship (SAR) studies.[4]
Materials and Polymer Science
Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy.[17][18] Brominated fluoroesters can be used as monomers or as initiators in polymerization reactions. For example, the C-Br bond can be used in Atom Transfer Radical Polymerization (ATRP) to create well-defined fluorinated polymers. These polymers find applications as advanced coatings, chemically resistant seals, and in specialized optical and electronic devices.[11][18]
Conclusion
Brominated fluoroesters are more than just simple halogenated compounds; they are sophisticated chemical tools that offer a powerful combination of stability and reactivity. The presence of fluorine provides a means to fine-tune the intrinsic properties of a molecule for applications in drug discovery and materials science, while the bromine atom offers a reliable and versatile gateway for further synthetic elaboration. A thorough understanding of their physical properties, spectroscopic signatures, and chemical reactivity is essential for any scientist looking to leverage these unique building blocks to their full potential.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its historical context, plausible synthetic routes with detailed mechanistic insights, physicochemical properties, and its pivotal role in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Historical Context
This compound (CAS No. 1004305-97-8) is a fluorinated aromatic carboxylic acid ester.[1][2] While a singular "discovery" paper for this compound is not readily identifiable in seminal literature, its emergence is intrinsically linked to the growing importance of gem-difluoroalkyl groups in medicinal chemistry. The introduction of a difluoromethylene (-CF2-) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins.
The significance of this compound rose to prominence with the development of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[3] In the synthesis of Macitentan, this molecule serves as a critical building block, highlighting the industrial and pharmaceutical relevance of reliable and scalable methods for its preparation.[3][4][5][6][7]
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Reformatsky reaction .[8][9][10][11] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[9][11] In this case, 4-bromobenzaldehyde is reacted with ethyl bromodifluoroacetate.
Reaction Scheme
The overall reaction is as follows:
Caption: General scheme for the Reformatsky reaction to synthesize the precursor to the title compound.
A subsequent dehydroxylation step would be required to obtain the title compound. A more direct approach, a copper-catalyzed cross-coupling, is also a viable but more modern alternative.
Mechanistic Insights
The Reformatsky reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[9][11]
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate.[9][11]
-
Enolate Formation: This intermediate rearranges to form a zinc enolate.[9][11]
-
Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This step proceeds through a six-membered chair-like transition state.[9][11]
-
Protonation: An acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester product.[9][11]
Caption: Mechanistic workflow of the Reformatsky reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on general procedures for the Reformatsky reaction.[8]
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.5 equivalents). The flask is flushed with nitrogen. A small crystal of iodine can be added, and the mixture gently warmed to activate the zinc.
-
Reaction Initiation: Add a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous THF to the flask.
-
Addition of α-halo ester: Slowly add a solution of ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The following tables summarize the key properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1004305-97-8[1][2] |
| Molecular Formula | C₁₀H₉BrF₂O₂[1][12] |
| Molecular Weight | 279.08 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.4-7.7 ppm, integrating to 2H each, showing characteristic ortho-coupling. - Ethyl Group (CH₂): A quartet around δ 4.3-4.4 ppm, integrating to 2H, coupled to the CH₃ protons. - Ethyl Group (CH₃): A triplet around δ 1.3-1.4 ppm, integrating to 3H, coupled to the CH₂ protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A triplet around δ 163-165 ppm due to coupling with the two fluorine atoms.[13][14] - CF₂ Carbon: A triplet around δ 115-117 ppm due to the C-F bond.[13][15] - Aromatic Carbons: Peaks in the range of δ 120-135 ppm.[16] - Ethyl Group Carbons: Peaks around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃).[16] |
| ¹⁹F NMR | - A singlet in the region of δ -90 to -110 ppm.[13][15][17] |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1760-1780 cm⁻¹.[18][19][20] - C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, typically 500-600 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peaks at m/z 278 and 280 in an approximately 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[12] |
Application in Drug Discovery: The Synthesis of Macitentan
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Macitentan.[3] Macitentan is an orally active, potent dual endothelin receptor antagonist that is used for the treatment of pulmonary arterial hypertension.[3]
The synthesis of Macitentan involves a multi-step process where the bromophenyl and difluoroacetate moieties of the title compound are incorporated into the final drug structure. The presence of the difluoromethylene group is critical for the desired pharmacokinetic and pharmacodynamic properties of Macitentan.
Caption: Role of this compound as a key intermediate.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of the drug Macitentan. While its formal "discovery" is not tied to a specific, landmark publication, its importance has grown with the appreciation of fluorine in drug design. The Reformatsky reaction provides a reliable and well-understood method for its synthesis. The continued demand for advanced therapeutics like Macitentan ensures that the study and application of this and related fluorinated intermediates will remain an active area of research and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound,1004305-97-8-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 3. medkoo.com [medkoo.com]
- 4. WO2018059288A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 7. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 13. rsc.org [rsc.org]
- 14. Ethyl bromodifluoroacetate(667-27-6) 13C NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. azom.com [azom.com]
- 18. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ethyl bromodifluoroacetate(667-27-6) IR Spectrum [chemicalbook.com]
- 20. Ethyl bromoacetate(105-36-2) IR Spectrum [chemicalbook.com]
A Theoretical and Computational Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Exploring Molecular Properties and Reactivity for Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate emerges as a compound of significant interest, combining the bioisosteric replacement of a methylene group with a difluoromethylene unit and a versatile bromophenyl moiety for further chemical elaboration. This technical guide provides a comprehensive theoretical framework for characterizing this molecule, leveraging computational chemistry to predict its structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Introduction: The Significance of Fluorinated Building Blocks
Organofluorine compounds have a prominent role in the pharmaceutical industry, with a significant percentage of new drugs containing at least one fluorine atom.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical properties. The geminal difluoroacetate moiety, in particular, is a valuable pharmacophore that can influence lipophilicity and metabolic stability. Paired with a 4-bromophenyl group, which serves as a handle for cross-coupling reactions, this compound represents a versatile building block for the synthesis of novel bioactive molecules.
This guide will delineate a systematic theoretical approach to understanding the intrinsic properties of this compound. By employing Density Functional Theory (DFT) calculations, we can predict its three-dimensional structure, spectroscopic signatures (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR), and electronic characteristics. These theoretical insights are invaluable for anticipating the molecule's behavior in chemical reactions and biological systems, thereby accelerating the drug discovery and development process.
Theoretical and Computational Methodologies
To investigate the properties of this compound, a robust computational workflow is essential. Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[3][4][5]
Geometry Optimization
The first step in our theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective DFT functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d) to adequately describe the electronic structure.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: A 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Calculation Setup:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Task: Geometry Optimization
-
-
Execution: The calculation is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
-
Analysis: The output file is analyzed to obtain the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
Spectroscopic Predictions
Once the optimized geometry is obtained, we can predict various spectroscopic properties. These predictions are crucial for confirming the identity and purity of the synthesized compound.
-
NMR Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C) to facilitate comparison with experimental data.
-
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations.
Experimental Protocol: Spectroscopic Prediction
-
Input Structure: The optimized geometry of this compound is used as the input.
-
Computational Software: The same quantum chemistry software as for geometry optimization is used.
-
Calculation Setup:
-
NMR:
-
Method: GIAO
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Task: NMR Chemical Shift Calculation
-
-
IR:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Task: Frequency Calculation
-
-
-
Execution: The respective calculations are performed.
-
Analysis: The output files are processed to extract the predicted chemical shifts and vibrational frequencies. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental IR spectra.
Molecular Orbital and Reactivity Analysis
The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Caption: A workflow for the theoretical study of this compound.
Predicted Physicochemical and Spectroscopic Properties
Based on the methodologies described above, we can predict the key properties of this compound.
Molecular Structure
The optimized geometry will reveal the preferred conformation of the ethyl ester chain relative to the bromophenyl ring. The C-F bond lengths are expected to be approximately 1.35 Å, and the F-C-F bond angle around 105°. The dihedral angle between the phenyl ring and the ester group will determine the extent of electronic communication between these two moieties.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₉BrF₂O₂[6][7][8][9] |
| Molecular Weight | 279.08 g/mol [8] |
| XLogP3 | 3.5[6] |
Predicted NMR Spectra
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the difluorinated carbon (likely as a triplet due to C-F coupling), the carbons of the ethyl group, and the four unique carbons of the bromophenyl ring.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
Predicted IR Spectrum
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1750-1735 cm⁻¹. Strong C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region. Vibrations associated with the aromatic ring will also be present.
Potential Applications in Drug Design
The structural features of this compound make it a highly attractive starting material for the synthesis of novel drug candidates.
-
Metabolic Blocking: The difluoromethylene group can act as a bioisostere for a methylene or ether linkage, and its presence can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.
-
Scaffold for Further Diversification: The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Caption: Synthetic utility of this compound for SAR exploration.
Conclusion
While direct experimental data for this compound is limited in the public domain, a robust theoretical and computational approach provides a wealth of predictive information. This guide has outlined a systematic workflow for characterizing its structural, spectroscopic, and electronic properties using DFT calculations. The insights gained from these theoretical studies are invaluable for guiding the synthesis, purification, and application of this versatile building block in drug discovery and medicinal chemistry. The combination of the metabolically robust difluoroacetate moiety and the synthetically versatile bromophenyl group positions this compound as a valuable tool for the development of next-generation therapeutics.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound [oakwoodchemical.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Unveiling the Potential Mechanism of Action of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: A Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a synthetic compound with potential for biological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential pharmacological effects. Drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent moieties—the 4-bromophenyl group and the gem-difluoroacetate functional group—we propose a hypothetical mechanism of action centered on irreversible enzyme inhibition. This document further outlines a detailed, phased experimental workflow designed to rigorously test this hypothesis, from initial target identification to in-depth mechanistic studies.
Introduction: The Enigmatic Profile of this compound
This compound (CAS No. 1004305-97-8) is a halogenated phenylacetate derivative. Its chemical structure, featuring a bromine-substituted aromatic ring and a gem-dinal difluoroester, suggests a potential for specific and potent biological interactions. While currently utilized primarily as a building block in organic synthesis, the combination of these two key pharmacophores hints at a latent therapeutic potential.
The 4-bromophenyl moiety is a common feature in a variety of biologically active molecules, contributing to target affinity through hydrophobic and halogen bonding interactions. Compounds containing this group have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-Alzheimer's, antibacterial, and anticancer effects[1][2][3]. Notably, many of these activities are a result of specific enzyme inhibition[4][5].
The gem-difluoroacetate group is a bioisostere of the carbonyl group and is known to act as an electrophilic "warhead" in mechanism-based inhibitors[1][6][7]. The strong electron-withdrawing nature of the two fluorine atoms can render the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, potentially leading to irreversible covalent modification and inhibition.
Given the absence of direct studies on this compound, this guide will proceed by proposing a plausible, testable hypothesis for its mechanism of action.
A Hypothetical Mechanism of Action: Irreversible Enzyme Inhibition
We hypothesize that this compound acts as a mechanism-based irreversible inhibitor of a hydrolase enzyme . This hypothesis is predicated on the following rationale:
-
Target Recognition: The 4-bromophenyl group will serve as a recognition element, guiding the molecule to the active site of a target enzyme. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity[8].
-
Covalent Modification: The gem-difluoroacetate moiety will function as a latent electrophile. Upon binding to the enzyme's active site, a catalytic residue (e.g., a serine, threonine, or cysteine) will attack the electrophilic carbonyl carbon of the ester. This will lead to the formation of a covalent bond and the release of ethanol. The resulting acyl-enzyme intermediate is expected to be highly stable and resistant to hydrolysis, leading to irreversible inhibition of the enzyme.
A plausible class of targets could be serine hydrolases , such as acetylcholinesterase or other esterases, given the ester nature of the compound and the known propensity of bromophenyl-containing molecules to target such enzymes[2][4].
Proposed Signaling Pathway of Inhibition
The proposed inhibitory mechanism can be visualized as a two-step process:
A Phased Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the hypothetical mechanism of action, a multi-phased experimental approach is recommended. This workflow is designed to first identify a biological target and then to characterize the molecular details of the interaction.
Phase 1: Target Identification and Validation
The initial phase focuses on identifying the cellular and molecular targets of this compound.
Objective: To identify cellular processes perturbed by the compound.
Methodology:
-
Cell Line Selection: A panel of human cell lines representing different tissues and cancer types (e.g., neuronal, hepatic, colon, breast) should be selected.
-
Assay: A cell viability assay (e.g., MTS or CellTiter-Glo®) will be used to determine the cytotoxic or cytostatic effects of the compound.
-
Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Data Analysis: IC50 values will be calculated for each cell line and time point.
Objective: To isolate and identify proteins that directly bind to the compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group for immobilization on a solid support (e.g., agarose beads).
-
Affinity Chromatography: Incubate cell lysates with the immobilized compound.
-
Elution: Elute bound proteins using a competitive inhibitor or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Phase 2: In Vitro Enzymatic Assays
Once a putative enzyme target is identified, the next phase involves detailed in vitro characterization of the inhibitory activity.
Objective: To determine the potency and kinetics of enzyme inhibition.
Methodology:
-
Enzyme and Substrate: Obtain the purified recombinant target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent).
-
IC50 Determination: Measure the initial reaction velocity at various concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies:
-
Reversibility: Perform dialysis or rapid dilution experiments to determine if the inhibition is reversible or irreversible.
-
Kinetics of Inactivation: Measure the rate of enzyme inactivation at different inhibitor concentrations to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).
-
| Parameter | Description | Experimental Determination |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. | Dose-response curve of enzyme activity versus inhibitor concentration. |
| k_inact | The maximal rate of enzyme inactivation. | Plot of the pseudo-first-order rate constant of inactivation (k_obs) versus inhibitor concentration. |
| K_i | The dissociation constant of the enzyme-inhibitor complex. | Derived from the plot of k_obs versus inhibitor concentration. |
Phase 3: Structural and Mechanistic Studies
The final phase aims to elucidate the precise molecular interactions between the compound and its target enzyme.
Objective: To identify the specific amino acid residue(s) that are covalently modified by the inhibitor.
Methodology:
-
Enzyme-Inhibitor Incubation: Incubate the target enzyme with an excess of this compound.
-
Proteolytic Digestion: Digest the modified enzyme with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide carrying the covalent modification.
Objective: To obtain a high-resolution 3D structure of the enzyme-inhibitor complex.
Methodology:
-
Crystallization: Co-crystallize the target enzyme with this compound or soak pre-formed enzyme crystals with the inhibitor.
-
X-ray Diffraction: Collect X-ray diffraction data from the crystals.
-
Structure Determination: Solve and refine the crystal structure to visualize the covalent bond between the inhibitor and the enzyme's active site residue.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the structural motifs present in the molecule strongly suggest a role as a mechanism-based irreversible enzyme inhibitor. The 4-bromophenyl group likely directs the molecule to a specific enzyme target, where the gem-difluoroacetate moiety can then act as a covalent warhead.
The comprehensive experimental workflow detailed in this guide provides a robust framework for elucidating this proposed mechanism. Successful identification and validation of a molecular target for this compound will be a critical first step in evaluating its potential as a novel therapeutic agent. Subsequent lead optimization studies could then focus on modifying the structure to enhance potency, selectivity, and pharmacokinetic properties. This systematic approach will be instrumental in unlocking the full therapeutic potential of this and similar compounds in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
The Strategic deployment of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within this context, Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate emerges as a highly valuable, yet underutilized, building block for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of its potential applications, supported by detailed experimental protocols, to empower researchers in medicinal chemistry and drug development.
This molecule's utility is rooted in its bifunctional nature. The gem-difluoroacetate moiety serves as a bioisosteric replacement for other functional groups, such as esters or amides, offering a distinct electronic and conformational signature. Simultaneously, the 4-bromophenyl group provides a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a scaffold for the synthesis of novel small molecules targeting a range of biological entities, including protein kinases and G-protein coupled receptors (GPCRs). The bromophenyl moiety is particularly amenable to transformations that introduce new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the elaboration of drug-like molecules.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1004305-97-8 | [1][2][3] |
| Molecular Formula | C10H9BrF2O2 | [1] |
| Molecular Weight | 279.09 g/mol | [1] |
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds, making it an indispensable tool in pharmaceutical synthesis.[4] this compound is an ideal substrate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This strategy is particularly relevant for the synthesis of compounds where a biaryl motif is crucial for biological activity, such as in certain kinase inhibitors.
Conceptual Workflow: Suzuki-Miyaura Coupling
References
Introduction: The Strategic Value of the Difluoromethylene Group
An Application Guide to Modern Difluoroalkylation Reactions: Procedures, Mechanisms, and Best Practices
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating molecular properties. The difluoromethylene group (-CF₂-) has emerged as a particularly valuable motif. Its unique stereoelectronic properties allow it to serve as a bioisostere for metabolically labile ether linkages or carbonyl groups, enhancing metabolic stability and altering lipophilicity and binding affinity without drastic changes to molecular conformation.[1][2][3][4] The development of robust and versatile methods for introducing this group, especially in the late stages of a synthetic sequence, is therefore of paramount importance to researchers in medicinal and agrochemical chemistry.
This guide provides an in-depth overview of contemporary experimental procedures for difluoroalkylation, with a focus on methods that have gained prominence for their reliability and broad applicability, such as photoredox and transition-metal catalysis.[5][6] We will delve into the mechanistic rationale behind these protocols, offering detailed, step-by-step instructions and field-proven insights to ensure successful implementation in the laboratory.
Core Concepts: Navigating the Mechanistic Landscape
The successful execution of a difluoroalkylation reaction hinges on the controlled generation of a reactive difluoroalkyl species from a stable precursor. The primary challenge, especially when compared to trifluoromethylation, is that difluoroalkylating reagents often have less favorable reduction potentials, necessitating carefully optimized catalytic systems.[5] Modern methods can be broadly classified into three key mechanistic paradigms: radical, transition-metal-catalyzed, and nucleophilic pathways.
-
Radical Difluoroalkylation : This is arguably the most versatile approach, relying on the generation of a difluoroalkyl radical (RCF₂•). Photoredox catalysis, using light-activated catalysts like iridium or ruthenium complexes, has become a preferred method for generating these radicals under exceptionally mild conditions via a single-electron transfer (SET) event.[7][8][9] The resulting radical can then engage in additions to alkenes, alkynes, or (hetero)arenes.
-
Transition-Metal Catalysis : This strategy employs catalysts based on palladium, nickel, or copper to mediate the cross-coupling of a difluoroalkyl source with an organic substrate (e.g., an aryl halide or boronic acid).[1][6][10] These methods are particularly powerful for direct C-H functionalization, allowing for the installation of a difluoroalkyl group without pre-functionalization of the substrate.[3]
-
Nucleophilic Difluoroalkylation : This classic approach utilizes a difluoroalkyl anion equivalent, which is typically stabilized by an adjacent electron-withdrawing group like a sulfone (–SO₂) or sulfoximine.[11][12][13] The stabilized carbanion then attacks an electrophilic partner.
Common Reagents and Catalytic Systems
The choice of reagent and catalyst is critical and dictates the reaction conditions and accessible substrate scope. Below are tables summarizing some of the most frequently employed components in modern difluoroalkylation reactions.
Table 1: Common Difluoroalkylating Reagents
| Reagent Name | Structure | Type / Role | Typical Reaction |
| Ethyl bromodifluoroacetate | BrCF₂CO₂Et | Radical Precursor | Photocatalytic addition to arenes and alkenes |
| Difluoromethyl 2-pyridyl sulfone | Py-SO₂CF₂H | Nucleophilic Precursor | Base-mediated addition to electrophiles |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Nucleophilic Precursor | Fluoride-activated addition to carbonyls |
| Iododifluoromethylphosphonate | ICF₂PO(OEt)₂ | Radical Precursor | Radical addition and cross-coupling reactions |
| Chlorodifluoromethane | ClCF₂H | Cross-coupling Partner | Transition-metal-catalyzed difluoromethylation |
| Sodium difluoromethylsulfinate | NaSO₂CF₂H | Radical Precursor | Direct C-H difluoromethylation of heterocycles |
| Sulfox-CF₂SO₂Ph | PhS(O)(N-Ar)CF₂SO₂Ph | Amphiphilic | Can generate radical or difluorocarbene species[14] |
Table 2: Common Catalysts for Difluoroalkylation
| Catalyst / System | Role | Typical Reaction Type | Causality / Insight |
| fac-Ir(ppy)₃ | Photocatalyst | Radical Generation | Strong reductant in excited state; efficiently reduces difluoroalkyl halides via SET.[5] |
| Eosin Y | Organic Photocatalyst | Radical Generation | A cost-effective metal-free alternative for visible-light-mediated reactions.[5] |
| Pd₂(dba)₃ / BrettPhos | Transition-Metal Catalyst | C-H Functionalization | The bulky, electron-rich BrettPhos ligand is crucial for facilitating the difficult C-H activation and reductive elimination steps.[3] |
| NiCl₂(dppf) | Transition-Metal Catalyst | Cross-Coupling | Effective for coupling reactions involving radical intermediates.[15] |
| Cu(I) salts (e.g., CuI, CuBr) | Co-catalyst / Catalyst | Radical & Cross-Coupling | Mediates SET processes and facilitates cross-coupling cycles. Often used in conjunction with other methods.[16] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for two distinct and highly relevant difluoroalkylation reactions.
Protocol 1: Photocatalytic Difluoroalkylation of Electron-Rich Heteroarenes
This protocol describes the direct C-H difluoroalkylation of an electron-rich heteroarene, such as N-methylindole, using ethyl bromodifluoroacetate as the radical precursor and fac-Ir(ppy)₃ as the photocatalyst. The reaction proceeds under mild visible-light irradiation.[5][7]
Principle: The excited state of the iridium photocatalyst reduces the C-Br bond of ethyl bromodifluoroacetate to generate a difluoroacetyl radical. This electrophilic radical then adds to the electron-rich C3 position of the indole ring. Subsequent oxidation and deprotonation yield the final product.
Materials & Equipment:
-
N-methylindole (or other heteroarene substrate)
-
Ethyl bromodifluoroacetate (BrCF₂CO₂Et)
-
fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃]
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware (Schlenk flask, syringes)
-
Magnetic stirrer and stir bar
-
High-power blue LED lamp (e.g., 40W, λ = 450 nm)
-
Cooling fan
-
Inert gas line (Argon or Nitrogen)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv.), potassium phosphate (1.0 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Reagent Addition: Seal the flask with a rubber septum. Add ethyl bromodifluoroacetate (0.75 mmol, 1.5 equiv.) followed by anhydrous DMF (5 mL) via syringe.
-
Scientist's Insight: Using anhydrous solvent is crucial as water can interfere with the catalytic cycle and lead to side reactions. K₃PO₄ acts as a mild base to neutralize the HBr generated, preventing potential acid-catalyzed decomposition of the substrate or product.[5]
-
-
Degassing: Subject the reaction mixture to three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen.
-
Causality: Oxygen is an efficient quencher of the excited state of the photocatalyst ([Ir*]³⁺), and its presence will significantly inhibit or completely stop the reaction. Proper degassing is non-negotiable for success.
-
-
Initiation: After the final thaw, backfill the flask with argon. Place the flask approximately 5 cm from a blue LED lamp. Use a small fan to maintain the reaction temperature near ambient (~25 °C).
-
Reaction Progress: Stir the reaction vigorously under irradiation for 12-24 hours. The progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Difluoroalkylation for Oxindole Synthesis
This protocol details the synthesis of 3,3-difluoro-2-oxindoles via a palladium-catalyzed intramolecular C(sp²)-H activation/difluoroalkylation cascade, a powerful method for building complex heterocyclic scaffolds.[3]
Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the difluoroacetyl group. The resulting Pd(II) species then engages in an intramolecular C-H activation of the proximal aryl ring. Reductive elimination from the palladacycle intermediate forms the C-C bond, constructing the oxindole ring and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[3]
Materials & Equipment:
-
2-Bromo-2,2-difluoro-N-arylacetamide substrate (readily prepared from the corresponding aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
BrettPhos (ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar pressure-rated vial
-
Oil bath and temperature controller
-
Inert atmosphere glovebox (recommended) or Schlenk line
Step-by-Step Procedure:
-
Glovebox Setup: Inside an argon-filled glovebox, add the acetamide substrate (0.2 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.002 mmol, 1 mol%), BrettPhos (0.008 mmol, 4 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.) to a Schlenk tube with a stir bar.
-
Scientist's Insight: Both the Pd(0) precursor and the phosphine ligand are sensitive to air. Using a glovebox significantly improves reproducibility and yield. If a glovebox is unavailable, the solids can be added quickly in air, and the tube immediately sealed and purged thoroughly with argon.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to the tube.
-
Sealing and Heating: Seal the Schlenk tube tightly with a Teflon screw cap. Remove it from the glovebox and place it in a preheated oil bath at 100-120 °C.
-
Reaction Progress: Stir the reaction for 10-16 hours. The reaction is typically driven to completion without intermediate monitoring.
-
Cooling and Work-up: After the specified time, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove inorganic salts and palladium black.
-
Purification: Rinse the Celite plug with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the 3,3-difluoro-2-oxindole product.
Representative Data and Substrate Scope
The utility of a synthetic method is defined by its tolerance to various functional groups. The photocatalytic difluoroalkylation of heteroarenes (Protocol 1) demonstrates broad applicability.
Table 3: Example Substrate Scope for Protocol 1
| Substrate | Product | Yield (%) |
|
|
| 85% |
|
|
| 78% |
|
|
| 72% |
|
|
| 65% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Oxygen contamination in photocatalytic reactions. 2. Inactive catalyst (degraded Pd source or ligand). 3. Insufficient light intensity or incorrect wavelength. 4. Impure solvent or reagents. | 1. Improve degassing procedure (use freeze-pump-thaw). 2. Use fresh catalyst/ligand, preferably stored in a glovebox. 3. Check LED specifications and ensure close proximity to the flask. 4. Use freshly distilled or purchased anhydrous solvents. |
| Formation of Byproducts | 1. Substrate decomposition under thermal (Pd) or photochemical conditions. 2. Incorrect stoichiometry leading to side reactions (e.g., dimerization). 3. Reaction temperature too high. | 1. Screen reaction at a lower temperature or for a shorter duration. 2. Carefully re-weigh reagents; consider adding one reagent slowly via syringe pump. 3. Optimize reaction temperature in 10 °C increments. |
| Difficult Purification | 1. Product is unstable on silica gel. 2. Close polarity of product and starting material. | 1. Attempt purification on a different stationary phase (e.g., alumina, C18). 2. Try a different eluent system or consider purification by crystallization or preparative HPLC. |
Conclusion
The field of difluoroalkylation has undergone a dramatic transformation, moving from harsh, limited-scope methods to a diverse array of mild and highly versatile catalytic protocols. Visible-light photoredox catalysis and transition-metal-catalyzed C-H activation now provide researchers with powerful and predictable tools for incorporating the valuable difluoromethylene moiety into complex molecules. The procedures detailed in this guide represent robust, well-vetted starting points for exploration. By understanding the underlying mechanistic principles and paying close attention to experimental details like atmosphere control and reagent purity, scientists can confidently leverage these reactions to accelerate innovation in drug development and materials science.
References
- 1. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct C−H Difluoroalkylation of Heterocycles - ChemistryViews [chemistryviews.org]
- 3. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00153J [pubs.rsc.org]
- 8. Promising reagents for difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. tandfonline.com [tandfonline.com]
- 14. sioc.ac.cn [sioc.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in Cross-Coupling Reactions
Introduction: The Strategic Value of the Aryl-Difluoroacetate Moiety
In modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1] The gem-difluoroalkyl group (CF2), in particular, offers a unique combination of electronic and steric characteristics. It can serve as a metabolically stable bioisostere for functionalities like alcohols, thiols, or amines, which are common pharmacophores.[2][3] The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of adjacent groups, while its ability to act as a weak hydrogen bond donor can enhance binding affinity and specificity with biological targets.[3][4]
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate[5] is a highly valuable and versatile building block that capitalizes on these benefits. It provides a direct route to install the pharmacologically relevant phenyl-α,α-difluoroacetate scaffold. The presence of the aryl bromide functionality makes this reagent an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency.[6]
This guide provides an in-depth exploration of the application of this compound in three seminal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to aid researchers in leveraging this powerful reagent.
Chapter 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures.[7][8] In this context, this compound serves as the aryl halide partner, coupling with a variety of organoboron reagents.
Mechanistic Rationale
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[8] The choice of catalyst, ligand, and base is critical for success. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and to promote the final reductive elimination step. The base plays a crucial role in activating the organoboron species for transmetalation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetate
This protocol is a representative example for the coupling of this compound with p-tolylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
p-Tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, p-tolylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
-
Add additional 1,4-dioxane and degassed water to the reaction flask to achieve a solvent ratio of approximately 4:1 (dioxane:water) and a substrate concentration of 0.1 M.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Recommended Conditions | Causality and Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) precursors are standard. Pd(OAc)₂ is often cheaper and air-stable. |
| Ligand | PCy₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger and can be effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common and highly effective.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
Chapter 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling provides a direct and efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is invaluable for synthesizing conjugated enynes and aryl-alkynes, which are important structures in pharmaceuticals and organic materials.[6]
Mechanistic Rationale
The standard Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to form a copper(I) acetylide intermediate.[13][14] This copper acetylide is more reactive towards transmetalation with the palladium center than the terminal alkyne itself, thereby accelerating the reaction and allowing for milder conditions.[11] The amine base serves both to deprotonate the terminal alkyne and as a solvent.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-2-(4-(phenylethynyl)phenyl)acetate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (anhydrous, used as solvent and base)
-
Tetrahydrofuran (THF), anhydrous (optional co-solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine (or a mixture of THF and DIPEA). The mixture should be sufficiently dilute (e.g., 0.2 M).
-
Add phenylacetylene via syringe and stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.[12]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the amine salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Data Summary: Typical Sonogashira Conditions
| Parameter | Recommended Conditions | Causality and Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pre-formed Pd(II) complexes like Pd(PPh₃)₂Cl₂ are reduced in situ to the active Pd(0) species.[11] |
| Cu Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for generating the reactive copper acetylide.[15] |
| Base | Et₃N, DIPEA, Piperidine | A strong amine base is required to deprotonate the terminal alkyne. It often serves as the solvent. |
| Solvent | Amine (neat), THF, DMF | THF can be used as a co-solvent to improve the solubility of the aryl halide starting material. |
| Temperature | Room Temperature to 60 °C | The copper co-catalyst allows for significantly milder conditions compared to other cross-coupling reactions.[12] |
Chapter 3: Heck Coupling for Alkene Arylation
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful method for C(sp²)–C(sp²) bond formation.[16][17] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other vinyl-aromatic compounds.
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle distinct from the Suzuki coupling.[18] After oxidative addition of the aryl halide, the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion (syn-addition) of the aryl group onto the alkene. A subsequent β-hydride elimination (syn-elimination) releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[19]
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 2-(4-styrylphenyl)-2,2-difluoroacetate
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (or acetonitrile) to dissolve the solids, followed by triethylamine and styrene.
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude material by flash column chromatography to afford the trans-alkene product. The trans isomer is generally favored due to thermodynamic stability.[16]
Data Summary: Typical Heck Conditions
| Parameter | Recommended Conditions | Causality and Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) sources are convenient and widely used.[19] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The choice of ligand influences catalyst stability and activity. P(o-tol)₃ is a classic choice for Heck reactions. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | An amine or inorganic base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[17] |
| Solvent | DMF, NMP, Acetonitrile, Dioxane | Polar aprotic solvents are typically used to ensure solubility and facilitate the reaction at elevated temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are generally required for the Heck reaction compared to the Sonogashira coupling.[19] |
Chapter 4: Field-Proven Insights & Troubleshooting
The Challenge of Hydrodehalogenation with Fluorinated Substrates
A common and often overlooked side reaction in palladium-catalyzed couplings, particularly with electron-deficient or fluorinated aryl halides, is hydrodehalogenation (HDH).[20] In this process, the aryl halide is reduced to the corresponding arene, consuming the starting material and reducing the overall yield.
Mechanistic Insight: Research has shown that water can act as a hydrogen source for this undesired pathway.[20] The Ar-Pd(II)-Br complex can react with water and the phosphine ligand in a competing pathway that leads to the formation of Ar-H instead of the desired cross-coupled product.
Mitigation Strategies:
-
Anhydrous Conditions: While many protocols use aqueous mixtures, if HDH is significant, switching to rigorously anhydrous solvents and reagents can suppress this side reaction.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus HDH. Experimenting with different ligands (e.g., moving from PPh₃ to more electron-donating trialkylphosphines) can shift the product distribution in favor of the desired coupling.[20]
-
Base Choice: Using a non-nucleophilic, hindered base can sometimes minimize side reactions.
Causality in Reagent Selection
-
Why Bulky, Electron-Rich Ligands? For aryl bromides and especially the more challenging aryl chlorides, the rate-limiting step is often the initial oxidative addition. Ligands like SPhos or P(t-Bu)₃ have large cone angles and are strong electron donors. This electron density on the palladium center facilitates the cleavage of the C-Br bond, accelerating the catalytic cycle.[9]
-
Why Different Bases for Different Couplings?
-
Suzuki: The base (e.g., K₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8]
-
Sonogashira: A strong amine base (e.g., Et₃N) is needed to deprotonate the weakly acidic terminal alkyne (pKa ≈ 25).[12]
-
Heck: A weaker base is sufficient, as its primary role is to neutralize the HBr formed during the final step of the cycle to regenerate the Pd(0) catalyst.[17]
-
Conclusion
This compound is a powerful and versatile reagent for introducing the Ar-CF₂-COOEt moiety, a scaffold of significant interest in medicinal chemistry. Its utility in cornerstone C-C bond-forming reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings allows for the rapid and efficient construction of diverse and complex molecular libraries. By understanding the mechanistic principles behind these transformations and the rationale for selecting specific reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the pace of discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.com [jeolusa.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 20. pubs.acs.org [pubs.acs.org]
Synthetic routes to fluorinated heterocycles using Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Application Notes & Protocols
Topic: Synthetic Routes to Fluorinated Heterocycles Using Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Strategic Utilization of a Bifunctional Reagent: A Guide to Synthesizing Fluorinated Heterocycles from this compound
Introduction: The Power of Fluorine in Heterocyclic Scaffolds
The strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry.[1][2] Fluorine atoms, and the difluoromethyl group in particular, can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] Heterocyclic scaffolds provide the three-dimensional architecture necessary for precise interaction with biological targets.[5] The convergence of these two fields—fluorine chemistry and heterocyclic synthesis—has yielded a significant portion of recently approved pharmaceuticals.[2]
This compound stands out as a particularly valuable and versatile starting material for constructing these complex molecules. Its structure is elegantly bifunctional:
-
Aryl Bromide Handle: The 4-bromophenyl group serves as a robust anchor for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
-
Difluoroacetate Moiety: The ethyl difluoroacetate group is a precursor to the critical gem-difluoro (-CF2-) unit and can participate directly or indirectly in cyclization reactions to form the heterocyclic core.
This guide provides a detailed exploration of synthetic strategies that leverage this bifunctionality, offering researchers a roadmap to novel fluorinated heterocycles. We will delve into the mechanistic rationale behind key transformations and provide actionable, field-tested protocols.
Overall Synthetic Strategy
The core strategy involves a two-stage approach. First, the aryl bromide is functionalized via cross-coupling. Second, the newly introduced functional group is utilized in a cyclization reaction involving the difluoroacetate moiety to construct the target heterocycle.
Caption: General workflow for synthesizing fluorinated heterocycles.
Stage 1: Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-S bond formation. The aryl bromide of our starting material is an ideal substrate for these transformations.
Mechanistic Insight: The Palladium Catalytic Cycle
The efficacy of these reactions stems from a well-understood catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it influences the catalyst's stability, reactivity, and substrate scope.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the aryl bromide and an organoboron compound. This is particularly useful for introducing alkyl or aryl groups that can later participate in cyclization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1). Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), dissolved in water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Note: The use of a biphasic solvent system and an inorganic base is standard for Suzuki couplings.[6] The base activates the boronic acid, facilitating the transmetalation step. Degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
B. Buchwald-Hartwig Amination for C-N Bond Formation
To introduce a nitrogen-containing group, essential for synthesizing N-heterocycles like quinolones or benzodiazepines, the Buchwald-Hartwig amination is the method of choice.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) to a Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent workup and purification are similar to the Suzuki protocol.
Causality Note: Strong, sterically hindered bases are required to deprotonate the amine without competing as a nucleophile.[7] Bulky, electron-rich phosphine ligands are used to promote the rate-limiting reductive elimination step, which forms the C-N bond.[7]
Stage 2: Intramolecular Cyclization to Form Fluorinated Heterocycles
Once the aryl ring is appropriately functionalized, the next stage involves forming the heterocyclic ring. The difluoroacetate moiety is a key player in these transformations.
Case Study 1: Synthesis of a Difluoro-oxindole Derivative
This route demonstrates a powerful sequence involving an initial Suzuki coupling to install a side chain, followed by hydrolysis and an intramolecular Friedel-Crafts-type acylation.
Reaction Scheme:
-
Suzuki Coupling: Couple this compound with 2-(methoxycarbonyl)phenylboronic acid.
-
Hydrolysis: Saponify both ester groups using aqueous LiOH.
-
Cyclization: Treat the resulting diacid with a strong acid or dehydrating agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent) to induce intramolecular acylation, forming the five-membered lactam ring.
Caption: Synthetic pathway to a difluoro-oxindole derivative.
Case Study 2: Synthesis of a Difluorobenzothiazine Derivative
This pathway utilizes a C-S coupling followed by an intramolecular condensation to form a six-membered heterocycle.
Protocol 3: Synthesis of a 2,2-Difluoro-2H-1,4-benzothiazin-3(4H)-one
-
Palladium-Catalyzed Thiolation:
-
Couple this compound (1.0 equiv) with 2-aminothiophenol (1.1 equiv) using a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and Xantphos (5 mol%) with Cs₂CO₃ as the base in dioxane.[7]
-
Heat the reaction at 100 °C for 18 hours.
-
Purify the resulting thioether intermediate by column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified intermediate in a high-boiling point solvent like xylenes.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux (approx. 140 °C) for 6-12 hours, often with a Dean-Stark trap to remove ethanol formed during the transamidation/cyclization.
-
Cool the reaction, remove the solvent under vacuum, and purify the solid product by recrystallization or chromatography.
-
Causality Note: The intramolecular cyclization is an equilibrium process. By heating to a high temperature and removing the ethanol byproduct, the equilibrium is driven towards the formation of the thermodynamically stable six-membered heterocyclic ring.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (5) | NaOt-Bu (1.5) | Toluene | 110 | 60-90 |
| C-S Coupling | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 70-85 |
| Acid-Catalyzed Cyclization | p-TsOH (10) | - | - | Xylenes | 140 | 65-85 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. By strategically combining modern cross-coupling methodologies with classical cyclization reactions, researchers can access a vast chemical space of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs aiming to leverage the unique benefits of fluorine incorporation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Safe Handling and Storage of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Crucial Building Block
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethyl group, such as altered lipophilicity, metabolic stability, and binding affinities, make it a valuable synthon for the synthesis of novel therapeutic agents. As with many organofluorine compounds, its reactivity and potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols in a laboratory setting. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and data from closely related analogs.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and structurally analogous compounds, such as Ethyl bromodifluoroacetate, provide a strong basis for hazard evaluation.
1.1. Known and Inferred Hazards
Based on available data, this compound should be treated as a hazardous substance with the following potential risks:
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.
-
Causes Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.
-
Causes Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation.
-
May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.
Furthermore, the closely related compound, Ethyl bromodifluoroacetate, is classified as a highly flammable liquid and vapor and causes severe skin burns and eye damage .[1][2][3] Given the structural similarities, it is prudent to handle this compound with precautions suitable for a flammable and potentially corrosive substance until more specific data becomes available.
1.2. Physicochemical Properties and Associated Risks
| Property | Value / Inferred Risk |
| Molecular Formula | C₁₀H₉BrF₂O₂[4][5][6] |
| Molecular Weight | ~279.09 g/mol [6] |
| Physical State | Likely a liquid at room temperature. |
| Flammability | Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3] Keep away from heat, sparks, and open flames.[1][3][7] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] |
| Moisture Sensitivity | While not explicitly stated, many organofluorine compounds and esters are sensitive to moisture, which can lead to hydrolysis. Assume moisture sensitivity for storage purposes. |
| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (including hydrogen bromide and hydrogen fluoride), and other toxic gases.[3][8] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture relies on a combination of engineering controls and appropriate PPE to minimize exposure.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted in a certified chemical fume hood to control vapor inhalation.[2]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[9][7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[7]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfers of significant quantities.[9][10]
2.2. Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use. For extensive handling, consider double-gloving.[11]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Workflow for Safe Handling of this compound
The following diagram and protocol outline a systematic approach to safely handle the compound from receipt to use.
Caption: Workflow for the safe handling of this compound.
Protocol for Handling and Dispensing:
-
Pre-Handling Review: Before starting any work, thoroughly review the safety information and the experimental protocol. Ensure all necessary equipment is available and in good working order.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Transporting the Chemical: When moving the container, use a secondary container to mitigate spills.
-
Dispensing:
-
For small quantities, use a clean glass syringe or pipette.
-
For larger volumes, carefully pour the liquid, ensuring proper grounding and bonding to prevent static electricity buildup.[9]
-
Perform all transfers over a spill tray within the fume hood.
-
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: Tightly close the primary container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) in a properly labeled hazardous waste container.[9]
Storage Protocols for Maintaining Chemical Integrity and Safety
Proper storage is critical for ensuring the stability of this compound and preventing hazardous situations.
4.1. Storage Conditions
-
Location: Store the compound in a dedicated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated.[9][1][7][8]
-
Temperature: Avoid direct sunlight and heat sources.[7] Storage in a refrigerator rated for flammable materials is acceptable.
-
Inert Atmosphere: For long-term storage, or if the compound is determined to be highly moisture-sensitive, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Keep the compound in its original, tightly sealed container.[9][7][10] Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.
4.2. Segregation of Incompatible Chemicals
Store this compound away from incompatible materials, including:
Emergency Procedures: Preparedness and Response
5.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
If safe to do so, turn off any nearby ignition sources.
-
Prevent the spill from entering drains.[9]
-
5.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
5.3. Fire
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9] A water spray can be used to cool fire-exposed containers.
-
Firefighting Procedures: Evacuate the area. If the fire is small and you are trained to do so, use a suitable fire extinguisher. For larger fires, or if you are unsure, activate the fire alarm and evacuate. Firefighters should wear self-contained breathing apparatus and full protective gear.[9][8]
Conclusion: A Culture of Safety
The effective and safe use of this compound in research and development hinges on a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and foster a strong culture of safety in the laboratory.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gfl.co.in [gfl.co.in]
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate via Copper-Mediated Cross-Coupling
An Application Note for the Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable fluorinated building block for pharmaceutical and materials science research. The core of this methodology is a robust copper-mediated cross-coupling reaction between an aryl iodide and ethyl bromodifluoroacetate. This guide offers a step-by-step experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development. The protocol is designed to be self-validating, emphasizing safety, reliability, and reproducibility.
Introduction and Scientific Context
This compound is a key intermediate whose structure combines a synthetically versatile brominated aromatic ring with a gem-difluoroacetate moiety. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this compound particularly attractive for the development of novel therapeutic agents and advanced materials.
While traditional methods like the Reformatsky reaction are excellent for producing β-hydroxy esters from carbonyl compounds, they are not suitable for the direct arylation of difluoroacetate synthons.[1][2][3] To overcome this, we turn to a more direct approach: the cross-coupling of an organocopper reagent, generated in situ from ethyl bromodifluoroacetate, with an aryl halide.[4] This application note details a protocol adapted from established methodologies for such copper-mediated reactions, providing a reliable pathway to the target compound.[4][5]
Core Reaction Principle and Mechanism
The synthesis is achieved through a cross-coupling reaction where activated copper powder facilitates the formation of a carbon-carbon bond between 1-bromo-4-iodobenzene and ethyl bromodifluoroacetate.
Reaction Scheme:
References
Application in the Synthesis of Agrochemicals: A Guide to Modern Synthetic Methodologies
Introduction: Cultivating Innovation in Agrochemical Synthesis
The global imperative for sustainable agriculture necessitates the continuous development of novel agrochemicals that are not only highly effective but also possess favorable environmental and toxicological profiles. The synthesis of these complex organic molecules presents a significant challenge to chemists, demanding innovative strategies that are efficient, scalable, and environmentally conscious. This technical guide provides an in-depth exploration of cutting-edge synthetic methodologies that are revolutionizing the discovery and production of modern agrochemicals. We will delve into the mechanistic intricacies and practical applications of photoredox catalysis, biocatalysis, and continuous flow chemistry, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals in the agrochemical sector.
I. The Pyrazole Fungicides: A Case Study in Synthesis
Pyrazole carboxamides represent a prominent class of fungicides, with compounds like fluxapyroxad demonstrating broad-spectrum activity. The synthesis of these molecules often involves the coupling of a substituted pyrazole carboxylic acid with a functionalized aniline.
Synthetic Protocol: Preparation of Fluxapyroxad
This protocol outlines a common synthetic route to fluxapyroxad, highlighting the key bond-forming reactions.[1][2][3]
Step 1: Synthesis of O-methyl N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-hydroxylamine
-
Dissolve 25.8 g (0.1 mol) of 1-(2,4,6-trichlorophenyl)-2-chloropropane in 200 mL of ethanol.
-
Add 10.02 g (0.12 mol) of a 30% aqueous solution of methoxyamine hydrochloride.
-
Add 12.7 g (0.15 mol) of sodium bicarbonate portion-wise at room temperature.
-
Heat the mixture to 70 °C and stir for 5 hours.
-
After cooling, add 100 mL of water and extract with toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]
Step 2: Amide Coupling to Form Fluxapyroxad
-
In a 250 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add the O-methyl N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-hydroxylamine from Step 1, triethylamine, and xylene as the solvent.
-
At a temperature of 20-80 °C, add a solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-formyl chloride in xylene dropwise.
-
After the addition is complete, continue stirring for 1-5 hours to afford fluxapyroxad.[1]
II. Sulfonylurea Herbicides: Precision in Synthesis
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates. Their synthesis typically involves the reaction of a sulfonamide with a heterocyclic amine via an isocyanate or carbamate intermediate.
Synthetic Protocol: Preparation of Nicosulfuron
The following protocol details a two-step synthesis of the widely used herbicide, nicosulfuron.[4][5]
Step 1: Synthesis of Pyrimidine Urea Intermediate
-
To a reactor, add 1.5 mol (90.9 g) of urea, 1.0 mol (155.2 g) of 2-amino-4,6-dimethoxypyrimidine, and 500 mL of water.
-
Add 120 mL of concentrated hydrochloric acid (37%).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to induce crystallization, then filter, wash with water, and dry to obtain the pyrimidine urea intermediate.[5]
Step 2: Coupling to form Nicosulfuron
-
Dissolve the pyrimidine urea from Step 1 in 500 mL of dichloromethane.
-
In a separate flask, prepare a solution of 0.8 mol (251.5 g) of pyridinesulfonyl chloride and 1.2 mol (121.2 g) of triethylamine in dichloromethane.
-
At 5-10 °C, add the pyridinesulfonyl chloride solution dropwise to the pyrimidine urea solution over 4 hours.
-
Stir the reaction mixture at 5-10 °C for an additional hour.
-
Filter the reaction mixture, wash with water, and dry at room temperature to yield nicosulfuron.[5]
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity |
| Nicosulfuron Synthesis: Step 1 | Urea, 2-amino-4,6-dimethoxypyrimidine, HCl | Water | Reflux | 6 h | 85.3% | - |
| Nicosulfuron Synthesis: Step 2 | Pyrimidine urea, Pyridinesulfonyl chloride, Triethylamine | Dichloromethane | 5-10 °C | 5 h | 93.1% | 96.3% |
III. Neonicotinoid Insecticides: Modern Approaches to a Key Class
Neonicotinoids, such as imidacloprid, are a major class of insecticides. Modern synthetic approaches aim for efficiency and reduced environmental impact. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive.
Synthetic Protocol: Cascade Synthesis of Imidacloprid
This protocol describes a one-pot synthesis of imidacloprid from readily available starting materials.[6][7]
-
The reaction is a cascade synthesis involving 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine.
-
The optimized reaction conditions are a temperature of 30 °C for 120 minutes.
-
The molar ratio of 2-chloro-5-chloromethylpyridine: 1,2-ethanediamine: nitroguanidine is 1:5:1.
-
Acetonitrile is used as the solvent.
-
This method avoids the need for isolation of intermediates and controls side reactions, achieving a yield of 96.35%.[6]
Diagram of Imidacloprid Synthesis
Caption: One-pot cascade synthesis of Imidacloprid.
IV. Harnessing Light: Photoredox Catalysis in Agrochemical Synthesis
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This technology is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid diversification of agrochemical candidates.
Mechanism of Photoredox Catalysis
A photocatalyst (PC), upon absorption of visible light, is excited to a higher energy state (PC*). This excited state can then act as a potent single-electron oxidant or reductant, initiating a catalytic cycle.
Diagram of a General Photoredox Catalytic Cycle
Caption: Simplified oxidative quenching cycle in photoredox catalysis.
Application: Late-Stage C-H Functionalization
A significant application of photoredox catalysis in agrochemical development is the direct functionalization of C-H bonds.[8][9] This allows for the modification of a molecule's core structure without the need for pre-functionalization, accelerating the synthesis of analogues for structure-activity relationship (SAR) studies.
Protocol: Photoredox-Catalyzed C-H Arylation of Heterocycles
This general protocol illustrates the arylation of a heterocycle using a photoredox-catalyzed reaction.
-
In a reaction vessel, combine the heterocyclic substrate, an aryl halide, a photocatalyst (e.g., an iridium or ruthenium complex), and a base in a suitable solvent (e.g., acetonitrile or DMF).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
| Parameter | Typical Conditions |
| Photocatalyst | [Ir(ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2 |
| Light Source | Blue LEDs (λ ≈ 450 nm) |
| Solvent | Acetonitrile, DMF, DMSO |
| Base | Organic or inorganic base |
| Temperature | Room Temperature |
V. The Green Touch: Biocatalysis in Chiral Agrochemical Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with high efficiency and stereocontrol under mild, environmentally benign conditions.[10][11] This is particularly advantageous for the synthesis of chiral agrochemicals, where a specific enantiomer often exhibits the desired biological activity.
Application: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
Lipases are a versatile class of enzymes that can enantioselectively acylate a racemic secondary alcohol, allowing for the separation of the two enantiomers. This is a powerful strategy for producing chiral building blocks for more complex agrochemicals.[12][13]
Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
-
To a flask, add the racemic secondary alcohol, an acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., toluene or hexane).
-
Add the lipase (e.g., Candida antarctica lipase B, CALB) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
Separate the acylated product from the unreacted alcohol by column chromatography.
Diagram of Lipase-Catalyzed Kinetic Resolution
Caption: Enantioselective acylation in lipase-catalyzed kinetic resolution.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. | Conversion | ee (product) | ee (substrate) |
| Burkholderia cepacia lipase | 1-Phenylethanol | Vinyl acetate | Toluene | 30 °C | ~50% | >99% | >99% |
| Candida antarctica lipase B | (±)-1-(4-chlorophenyl)ethanol | Vinyl acetate | Hexane | 40 °C | ~48% | >98% | >98% |
VI. Accelerating Synthesis: Continuous Flow Chemistry
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification.
Advantages of Flow Chemistry in Agrochemical Production
-
Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
-
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities.
-
Scalability: Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.
-
Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling transformations that are difficult or impossible to achieve in batch.
Diagram of a Basic Continuous Flow Setup
References
- 1. CN103951655A - Nicosulfuron derivative, herbicide containing same, preparation methods of nicosulfuron derivative and herbicide and application of herbicide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances [frontiersin.org]
- 4. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 5. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 8. Late‐stage C–H Functionalization: Synthesis of Natural Products and Pharmaceuticals (2023) [scispace.com]
- 9. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on a biodegradable ternary blend polymer matrix as a highly efficient and heterogeneous recyclable biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
Use in the development of fluorinated polymers
Application Notes & Protocols
Topic: Strategic Synthesis of Fluorinated Polymers: Methodologies and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated polymers represent a distinguished class of materials, prized for their exceptional thermal stability, chemical inertness, low coefficient of friction, and unique surface properties like hydrophobicity and lipophobicity.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[3] This guide provides senior researchers and drug development professionals with an in-depth overview of the primary synthetic methodologies for creating fluoropolymers. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. Detailed, field-tested protocols for Free Radical Polymerization, Emulsion Polymerization, and Controlled Radical Polymerization are presented. Furthermore, this note covers essential characterization techniques and explores the translation of these unique polymers into advanced applications, particularly within the biomedical and drug delivery sectors.
The Rationale for Fluorine in Polymer Science
The strategic incorporation of fluorine into a polymer backbone or its side chains imparts a suite of high-performance properties not achievable with traditional hydrocarbon-based polymers. The high electronegativity of the fluorine atom and the strength of the C-F bond create a dense electron shield around the polymer chain, rendering it resistant to chemical attack, oxidation, and thermal degradation.[1][3] This inherent stability is the cornerstone of fluoropolymer applications.
Moreover, the low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy, low friction, and anti-fouling characteristics.[2][4] In the context of drug development, these properties are leveraged to create stable, biocompatible, and controlled-release delivery systems, as well as advanced coatings for medical devices.[5][6][7] However, the very stability of fluorinated monomers can also present synthetic challenges, such as the difficulty of polymerizing electron-deficient fluoroalkenes, necessitating specialized polymerization techniques.[8][9]
Polymerization Methodologies: A Practical Guide
The choice of polymerization technique is critical as it dictates the polymer's molecular weight, architecture, and, ultimately, its physical properties. There are two primary routes to synthesizing fluoropolymers: the direct polymerization of fluorinated monomers and the chemical modification of non-fluorinated parent polymers.[10] This guide focuses on the former, which is the more common industrial and laboratory approach.
Free Radical Polymerization (FRP)
Free radical polymerization is a foundational technique for synthesizing various fluoropolymers, particularly polyvinylidene fluoride (PVDF). The process involves initiation, propagation, and termination steps, often using organic peroxides as initiators.[11][12] A key challenge is the potential for chain transfer reactions, which can limit the molecular weight.
Causality in Protocol Design: The choice of initiator is crucial; for instance, organic peroxides are selected for their ability to generate radicals at practical temperatures.[11] Supercritical carbon dioxide can be used as a medium, which not only acts as a solvent but also mitigates the risk of thermal runaway due to its excellent heat and mass transfer properties, a significant advantage over conventional emulsion processes.[11]
Experimental Protocol: Free Radical Polymerization of 1,1-Difluoroethene (VDF) in Supercritical CO₂ [11]
-
Reactor Preparation: A 300 mL high-pressure, stainless steel reactor equipped with a magnetic stirrer is thoroughly cleaned and dried.
-
Reagent Charging: The reactor is charged with a selected organic peroxide initiator (e.g., di-tert-butyl peroxide).
-
Sealing and Purging: The reactor is sealed and purged multiple times with high-purity nitrogen and then with carbon dioxide to remove all oxygen, which can inhibit radical polymerization.
-
Pressurization: Liquid carbon dioxide is pumped into the reactor, followed by gaseous 1,1-difluoroethene (VDF) monomer to achieve the desired partial pressures and a total pressure between 12-31 MPa. VDF itself acts as a co-solvent in the supercritical mixture.
-
Polymerization: The reactor is heated to the target temperature (e.g., 325-400 K) while stirring. The reaction is allowed to proceed for a predetermined time, monitoring the pressure drop as the monomer is consumed.
-
Termination and Recovery: The reaction is terminated by rapidly cooling the reactor in an ice bath. The CO₂ and any unreacted monomer are vented.
-
Purification: The resulting PVDF polymer is collected, washed with a suitable solvent (e.g., acetone) to remove any residual initiator, and dried in a vacuum oven until a constant weight is achieved.
-
Validation: The polymer's structure and purity are confirmed using FT-IR and NMR spectroscopy. Molecular weight is determined by GPC.
Emulsion Polymerization
Emulsion polymerization is the preferred method for producing high-molecular-weight fluoropolymers like polytetrafluoroethylene (PTFE) and stable aqueous dispersions (latexes).[13][14] The reaction occurs within micelles formed by a surfactant in an aqueous medium. This compartmentalization allows for high rates of polymerization and high molecular weights simultaneously.
Causality in Protocol Design: The choice of surfactant is critical. Fluorinated surfactants, such as ammonium perfluorooctanoate (PFOA), are often used because they are effective at emulsifying fluoromonomers and do not readily participate in chain-transfer reactions, which would lower the polymer's molecular weight.[14] The reaction is conducted in a pressurized vessel because many key fluoromonomers, like tetrafluoroethylene (TFE), are gases at ambient conditions.[14]
Experimental Protocol: Semi-Continuous Seeded Emulsion Polymerization of Fluorinated Acrylates [15]
-
Initial Charge (Seed Formation): Deionized water, a portion of the emulsifier mixture (e.g., sodium lauryl glutamate and alkylphenol ethoxylates), and a small amount of monomers (e.g., butyl acrylate, methyl methacrylate) are charged into a jacketed glass reactor equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Initiation of Seed: The reactor is heated to the target temperature (e.g., 80°C) under a nitrogen blanket. An aqueous solution of the initiator, potassium persulfate (KPS), is added to polymerize the initial monomer charge, forming the "seed" latex particles.
-
Monomer Emulsion Feed: The remaining monomers, including the fluorinated acrylate (e.g., hexafluorobutyl methacrylate, HFMA), and the rest of the emulsifier/water are mixed to form a stable pre-emulsion.[15]
-
Semi-Continuous Feed: The pre-emulsion and an additional initiator solution are fed into the reactor at a constant rate over several hours. This semi-continuous approach allows for better control of the reaction kinetics and heat removal.
-
Reaction Completion: After the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high conversion of the monomers.
-
Cooling and Filtration: The reactor is cooled to room temperature, and the resulting fluorinated polyacrylate latex is filtered through cheesecloth to remove any coagulum.
-
Validation: The latex is characterized for particle size (Dynamic Light Scattering), and films cast from the latex are analyzed for thermal properties (DSC/TGA) and surface hydrophobicity (contact angle).[15][16]
Workflow for Emulsion Polymerization of Fluorinated Acrylates
Controlled Radical Polymerization (CRP)
CRP techniques are revolutionary methods that enable the synthesis of polymers with precisely controlled molecular weights, low dispersity, and complex architectures like block and graft copolymers.[17] This level of control is paramount for high-tech applications, including drug delivery and advanced coatings.[18] For fluoromonomers, key CRP methods include Iodine Transfer Polymerization (ITP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][19]
Causality in Protocol Design: ITP is particularly effective for polymerizing fluoroalkenes like vinylidene fluoride (VDF).[8] It utilizes an iodo-compound as a chain transfer agent. The C-I bond is relatively weak and can reversibly cleave, allowing for the controlled, stepwise addition of monomer units to all growing chains. This "pseudo-living" character minimizes termination events and leads to a well-defined polymer.[8]
Experimental Protocol: Iodine Transfer Polymerization (ITP) of a Fluoroalkene [8]
-
Reactor Setup: A high-pressure reactor is prepared as described in the FRP protocol.
-
Reagent Charging: The reactor is charged with the solvent (e.g., acetonitrile), the radical initiator (e.g., AIBN), and the chain transfer agent (e.g., a perfluoroalkyl iodide like I(CF₂)₄I).
-
Monomer Addition: The fluoroalkene monomer (e.g., vinylidene fluoride, VDF) is introduced into the sealed and purged reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70-80°C) to initiate polymerization. The reaction proceeds for a specified time, during which the chain transfer agent reversibly caps the growing polymer chains.
-
Termination and Precipitation: The polymerization is stopped by cooling. The polymer is then isolated by precipitation into a non-solvent such as methanol or hexane.
-
Purification: The precipitated polymer is filtered, washed repeatedly with the non-solvent to remove unreacted monomer and initiator fragments, and dried under vacuum.
-
Validation: GPC analysis is performed to confirm the low dispersity (Đ or PDI < 1.5) and controlled molecular weight. ¹⁹F NMR is used to verify the presence of iodine end-groups, confirming the ITP mechanism.
Mechanism of Controlled Radical Polymerization (CRP)
Essential Characterization of Fluorinated Polymers
Validating the synthesis of a fluoropolymer and understanding its properties requires a suite of analytical techniques. The chemical composition and presence of fluorine significantly influence the operational properties of the final material.[20]
| Technique | Purpose | Typical Observations for Fluoropolymers |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups and successful polymerization. | Strong, characteristic absorption bands for C-F bonds typically appear in the 1000-1400 cm⁻¹ region.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the polymer backbone and side chains. | ¹⁹F NMR is essential for confirming fluorine incorporation and sequencing. ¹H NMR is used for hydrocarbon segments.[20] |
| Gel Permeation Chromatography (GPC) | Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | For CRP, Đ values are typically low (<1.5), indicating a well-controlled polymerization. FRP often results in higher Đ. |
| Thermogravimetric Analysis (TGA) | Measures thermal stability by monitoring weight loss as a function of temperature. | Fluoropolymers exhibit high decomposition temperatures, often >350°C, due to the strong C-F bond.[15][21] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | Provides insight into the polymer's amorphous or crystalline nature and its operational temperature range.[15] |
| Contact Angle Goniometry | Measures the static contact angle of a liquid (e.g., water) on a polymer film to assess surface energy and wettability. | Fluoropolymer films typically show high water contact angles (>100°), indicating a hydrophobic, low-energy surface.[16] |
Applications in Drug Development and Biomedical Science
The unique properties of fluoropolymers make them highly valuable in the biomedical field. Their chemical inertness and biocompatibility are critical for implants and medical devices, while their hydrophobicity can be tuned for controlled drug release.[1][2][6]
Key Application Areas:
-
Drug Delivery Systems: Fluorinated polymers can self-assemble into nanoparticles or micelles for encapsulating therapeutic agents.[2][7] The hydrophobic fluorinated core can carry poorly water-soluble drugs, while a hydrophilic outer shell can ensure stability in aqueous biological environments. The stability of the C-F bond can also lead to enhanced resistance against enzymatic degradation.[7]
-
Medical Device Coatings: The low surface energy and anti-fouling properties of fluoropolymers make them ideal for coating catheters, stents, and surgical tools to reduce protein adhesion and bacterial biofilm formation.[2]
-
Tissue Engineering: Porous fluoropolymer scaffolds, such as those made from expanded polytetrafluoroethylene (ePTFE), are used in tissue regeneration and as vascular grafts due to their mechanical strength and bio-inertness.[22]
-
Sensors and Diagnostics: The piezoelectric properties of certain fluoropolymers, like PVDF, are utilized in advanced sensors for biomedical monitoring.[1]
Fluoropolymer Properties and Biomedical Applications
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Are Fluoropolymers Critical for High-Performance Coatings in the Chemical Industry? - ChemEng Consulting [chemengconsulting.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical C" by Jonathan E. Wenzel, H. Bryan Lanterman et al. [scholarsmine.mst.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcimag.com [pcimag.com]
- 15. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Controlled Radical Copolymerization toward Well-Defined Fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 22. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Substitution with Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: A Detailed Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoromethyl group, in particular, is a prized motif for its ability to modulate acidity, lipophilicity, and metabolic stability. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate serves as a versatile and highly valuable building block for the introduction of this key functional group. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Aryl-Difluoroacetate Moiety
The this compound scaffold presents two primary sites for nucleophilic attack: the sp²-hybridized carbon of the brominated aromatic ring and, theoretically, the benzylic carbon bearing the two fluorine atoms. However, the dominant pathway for nucleophilic substitution is overwhelmingly the displacement of the bromide on the aromatic ring. This reactivity is primarily governed by the principles of transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds in organic synthesis.
The electron-withdrawing nature of the 2,2-difluoroacetate group plays a crucial role in activating the aryl bromide towards oxidative addition to a low-valent transition metal catalyst, a key step in many cross-coupling catalytic cycles. This guide will focus on the practical application of these powerful synthetic methods.
Mechanistic Underpinnings: A Tale of Catalytic Cycles
The nucleophilic substitution of the bromide in this compound is not a classical SNAr reaction. Instead, it proceeds through well-defined catalytic cycles involving palladium or copper catalysts. Understanding these mechanisms is paramount for troubleshooting and optimizing reaction conditions.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[1][2][3][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5][6] While traditionally requiring harsh conditions, modern protocols often employ ligands that facilitate the reaction under milder temperatures. The mechanism is thought to involve the formation of a copper(I) nucleophile which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[5]
Caption: Simplified catalytic cycle of the Ullmann condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Protocol 1: Buchwald-Hartwig Amination with Anilines
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides. The ligand facilitates both the oxidative addition and reductive elimination steps.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for the reaction temperature.
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | Ethyl 2,2-difluoro-2-(4-(phenylamino)phenyl)acetate | ~85-95 |
| 2 | 4-Methoxyaniline | Ethyl 2,2-difluoro-2-(4-((4-methoxyphenyl)amino)phenyl)acetate | ~80-90 |
| 3 | 4-Nitroaniline | Ethyl 2,2-difluoro-2-(4-((4-nitrophenyl)amino)phenyl)acetate | ~70-80 |
Protocol 2: Ullmann Condensation with Phenols
This protocol outlines a copper-catalyzed C-O cross-coupling reaction between this compound and a phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 mmol), the phenol (1.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMSO (5 mL).
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 24-48 hours).
-
After cooling to ambient temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired diaryl ether.[8][9]
Rationale for Experimental Choices:
-
Catalyst System: The use of CuI with a simple and inexpensive ligand like L-proline has been shown to be effective for Ullmann-type couplings under milder conditions than traditional protocols.[8]
-
Base: Potassium carbonate is a suitable base for deprotonating the phenol without causing unwanted side reactions.
-
Solvent: DMSO is a polar aprotic solvent that can facilitate the dissolution of the reagents and promote the reaction.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Ethyl 2,2-difluoro-2-(4-phenoxyphenyl)acetate | ~70-85 |
| 2 | 4-Cresol | Ethyl 2,2-difluoro-2-(4-(p-tolyloxy)phenyl)acetate | ~65-80 |
| 3 | 4-Chlorophenol | Ethyl 2-(4-((4-chlorophenyl)oxy)phenyl)-2,2-difluoroacetate | ~60-75 |
Protocol 3: Copper-Catalyzed Thiolation with Thiols
This protocol details the formation of an aryl thioether through the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
Procedure:
-
To a reaction tube, add this compound (1.0 mmol), K₃PO₄ (2.0 mmol), and CuI (0.1 mmol, 10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen.
-
Add anhydrous dioxane (4 mL), the thiol (1.2 mmol), and DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, or until completion as indicated by TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired aryl thioether.
Rationale for Experimental Choices:
-
Catalyst System: A simple CuI catalyst in combination with a diamine ligand like DMEDA is effective for C-S bond formation. The ligand helps to solubilize the copper salt and accelerate the catalytic cycle.
-
Base: Potassium phosphate is a strong base that effectively deprotonates the thiol to form the active thiolate nucleophile.
-
Solvent: Dioxane is a suitable solvent for this type of copper-catalyzed reaction.
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | Ethyl 2,2-difluoro-2-(4-(phenylthio)phenyl)acetate | ~75-90 |
| 2 | 4-Methylthiophenol | Ethyl 2,2-difluoro-2-(4-(p-tolylthio)phenyl)acetate | ~70-85 |
| 3 | Benzyl mercaptan | Ethyl 2-(4-(benzylthio)phenyl)-2,2-difluoroacetate | ~65-80 |
Carbon-Carbon Bond Forming Reactions
Beyond the formation of heteroatom bonds, the aryl bromide of this compound is an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions such as the Suzuki, Sonogashira, and Heck couplings.
Suzuki Coupling
The Suzuki reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage.[10][11][12] This reaction is widely used in the synthesis of complex organic molecules.
Caption: Workflow for a Suzuki cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds.[13][14][15][16][17]
Heck Reaction
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond at an sp²-hybridized carbon of the alkene.[18][19][20][21][22]
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by transition metal-catalyzed cross-coupling reactions at the aryl bromide position. By leveraging well-established methodologies such as the Buchwald-Hartwig amination, Ullmann condensation, and various palladium-catalyzed C-C bond-forming reactions, a diverse array of functionalized aryl-difluoroacetate derivatives can be accessed. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. jeolusa.com [jeolusa.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 21. Heck Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support guide for the purification of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS 1004305-97-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this compound. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure you achieve the desired purity and yield for your downstream applications.
Section 1: Initial Diagnosis & Common Impurities
Before selecting a purification strategy, it's crucial to identify the nature of the impurities in your crude product. A quick analysis by Thin Layer Chromatography (TLC) and ¹H NMR is often the most effective first step.
Frequently Asked Questions: Initial Assessment
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities fall into several classes:
-
Unreacted Starting Materials: Depending on your synthesis, this could include precursors like 4-bromobenzaldehyde, an aryl boronic acid, or ethyl bromodifluoroacetate.[4][5] These are often the easiest to identify and remove.
-
Side-Reaction Products: Over-reaction, dimerization, or unwanted reactions with reagents can lead to by-products.[6] For instance, hydrolysis of the ester group to the corresponding carboxylic acid can occur if the reaction or workup is exposed to acidic or basic aqueous conditions for extended periods.[7]
-
Reagents and Catalysts: Residual catalysts (e.g., copper or palladium complexes) and reagents can contaminate the crude product.[5]
-
Solvent Residue: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove completely by simple rotary evaporation.
Q2: My crude ¹H NMR looks messy. What key signals should I look for to confirm the presence of my desired product?
A2: For this compound, the key is to look for the characteristic signals of the ethyl ester and the aromatic protons.
-
Ethyl Group: You should see a quartet around 4.3-4.4 ppm (for the -OCH₂-) and a triplet around 1.3-1.4 ppm (for the -CH₃).
-
Aromatic Protons: The 4-bromophenyl group will typically show two doublets in the aromatic region (around 7.4-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The absence or diminished integration of these signals, coupled with the appearance of other unexpected peaks, points towards significant impurity levels.
Troubleshooting Workflow: Initial Crude Product Analysis
This workflow helps you decide the next steps based on initial analytical data.
Caption: Decision tree for initial crude product analysis.
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying this compound from synthesis-related impurities.[8][9]
Frequently Asked Questions: Column Chromatography
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The ideal solvent system should provide a retention factor (Rf) of ~0.3 for your desired product on a TLC plate.[10] This provides the best balance for good separation from impurities without requiring excessively large volumes of solvent.
-
Starting Point: A mixture of hexanes and ethyl acetate is standard for compounds of this polarity.[10][11] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.
-
Causality: The silica gel stationary phase is very polar. Non-polar solvents (like hexanes) will cause all compounds to move slowly, while polar solvents (like ethyl acetate) will accelerate their movement. The goal is to find a polarity where your product moves up the TLC plate, but impurities move at different rates, achieving separation.
Q2: My product is coming off the column with an impurity (co-elution). What should I do?
A2: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system.
-
Solution 1: Decrease Solvent Polarity: Reduce the percentage of the more polar solvent (e.g., from 10% ethyl acetate to 5%). This will increase the interaction of all compounds with the silica gel, potentially enhancing the separation between your product and the impurity. You can run a gradient elution, starting with a low polarity and slowly increasing it.[12]
-
Solution 2: Change Solvents: If adjusting polarity doesn't work, switch one of the solvents. For example, replacing hexanes with toluene or ethyl acetate with dichloromethane can alter the specific interactions (e.g., pi-stacking with toluene) and may resolve the co-eluting spots.[10]
Q3: I have a low yield after my column. Where did my product go?
A3: Low yield can be attributed to several factors:
-
Product is still on the column: If your eluent is not polar enough, the product may remain adsorbed to the silica gel. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) to see if more product elutes.[11][13]
-
Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to poor separation and mixed fractions.[13] Ensure you pack the column as a uniform slurry.
-
Product Degradation: While this ester is generally stable, highly acidic or basic conditions on the silica gel (sometimes from residual reagents) could potentially cause degradation. Using pre-treated or neutral silica gel can mitigate this.
-
Co-elution with a non-UV active impurity: If you are monitoring fractions by TLC with a UV lamp, an impurity that is not UV-active might be co-eluting. You may be combining impure fractions thinking they are clean. Staining the TLC plates (e.g., with potassium permanganate) can help visualize these impurities.
Protocol: Standard Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1 gram.
1. Preparation: a. Select an appropriate column size (a 40-50g silica cartridge or a glass column with ~3-4 cm diameter is a good start).[12] b. Prepare your eluent based on TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate). Prepare at least 1L.[12] c. Prepare a series of collection tubes (e.g., 16x100 mm test tubes).
2. Packing the Column (Slurry Method): a. Add a small layer of sand to the bottom of the column. b. In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude product) with the eluent to form a consistent slurry.[13] c. Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a firm, uniform bed.[10][13] Do not let the silica run dry. d. Add a protective layer of sand on top of the silica bed.
3. Loading the Sample: a. Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[10] b. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] c. Carefully add the sample to the top of the column. Dry loading is preferred as it often results in better separation.[11]
4. Elution and Fraction Collection: a. Carefully add the eluent to the column, ensuring not to disturb the top layer of sand. b. Apply gentle pressure (air or nitrogen) to achieve a steady flow rate. c. Begin collecting fractions immediately. The volume of each fraction depends on the column size, but 10-20 mL per fraction is typical. d. Monitor the fractions by TLC to identify which ones contain your pure product.
5. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. Provides good resolution. |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is needed for difficult separations of closely related impurities.[13] |
| Eluent Polarity | Aim for product Rf ≈ 0.3 | Optimizes separation and minimizes solvent usage and elution time.[10] |
| Loading Method | Dry Loading | Often leads to sharper bands and better resolution compared to liquid loading.[11] |
Section 3: Alternative & Secondary Purification Methods
Sometimes, chromatography alone is insufficient or not ideal. Here are other techniques to consider.
Frequently Asked Questions: Distillation & Recrystallization
Q1: Can I purify my product by distillation?
A1: Yes, vacuum distillation can be an effective method, especially for removing non-volatile impurities like catalyst residues or polymeric materials. The boiling point of this compound is not readily published, but related structures suggest it will be high, necessitating a good vacuum (<1 mbar) to distill without decomposition.[14] This method is best if the impurities have significantly different boiling points from the product.
Q2: My product from the column is an oil, but I need a solid. Can I recrystallize it?
A2: Recrystallization is an excellent technique for final polishing if your product is a solid at room temperature or can be induced to crystallize. The key is finding a suitable solvent or solvent system.
-
Principle: The compound should be highly soluble in the solvent at high temperatures but poorly soluble at low temperatures.
-
Solvent Selection: For an ester like this, good starting points for solvent screening would be hexane/ether, hexane/ethyl acetate, or ethanol/water mixtures.[15] The rule of thumb is "like dissolves like," so solvents with some ester character or polarity might work well.[15]
Protocol: Recrystallization
1. Solvent Screening: a. Place a small amount of your impure product in several test tubes. b. Add a few drops of different solvents to each tube. A good solvent will not dissolve the compound at room temperature. c. Heat the tubes that did not dissolve the compound. A suitable solvent will dissolve the compound when hot. d. Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.
2. Bulk Recrystallization: a. Dissolve the impure compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once crystals have formed, cool the flask in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Caption: General workflow for recrystallization.
References
- 1. This compound [oakwoodchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing Difluoroalkylation Efficiency
Welcome to the technical support center for difluoroalkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols to enhance the efficiency and reproducibility of difluoroalkylation experiments. We will delve into the causality behind common experimental challenges and offer validated solutions to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you make crucial upfront decisions for your experimental design.
Q1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?
A: Zero conversion is a common yet frustrating issue, typically pointing to a fundamental problem with one of the core reaction components. The most frequent culprits are an inactive catalyst, a decomposed difluoroalkylating reagent, or insufficient reaction temperature.
Begin by verifying the integrity of your reagents. Many difluoroalkylating agents are sensitive to moisture and air. For instance, reagents like bromodifluoroacetates should be handled under an inert atmosphere.[1] Catalyst deactivation is also a primary concern, especially in cross-coupling reactions where trace impurities in substrates or solvents can poison the catalyst.[2] A logical first step is to set up a control reaction using a substrate known to work well in the system to confirm that the catalyst and reagents are active.
Q2: How do I choose the most suitable difluoroalkylating reagent for my substrate?
A: The choice of reagent is critical and depends on the reaction mechanism (e.g., photoredox, copper-catalyzed) and the nature of your substrate. Reagents are broadly classified by the type of radical they generate.
-
For electrophilic radical generation (via reduction): Reagents like ethyl bromodifluoroacetate (BrCF₂CO₂Et) and ethyl iododifluoroacetate (ICF₂CO₂Et) are widely used in both photoredox and copper-catalyzed systems.[3][4][5] They are versatile for reacting with alkenes and (hetero)arenes.
-
For nucleophilic radical generation (via oxidation): While less common for difluoroalkylation compared to trifluoromethylation, precursors that can be oxidized to generate a difluoroalkyl radical are specialized.
-
Stability and Handling: Some reagents, like certain pentacoordinate phosphoranes, are bench-stable and offer easier handling while being capable of generating difluoromethyl radicals (·CF₂H) or difluorocarbene (:CF₂) depending on the conditions.[6]
A summary of common reagents is provided in the table below.
Table 1: Comparison of Common Difluoroalkylating Reagents
| Reagent Name | Common Abbreviation | Typical Catalytic System | Key Advantages | Handling Considerations |
|---|---|---|---|---|
| Ethyl Bromodifluoroacetate | BrCF₂CO₂Et | Copper, Photoredox | Commercially available, versatile | Moisture sensitive, store under inert gas |
| Ethyl Iododifluoroacetate | ICF₂CO₂Et | Copper, Photoredox | More reactive than bromo-analog | Light and moisture sensitive |
| Difluoromethylsulfonyl Chloride | HCF₂SO₂Cl | Photoredox | Good source of ·CF₂H radical | Pungent, corrosive, handle in fume hood |
| Pentacoordinate Phosphoranes | - | Photoredox, Thermal | Bench-stable, versatile radical/carbene source[6] | Generally stable, check specific derivative |
Q3: What are the main differences between photoredox and copper-catalyzed difluoroalkylation?
A: Both are powerful methods that typically proceed via a radical mechanism, but they differ in their mode of initiation and reaction setup.[3][4]
-
Photoredox Catalysis: Uses visible light to excite a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y), which then initiates a single-electron transfer (SET) with the difluoroalkylating reagent to generate the radical.[4][7][8] These reactions are often performed at room temperature under very mild conditions.[8]
-
Copper Catalysis: Employs a copper salt (e.g., CuI, Cu(OAc)₂) as the catalyst. The reaction is typically initiated by the reduction of the difluoroalkyl halide by a Cu(I) species to generate the difluoroalkyl radical and a Cu(II) species.[3][9][10] These reactions may require elevated temperatures but benefit from the low cost and low toxicity of copper catalysts.[3][9]
The choice often depends on the functional group tolerance required and the available equipment. Photoredox catalysis can be particularly advantageous for sensitive substrates due to the mild conditions.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, problem-oriented approach to resolving specific experimental failures.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction starts but gives a low yield or stalls before completion. What are the likely causes and how can I fix them?
A: This is a multifaceted problem often linked to catalyst, solvent, or ligand issues.
1. Catalyst System Inefficiency:
-
The Cause: In cross-coupling reactions, the active catalytic species is typically a Pd(0) or Cu(I) complex. If the precatalyst is not efficiently reduced to the active state, or if the active catalyst is unstable, the reaction will stall.[11] For photoredox reactions, an incorrect choice of photocatalyst with a reduction potential insufficient to activate the difluoroalkylating reagent can be the issue.[4]
-
The Solution (Cross-Coupling):
-
Ligand Choice: The ligand is not just a spectator; it critically influences the stability and activity of the catalyst.[12] For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are known to promote the formation of the active monoligated Pd(0) species and facilitate challenging reductive elimination steps.[12][13] There is no universal ligand, so screening a panel of ligands with different steric and electronic properties is a crucial optimization step.[13][14]
-
Precatalyst Activation: If using a Pd(II) precatalyst, ensure your conditions effectively generate the Pd(0) species. Sometimes, an external reductant or simply the reaction conditions (base, solvent) are responsible for this step.[11]
-
-
The Solution (Photoredox):
-
Photocatalyst Matching: Ensure the excited state potential of your photocatalyst is sufficient to reduce your difluoroalkylating reagent. For example, generating ·CF₂H radicals from electrophilic precursors may require more strongly reducing catalysts compared to generating ·CF₃ radicals.[4] Iridium-based photocatalysts are often highly effective but organic dyes can be a cheaper, more sustainable alternative.[7][8]
-
2. Solvent Effects:
-
The Cause: It is a common misconception that radical reactions are insensitive to solvent effects.[15][16] The solvent can significantly impact reaction kinetics (Kinetic Solvent Effects, KSEs) by affecting reagent solubility, radical stability, and the rates of key steps like hydrogen atom transfer (HAT).[17]
-
The Solution:
-
Solvent Screening: Do not underestimate the power of solvent choice. Screen a range of anhydrous, non-nucleophilic solvents.[1] Polar aprotic solvents like DMF, DMSO, and acetonitrile are common starting points.[1][8]
-
Avoid Reactive Solvents: Be aware that some solvents can participate in the reaction. For example, solvents with weak C-H bonds can be a source for unwanted hydrogen atom abstraction, leading to byproducts.[18] Benzene, for instance, is often a poor choice for reactions involving highly reactive radicals.[15]
-
3. Reagent and Substrate Quality:
-
The Cause: Trace impurities, especially water or oxygen, can destroy sensitive reagents and catalysts.[19] The purity of starting materials is paramount.[2]
-
The Solution:
-
Rigorous Drying: Ensure all glassware is oven or flame-dried.[19] Use anhydrous solvents, either purchased or freshly distilled.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to protect air- and moisture-sensitive components.
-
Purify Substrates: If your substrate is impure, purify it before use. Trace impurities can have a surprisingly large negative impact on catalytic reactions.[2]
-
Problem 2: Poor Selectivity and Byproduct Formation
Q: My reaction works, but I'm getting a mixture of products or significant byproducts. How can I improve selectivity?
A: Poor selectivity often points to competing reaction pathways or subsequent decomposition of the desired product.
1. Isomer Formation (Regioselectivity):
-
The Cause: In C-H functionalization reactions on heterocycles or arenes, multiple reactive sites can lead to mixtures of isomers.[1] The inherent electronic and steric properties of the substrate dictate the preferred site of reaction.[1]
-
The Solution:
-
Directing Groups: Exploit directing groups on your substrate to guide the reaction to a specific position.[1]
-
Steric Hindrance: Modify the steric bulk of the catalyst's ligand. A bulkier ligand can block access to more sterically accessible C-H bonds, favoring reaction at less hindered sites.[12][13]
-
2. Formation of Hydrodefluorinated or Dimerized Byproducts:
-
The Cause: These byproducts often arise from undesired radical pathways. For example, the difluoroalkyl radical might abstract a hydrogen atom from the solvent or another molecule instead of adding to the substrate. Dimerization of radicals can also occur, especially at high radical concentrations.
-
The Solution:
-
Control Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions like dimerization.
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the desired, lower-activation-energy pathway.[1]
-
Choose the Right Solvent: Avoid solvents that are good hydrogen atom donors if hydrodefluorination is a problem.[15][18]
-
Part 3: Protocols and Visualizations
Representative Protocol: Photoredox-Mediated Difluoroalkylation of an Aniline
This protocol is adapted from methodologies described for the difluoroalkylation of electron-rich anilines using an organic photocatalyst.[8][20]
Materials:
-
N,N-Dimethylaniline (0.3 mmol, 1.0 equiv)
-
Ethyl iododifluoroacetate (0.4 mmol, 1.3 equiv)
-
Eosin Y (0.003 mmol, 1 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add N,N-dimethylaniline, Eosin Y, and the magnetic stir bar.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Using a syringe, add the anhydrous DMF, followed by the ethyl iododifluoroacetate.
-
Place the vial approximately 5-10 cm from a 525 nm (Green) LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture for 24 hours at room temperature. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening it to the air. Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoroalkylated aniline.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Simplified Catalytic Cycle for Photoredox Difluoroalkylation
This diagram illustrates the key steps in a typical photoredox-mediated difluoroalkylation using an iridium photocatalyst and a bromo-difluoroalkyl reagent.
Caption: A general oxidative quenching cycle for photoredox difluoroalkylation.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in difluoroalkylation reactions.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Difluoroalkylation Reaction - ProQuest [proquest.com]
- 10. Copper-Catalyzed Difluoroalkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Troubleshooting [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize your target compound but also to understand the underlying principles that govern the reaction's success.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an arylboronic acid with a bromodifluoroacetate derivative. The gem-difluoroester moiety is a valuable pharmacophore in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.
This guide will focus on the reaction between (4-bromophenyl)boronic acid and ethyl bromodifluoroacetate, a versatile and widely used method. We will delve into the critical parameters that influence reaction yield and purity, and provide a robust starting protocol.
Key Reaction Parameters and Reagent Guide
The success of this synthesis hinges on the careful selection and handling of each component. This section provides a detailed guide to the role and critical considerations for each reagent.
| Reagent/Component | Role | Key Considerations & Recommendations |
| (4-bromophenyl)boronic acid | Aryl source | Purity is paramount. Impurities can lead to side reactions and lower yields. Protodeboronation (loss of the boronic acid group) can be a significant issue, especially in the presence of water and base.[1] It is advisable to use freshly purchased or properly stored boronic acid. |
| Ethyl bromodifluoroacetate | Difluoroalkyl source | This reagent is the electrophilic partner in the coupling reaction.[2] It is moisture-sensitive and should be handled under an inert atmosphere.[2] |
| Copper Catalyst | Catalyzes the C-C bond formation | Common choices include Cu(I) and Cu(II) salts (e.g., CuCl, CuI, Cu(OAc)₂). The choice of catalyst can influence reaction kinetics and the required ligands.[3][4] Copper powder can also be used, offering a practical option for large-scale synthesis.[5] |
| Ligand | Modulates catalyst activity and stability | The ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.[6][7][8] Diamine ligands, such as TMEDA (N,N,N',N'-tetramethylethylenediamine), and phenanthroline-based ligands are often effective in copper-catalyzed cross-coupling reactions.[6][7] |
| Base | Activates the boronic acid | A base is required to facilitate the transmetalation step from boron to copper.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice and stoichiometry of the base can significantly impact the reaction outcome. |
| Solvent | Reaction medium | Aprotic polar solvents such as DMSO, DMF, or 1,4-dioxane are typically used. The solvent should be anhydrous to minimize side reactions like protodeboronation.[1] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Experimental Workflow Diagram
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital molecules. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, introduce specific hurdles in synthetic chemistry.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), and in-depth technical insights to empower you to overcome these challenges and achieve your synthetic goals.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of fluorination reactions.
Q1: What are the primary differences between nucleophilic and electrophilic fluorination, and how do I choose the right method?
A1: The choice between nucleophilic and electrophilic fluorination is dictated by the nature of your substrate and the desired transformation.
-
Nucleophilic Fluorination involves a fluoride ion (F⁻) acting as a nucleophile to displace a leaving group or open a strained ring.[3][4] This method is generally favored for its cost-effectiveness and suitability for large-scale synthesis.[3] Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and ammonium fluorides.[4] The reactivity of the fluoride source is crucial; for instance, the high lattice energy and low solubility of KF in organic solvents can reduce its nucleophilicity, often necessitating the use of phase-transfer catalysts like crown ethers.[5]
-
Electrophilic Fluorination employs a reagent with a polarized bond, creating an electrophilic fluorine atom ("F⁺") that reacts with a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[3][4][6][7] Reagents containing an N-F bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, selectivity, and safer handling profile compared to elemental fluorine.[3][6][7] This method is particularly valuable for the late-stage functionalization of complex molecules.[7][8]
Decision-Making Flowchart:
Caption: Choosing between nucleophilic and electrophilic fluorination.
Q2: What are the most critical safety precautions when working with fluorinating agents?
A2: Safety is paramount when handling fluorinating reagents due to their high reactivity, toxicity, and corrosiveness.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there's a splash risk, a flame-resistant lab coat, and chemical-resistant gloves (neoprene or butyl rubber are often recommended).[9][12] Double-gloving is advisable when handling highly corrosive or easily absorbed compounds.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11][12] For particularly hazardous reagents like elemental fluorine, specialized equipment and facilities are necessary.[13]
-
Reagent-Specific Hazards:
-
Electrophilic (F⁺) Reagents: Many N-F reagents can react violently and exothermically with common solvents such as DMF, pyridine, and DMSO.[4][14][15]
-
Deoxyfluorinating Agents: Reagents like DAST (diethylaminosulfur trifluoride) can be unstable at elevated temperatures and may decompose, releasing toxic and corrosive byproducts.[4][10]
-
Hydrogen Fluoride (HF): HF and its complexes (e.g., Olah's reagent) are extremely corrosive and toxic.[4][10] HF can cause severe burns that may not be immediately painful. Always have calcium gluconate gel readily available as a first aid measure for skin contact.
-
-
Storage and Handling: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[9][12] Ensure all containers are clearly labeled with the chemical name and associated hazards.[9] For moisture-sensitive reagents, handling in a glove box with an inert atmosphere is recommended.[9]
Q3: Why is the fluorination of heterocycles particularly challenging?
A3: The fluorination of heterocyclic compounds presents unique challenges due to the presence of heteroatoms, which can influence the electronic properties and reactivity of the ring system.[1]
-
Competing Reactions: The heteroatoms themselves can be sites of unwanted reactions. For instance, the nitrogen atom in some heterocycles can be oxidized or complex with the fluorinating agent or catalyst, leading to catalyst deactivation or byproduct formation.[14]
-
Regioselectivity: Controlling the position of fluorination on a heterocyclic ring can be difficult. The inherent electronic nature of the heterocycle and the directing effects of existing substituents play a crucial role in determining the regioselectivity of the reaction.[14]
-
Substrate Instability: Heterocyclic substrates can be sensitive to the reaction conditions, potentially leading to decomposition, oxidation, or polymerization under strongly acidic or basic conditions.[14] Employing milder, neutral fluorination methods can be beneficial for such sensitive substrates.[14]
II. Troubleshooting Guide: Common Synthesis Problems
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in Nucleophilic Fluorination
Question: I am attempting a nucleophilic fluorination on an alkyl sulfonate using KF, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in nucleophilic fluorination are a frequent problem, often stemming from the properties of the fluoride source and reaction conditions.[5]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in nucleophilic fluorination.
Problem 2: Formation of Multiple Products and Poor Regioselectivity in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is yielding a mixture of isomers and some unexpected byproducts. How can I improve the regioselectivity and minimize side reactions?
Answer: Achieving high regioselectivity in electrophilic aromatic fluorination can be challenging and is influenced by the substrate, fluorinating agent, and reaction conditions.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Incorrect Fluorinating Reagent | Different electrophilic fluorinating reagents exhibit varying levels of reactivity and selectivity. A highly reactive reagent may lead to over-fluorination or reaction at unintended sites.[16] | Screen a panel of N-F reagents with different reactivity profiles (e.g., Selectfluor®, NFSI). For electron-rich arenes, a less reactive reagent may provide better selectivity. |
| Substrate Directing Groups | The electronic and steric effects of existing substituents on the aromatic ring will direct the position of fluorination. In some cases, these effects may not be strong enough to favor a single isomer. | Consider modifying the directing group to enhance its directing effect. For instance, a bulky protecting group can sterically hinder certain positions. |
| Side Reactions | Common side reactions include protodemetalation in metal-catalyzed processes and dearomatization with highly reactive fluorinating agents on electron-rich substrates.[8][16] Intramolecular amination can also occur, where the nitrogen of the fluorinating agent itself acts as a nucleophile.[16] | For metal-catalyzed reactions, ensure anhydrous conditions to minimize protodemetalation. For electron-rich substrates, using a milder fluorinating agent or running the reaction at a lower temperature can help prevent dearomatization and other side reactions. |
Problem 3: Lack of Stereocontrol in Deoxyfluorination
Question: I am performing a deoxyfluorination of a chiral alcohol using DAST, but I am obtaining a mixture of stereoisomers. How can I improve the stereoselectivity of this reaction?
Answer: Deoxyfluorination reactions, such as those using DAST, typically proceed via an Sₙ2 mechanism, which should result in an inversion of stereochemistry.[17] A lack of stereocontrol can be attributed to several factors, particularly with conformationally flexible substrates.
-
Conformational Flexibility: For substrates with high conformational flexibility, such as cycloheptanols, the multiple low-energy conformations can lead to a lack of stereocontrol in the fluorination step.[17]
-
Sₙ1 Character: If the reaction conditions promote the formation of a carbocation intermediate (Sₙ1 pathway), racemization can occur. This is more likely with secondary or tertiary alcohols that can form stabilized carbocations.
-
Neighboring Group Participation: The presence of a neighboring group that can participate in the reaction can lead to retention of stereochemistry or the formation of rearranged products.
Strategies for Improving Stereocontrol:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the Sₙ2 pathway and minimize side reactions that may lead to loss of stereoselectivity.
-
Use a Less Polar Solvent: A less polar solvent can disfavor the formation of carbocation intermediates, thereby promoting the Sₙ2 mechanism.
-
Choose a Different Fluorinating Reagent: Some deoxyfluorinating reagents may offer better stereocontrol for specific substrates. Consider screening other reagents like Deoxo-Fluor® or PyFluor.[17]
III. Purification of Fluorinated Compounds
The unique properties of fluorinated compounds can also present challenges during purification.
Q4: What are some common issues encountered when purifying fluorinated compounds and how can they be addressed?
A4: The high polarity of the C-F bond and the potential for strong intermolecular interactions can make the purification of fluorinated compounds non-trivial.
-
Co-elution with Byproducts: The similar polarity of the desired fluorinated product and related byproducts can make chromatographic separation difficult.
-
Solution: A careful screening of different solvent systems and stationary phases for column chromatography is often necessary. In some cases, techniques like reverse-phase chromatography may be more effective.
-
-
Removal of Acidic Impurities: Some fluorination reactions can generate acidic byproducts, such as HF.
-
Solution: A mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove acidic impurities. For non-volatile compounds, treatment with an amine followed by distillation can be an effective purification method.[18]
-
-
"Fluorous" Properties: Highly fluorinated compounds can exhibit unique solubility properties, being more soluble in fluorinated solvents than in common organic solvents.[19]
-
Solution: This property can be exploited for purification using "fluorous-phase" extraction techniques.
-
IV. References
-
Overcoming Challenges in Fluorine -Based Chemistry | Pharmaceutical Technology. --INVALID-LINK--
-
Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds - Benchchem. --INVALID-LINK--
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
What are the safety precautions when using fluorinating reagents? - Blog. --INVALID-LINK--
-
Troubleshooting low yield in heterocycle fluorination reactions - Benchchem. --INVALID-LINK--
-
Technical Support Center: Synthesis of Organofluorine Compounds - Benchchem. --INVALID-LINK--
-
US1946195A - Purification of organic fluorine compounds - Google Patents. --INVALID-LINK--
-
Fluorine : A Very Special Element and Its Very Special Impacts on Chemistry | Organometallics - ACS Publications. --INVALID-LINK--
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety . --INVALID-LINK--
-
The unique fluorine effects in organic reactions : recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. --INVALID-LINK--
-
Electrophilic fluorination - Wikipedia. --INVALID-LINK--
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. --INVALID-LINK--
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. --INVALID-LINK--
-
Electrophilic fluorination - Grokipedia. --INVALID-LINK--
-
GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. --INVALID-LINK--
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. --INVALID-LINK--
-
A Study of Effects Unique Fluorine in Organic Reactions . --INVALID-LINK--
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Troubleshooting common issues in fluorination reactions of cycloheptanes - Benchchem. --INVALID-LINK--
-
Organofluorine chemistry - Wikipedia. --INVALID-LINK--
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
The Dark Side of Fluorine - PMC - NIH. --INVALID-LINK--
-
Specific Solvent Issues with Fluorination - Wordpress. --INVALID-LINK--
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. --INVALID-LINK--
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. --INVALID-LINK--
-
Novel synthesis of fluorinated molecules with potential in drug research developed - The new synthetic method relies on two fundamentally challenging chemical processes - chemeurope.com. --INVALID-LINK--
-
Fluorine - Wikipedia. --INVALID-LINK--
-
Synquest Labs - A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS by RE BANKS. --INVALID-LINK--
-
Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments. --INVALID-LINK--
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. --INVALID-LINK--
-
Contemporary synthetic strategies in organofluorine chemistry. --INVALID-LINK--
-
Overview of some of the most common fluorinating reagents. - ResearchGate. --INVALID-LINK--
-
The Purification of Organic Compound : Techniques and Applications - Reachem. --INVALID-LINK--
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05143E. --INVALID-LINK--
-
Quantitative determination of fluorine in organic compounds . --INVALID-LINK--
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. zjwintime.com [zjwintime.com]
- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 19. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Reactions Involving Brominated Fluoroesters
Welcome to the technical support center for reactions involving brominated fluoroesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these valuable synthetic intermediates. The presence of both bromine and fluorine atoms on an ester backbone introduces a complex interplay of electronic and steric effects that can significantly influence reaction outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Low or No Conversion
This is one of the most common issues encountered in the lab. Let's break down the potential causes and solutions when your reaction with a brominated fluoroester fails to proceed as expected.
Q1: My Grignard reaction with an α-bromo fluoroester is not initiating. What are the likely causes and how can I fix it?
A1: The formation of a Grignard reagent is highly sensitive to reaction conditions, and the presence of a fluoroester moiety introduces additional complexities. Here’s a breakdown of potential issues and actionable solutions:
-
Causality of Failure: The primary reason for initiation failure is often the passivation of the magnesium surface or the presence of trace amounts of water. The electron-withdrawing nature of the fluorine and ester groups can also make the carbon-bromine bond less reactive towards magnesium insertion compared to simple alkyl bromides.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any proton source.[1] Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Magnesium Activation: The magnesium turnings must be fresh and have a metallic luster. If the surface is dull, it's likely oxidized.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[2] The color change (brown for iodine, or bubbling for 1,2-dibromoethane) indicates activation.
-
-
Initiation Techniques:
-
Add a small portion of your brominated fluoroester to the activated magnesium in concentrated solvent.
-
Gently warm the mixture with a heat gun. An exothermic reaction is a sign of initiation.
-
Once initiated, add the remaining substrate solution dropwise to maintain a gentle reflux.[3]
-
-
Consider Halogen Exchange: If direct insertion fails, consider a halogen-metal exchange using a more reactive organolithium or a "turbo Grignard" reagent like isopropylmagnesium chloride.[4]
-
Section 2: Formation of Side Products
The appearance of unexpected products can be perplexing. This section addresses common side reactions and strategies to mitigate them.
Q2: I'm observing significant amounts of a homocoupled product (Wurtz coupling) in my Grignard reaction. How can I minimize this?
A2: Wurtz-type homocoupling is a major side reaction in Grignard synthesis, especially with reactive halides.[3][5]
-
Mechanistic Insight: This side reaction involves the SN2-like attack of a newly formed Grignard reagent on a molecule of the starting brominated fluoroester.
-
Mitigation Strategies:
-
Slow Addition: Add the brominated fluoroester slowly to the magnesium turnings. This maintains a low concentration of the starting halide in the presence of the Grignard reagent, minimizing the chance of them reacting with each other.
-
Lower Temperatures: While some heat may be needed for initiation, running the reaction at a lower temperature after initiation can reduce the rate of the SN2 side reaction.
-
Continuous Flow Chemistry: For larger scale reactions, a continuous flow setup where the substrate is passed through a column of activated magnesium can significantly reduce Wurtz coupling by ensuring the Grignard reagent is immediately consumed in the next reaction step.[5]
-
Q3: My Reformatsky reaction with an α-bromo fluoroester is giving a complex mixture of products. What's going on?
A3: The Reformatsky reaction, which uses zinc to generate an organozinc enolate, is generally more tolerant of functional groups than Grignard reactions.[6][7][8] However, side reactions can still occur.
-
Potential Side Reactions:
-
Self-condensation of the ester: The zinc enolate can react with another molecule of the starting α-bromo fluoroester.
-
Dehydration of the β-hydroxy ester product: This is especially prevalent under harsh acidic workup conditions.
-
Enolization of the aldehyde/ketone: A bulky zinc enolate can act as a base, deprotonating the carbonyl substrate.
-
-
Optimization Protocols:
-
Zinc Activation: Use freshly activated zinc dust. Common methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.
-
Reaction Conditions: The reaction is often initiated by gentle heating. Once started, maintain a controlled temperature.
-
Catalytic Additives: The addition of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the procedure for Reformatsky reactions with ethyl bromofluoroacetate.[9][10]
-
Workup: Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride, to quench the reaction and minimize dehydration.
-
Section 3: Inconsistent Results
Reproducibility is key to successful research. This section tackles the variables that can lead to inconsistent outcomes.
Q4: The yields of my palladium-catalyzed α-arylation of a bromofluoroester are highly variable. What factors should I investigate?
A4: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a number of parameters.[11]
-
Critical Variables:
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial.[6][7] Bulky, electron-rich phosphine ligands often give the best results by promoting both oxidative addition and reductive elimination.[1]
-
Base Selection: The base (e.g., LiHMDS, NaOtBu) is critical for forming the ester enolate. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Purity: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.
-
Oxygen Sensitivity: Many palladium(0) catalysts and phosphine ligands are air-sensitive. Ensure your reaction is set up under an inert atmosphere.
-
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective for many cross-coupling reactions.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) | Accelerate key steps in the catalytic cycle.[1] |
| Base | LiHMDS, NaOtBu | Strong, non-nucleophilic bases that effectively generate the ester enolate. |
| Solvent | Anhydrous, degassed toluene or THF | Inert solvents that are compatible with the reaction components. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the catalyst and ligands. |
Experimental Protocol: Optimizing Palladium-Catalyzed α-Arylation
-
To a flame-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add the base and stir for a further 15 minutes.
-
Add the brominated fluoroester and the aryl coupling partner.
-
Heat the reaction to the desired temperature and monitor by TLC or GC-MS.
Visualizing Reaction Challenges
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common reaction failures.
Competing Reaction Pathways in Grignard Reactions
Caption: Competing pathways in Grignard reactions with brominated fluoroesters.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Deactivation in Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation, providing insights into the underlying causes and preventive measures.
Q1: What are the most common catalysts used for the synthesis of this compound and related difluoroalkylation reactions?
The synthesis of this compound and similar structures often involves palladium-catalyzed cross-coupling reactions. These reactions are among the most utilized methods for carbon-carbon bond formation in the agrochemical and pharmaceutical industries.[1] Commonly employed catalysts are palladium(0) complexes with phosphine ligands. The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[1] Other transition metals like copper and nickel have also been used in C-F bond functionalization and fluoroalkylation reactions.[2][3][4] For instance, copper powder can mediate the C-C coupling of alkenyl boronates and bromodifluoroacetates.[4]
Q2: I'm observing a significant drop in reaction yield over time. What are the primary mechanisms of catalyst deactivation I should consider?
Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[5][6] For palladium-catalyzed reactions in this context, the most prevalent issues are:
-
Poisoning: This happens when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[7][8] Common poisons include sulfur, lead, and arsenic compounds, which may be present as trace impurities in reagents or solvents.[7][9][10]
-
Fouling/Coking: This involves the physical deposition of carbonaceous materials or other byproducts onto the catalyst surface and within its pores, blocking access to the active sites.[7][8]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger, less active particles. This reduces the available surface area for the reaction to occur.[7]
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black, which is often visible as a black precipitate. The choice of ligand is crucial in preventing this.[11]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade, leading to catalyst deactivation.[12]
Q3: How do impurities in starting materials affect catalyst performance?
Impurities are a significant concern in pharmaceutical synthesis as they can directly impact the efficacy and safety of the final product.[10][13][14] In catalytic reactions, even trace amounts of certain impurities can act as catalyst poisons.[7][9] For example, sulfur-containing compounds can irreversibly bind to the palladium center, blocking the active site.[5] Other impurities might react with the catalyst or ligands, leading to inactive species.[15] Therefore, using high-purity starting materials and solvents is critical for consistent and efficient catalysis.
Q4: Can the choice of ligand influence catalyst stability and prevent deactivation?
Absolutely. The ligand plays a critical role in stabilizing the active catalytic species and preventing deactivation pathways like palladium black formation.[11] Well-designed ligands can:
-
Sterically protect the metal center: This prevents aggregation and the formation of inactive metal clusters.
-
Modulate the electronic properties of the metal: This can enhance the desired catalytic activity and suppress side reactions.
-
Improve catalyst solubility and longevity.
Computational studies have shown that stabilizing interactions between fluoroalkyl ligands and the palladium center can affect the key reductive elimination step in fluoroalkylation reactions.[16] The correct combination of counterion, ligand, and base is essential for controlling the reduction of Pd(II) to the active Pd(0) species while preserving the ligand and reagents.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues during your experiments.
Issue 1: Low or No Product Yield
Symptom: The reaction shows minimal or no conversion to the desired this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Step-by-Step Guide:
-
Verify Reagents and Conditions:
-
Reagent Purity: Ensure the purity of all starting materials, including Ethyl bromodifluoroacetate, the aryl halide, and any bases or additives.[15] Impurities can poison the catalyst.[9]
-
Stoichiometry: Double-check the molar ratios of all reactants and the catalyst loading.
-
Reaction Conditions: Confirm that the reaction temperature, pressure, and atmosphere (e.g., inert gas) are correctly maintained.
-
-
Visual Inspection:
-
Observe the reaction mixture for any visual signs of catalyst deactivation. The formation of a black precipitate often indicates the aggregation of the active Pd(0) catalyst into inactive palladium black.[11]
-
-
Optimize Ligand:
-
If palladium black is observed, consider increasing the ligand-to-palladium ratio to better stabilize the active species.
-
Alternatively, screen different phosphine ligands that may offer better stability under your reaction conditions.
-
-
Characterize the Deactivated Catalyst:
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst's surface and provides information on the oxidation state of the metal.[17][19] |
| X-ray Diffraction (XRD) | Identifies the crystalline structure of the catalyst and can detect changes due to sintering or phase transformations.[18][20] |
| BET Surface Area Analysis | Measures the active surface area of the catalyst. A significant reduction can indicate sintering or fouling.[17][18] |
| Elemental Analysis (XRF, PIXE) | Identifies foreign elements that may have been deposited on the catalyst surface, indicating poisoning.[17] |
| Temperature-Programmed Desorption (TPD) | Helps determine the strength of adsorption of different species on the catalyst surface, offering insights into potential poisoning mechanisms.[17] |
Issue 2: Inconsistent Reaction Performance
Symptom: The reaction works well on some occasions but fails or gives poor yields on others, even with the same protocol.
Potential Causes and Solutions:
-
Variability in Reagent Quality:
-
Solution: Source high-purity reagents from a reliable supplier and consider purifying them before use. Trace impurities can vary between batches of starting materials.[9]
-
-
Atmospheric Contamination:
-
Solution: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and execution. Oxygen and moisture can degrade both the catalyst and the reagents.
-
-
Inefficient Catalyst Generation:
Experimental Protocol: Catalyst Characterization
This section provides a general workflow for the characterization of a deactivated catalyst.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 10. veeprho.com [veeprho.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
Technical Support Center: Managing Exothermic Reactions with Fluorinated Compounds
Welcome to the Technical Support Center for managing exothermic reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of fluorination chemistry. The introduction of fluorine into a molecule can dramatically alter its biological properties, making it a cornerstone of modern medicinal chemistry.[1][2] However, the very nature of the carbon-fluorine bond—one of the strongest in organic chemistry—means that its formation is often highly exothermic.[2]
Uncontrolled heat release can lead to thermal runaway, a dangerous situation where the reaction rate increases with temperature, causing a further acceleration in heat generation.[3][4] This can result in a loss of containment, equipment damage, and serious safety incidents.[5] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you anticipate, manage, and control these energetic reactions safely and effectively.
Core Principles: Understanding the Heat
Before addressing specific issues, it's crucial to understand the fundamentals.
-
Why are fluorination reactions often highly exothermic? The high electronegativity of fluorine and the exceptional strength of the resulting C-F bond (~485 kJ/mol for sp³ C-F) mean that the formation of this bond releases a significant amount of energy.[6] This energy is liberated as heat, resulting in a reaction exotherm.
-
What is Thermal Runaway? A thermal runaway occurs when the heat generated by a reaction exceeds the rate at which it can be removed by the cooling system.[3] This leads to a positive feedback loop: the temperature rises, which accelerates the reaction rate, which in turn generates even more heat.[4] This can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor.
-
Key Parameters for Control: Successful management hinges on controlling the rate of heat generation. This is primarily achieved by manipulating:
-
Rate of Reagent Addition: The most common control method. By adding a reactive reagent slowly, you ensure that the heat generated at any given moment does not overwhelm the cooling capacity.[5][7]
-
Temperature: Maintaining a consistent, optimal temperature is critical. Temperatures that are too low can lead to the accumulation of unreacted reagents, posing a significant risk of a delayed, violent reaction.[5]
-
Mixing: Efficient agitation is essential to dissipate heat evenly and prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[8]
-
Troubleshooting Guide: Reacting to the Unexpected
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Q: I just started adding my fluorinating agent (e.g., DAST, Deoxo-Fluor®), and the temperature is rising much faster than I can control with my cooling bath. What is happening, and what should I do immediately?
A: This is a classic sign that the rate of heat generation is exceeding your system's heat removal capacity. The cause could be an inherently fast reaction, insufficient cooling, or an unexpectedly high reagent concentration.
Immediate Actions:
-
STOP THE ADDITION IMMEDIATELY. This is the most critical step to prevent further heat generation.[5]
-
Engage Emergency Cooling: Have a larger, colder cooling bath (e.g., dry ice/acetone) ready to immerse the reactor in.[7] Do not wait for the primary cooling to catch up.
-
Alert Personnel: Inform others in the lab of the situation. Do not work alone when handling potentially hazardous reactions.[9]
Root Cause Analysis & Long-Term Solutions:
-
Cause 1: Insufficient Heat Transfer: On a lab scale, heat is primarily removed through the walls of the flask. If the reaction is too fast or the flask is too large, the surface area may be insufficient.
-
Solution: Increase dilution by using more solvent to act as a heat sink. For future experiments, ensure the reaction vessel is not more than half full to maximize the surface area in contact with the cooling bath.
-
-
Cause 2: Reagent Reactivity: Some fluorinating agents are extremely reactive. Their activity can also be affected by the purity of the batch.
-
Solution: Perform the addition at a lower initial temperature to slow the reaction kinetics. For example, start the addition at -78 °C instead of 0 °C. Always add the reactive reagent to the stable component (e.g., fluorinating agent to the substrate solution).[7]
-
-
Cause 3: Lack of Thermal Data: Proceeding without understanding the reaction's thermal profile is a significant risk.
-
Solution: Before attempting a reaction on a significant scale, perform a thermal hazard assessment using Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8]
-
Issue 2: Delayed, Violent Exotherm (Induction Period)
Q: My reaction was stirring at the target temperature, and nothing seemed to be happening after I added the fluorinating agent. Then, after 30 minutes, the reaction suddenly and violently began to boil. Why the delay?
A: You've experienced a dangerous phenomenon caused by the accumulation of unreacted reagents. The reaction has an "induction period," a delay before it initiates. During this time, the fluorinating agent you added built up in the flask. Once the reaction finally started, the large concentration of accumulated reagents reacted almost simultaneously, leading to a massive, uncontrollable exotherm.
Root Cause Analysis & Long-Term Solutions:
-
Cause 1: Low Initiation Temperature: The initial temperature may have been too low for the reaction to begin, allowing reagents to accumulate.[5]
-
Solution: Ensure you see evidence of reaction initiation (e.g., a slight, controlled temperature rise) after adding a small portion (e.g., 5-10%) of the reagent before proceeding with the rest of the addition. If no initiation is observed, a slightly higher starting temperature may be required.
-
-
Cause 2: Impurities Inhibiting Reaction: Trace impurities (e.g., water) can sometimes inhibit the reaction, leading to a delayed onset.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Cause 3: Poor Mixing: Inadequate mixing can prevent the reactants from interacting effectively, leading to a false impression that the reaction is not proceeding.
-
Solution: Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) and stir rate to ensure the mixture is homogeneous.
-
Issue 3: Incompatible Solvent Choice Leading to Runaway
Q: I saw a similar procedure use DMF as a solvent, so I tried it with Selectfluor®. The reaction was extremely exothermic and produced a lot of gas. What went wrong?
A: This is a critical safety issue stemming from solvent-reagent incompatibility. Many electrophilic ("F+") fluorinating agents are powerful oxidizers and can react violently with common, seemingly innocuous solvents. Selectfluor®, for example, is known to react rapidly and exothermically with solvents like DMF, DMSO, and pyridine.[11][12]
Root Cause Analysis & Long-Term Solutions:
-
Solution: Always verify the compatibility of your fluorinating agent with your chosen solvent by consulting the Safety Data Sheet (SDS) and relevant literature.[12] When in doubt, use non-nucleophilic, anhydrous solvents like acetonitrile or dichloromethane.[13] A solvent compatibility screening on a minuscule scale (<50 mg) can be a prudent preliminary step.
Table 1: Solvent Compatibility with Common Fluorinating Agents
| Fluorinating Agent | Compatible Solvents | Incompatible / Reactive Solvents | Hazard Notes |
| Selectfluor® | Acetonitrile, Ethyl Acetate, Water[11][13] | DMF, DMSO, Pyridine[11][12] | Highly exothermic reaction with incompatible solvents. |
| DAST / Deoxo-Fluor® | Dichloromethane, Toluene, THF | Alcohols, Water, Protic Solvents | Reacts rapidly and exothermically with water and alcohols.[10] Can decompose at elevated temperatures.[14] |
| Elemental Fluorine (F₂) | Acetonitrile, Formic Acid (with caution)[11] | Most organic solvents, Water, Ammonia | Extremely reactive and explosive with most organic materials.[15][16] Requires specialized equipment.[17] |
| HF-Pyridine | THF, Dichloromethane | Water, Bases (strong reaction) | Highly corrosive and toxic. Generates HF upon contact with moisture.[14][18] |
Issue 4: Uncontrollable Reaction During Scale-Up
Q: A fluorination reaction was very well-behaved on a 1-gram scale, with only a 5 °C temperature rise. When I scaled it up to 100 grams, the temperature shot up by over 50 °C and I had a runaway. Why?
A: This is a direct consequence of the principles of heat transfer and the change in the surface-area-to-volume ratio upon scale-up. As you increase the volume of a reactor, its volume increases cubically (e.g., by a factor of 100), but its surface area—the area available for heat removal—only increases squarely. Therefore, heat removal becomes significantly less efficient at a larger scale.[5] The small, manageable exotherm at 1g becomes a dangerous, uncontrollable exotherm at 100g.[5]
Table 2: Impact of Scale on Surface-Area-to-Volume Ratio
| Vessel Size | Volume (Approx.) | Surface Area (Approx.) | Surface-Area-to-Volume Ratio | Relative Heat Removal Efficiency |
| 100 mL RBF | 100 cm³ | 108 cm² | 1.08 | 100% |
| 1 L RBF | 1,000 cm³ | 484 cm² | 0.48 | 44% |
| 12 L RBF | 12,000 cm³ | 2,545 cm² | 0.21 | 19% |
| 100 L Reactor | 100,000 cm³ | 15,850 cm² | 0.16 | 15% |
Solutions for Safe Scale-Up:
-
Quantify Thermal Hazard: Before any scale-up, perform reaction calorimetry to determine the adiabatic temperature rise (ΔT_ad).[8] This value represents the maximum possible temperature increase if all cooling were to fail, providing a worst-case scenario.
-
Adopt a "Semi-Batch" Approach: The standard lab practice of adding one reagent dropwise to another is a semi-batch process. This is the preferred method for scaling exothermic reactions, as it allows the rate of heat generation to be controlled by the addition rate.[5]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow reactors offer a much safer alternative. Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, and the small internal volume minimizes the amount of hazardous material present at any one time.[3][19]
Frequently Asked Questions (FAQs)
Q: What are the absolute minimum safety measures I should have in place before starting an exothermic fluorination?
A:
-
Engineering Controls: Always work in a properly functioning chemical fume hood.[9][18] Use a blast shield between yourself and the apparatus.[7] Ensure safety showers and eyewash stations are accessible.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber for many fluorinating agents).[9][18]
-
Emergency Preparedness: Have an appropriate quenching agent and an emergency cooling bath ready before you start the reaction. For reactions involving HF or reagents that can generate it, have a tube of calcium gluconate gel immediately available.[9][15]
-
Written Protocol: Never work from memory. Have a detailed, written procedure that includes steps for reagent addition, temperature control, and emergency shutdown.[7]
Q: How do I create an emergency shutdown procedure?
A: An emergency shutdown procedure is a pre-defined plan to safely terminate a reaction in an emergency. It should be part of your standard operating procedure (SOP).[9][20]
-
Stop Reagent Addition: The primary step.
-
Apply Maximum Cooling: Use a pre-prepared emergency ice bath or other cooling source.
-
Quench the Reaction (If Safe): If the reaction is still out of control, add a pre-determined quenching agent to neutralize the reactive species. This must be done with extreme caution, as quenching itself can be exothermic.[21]
-
Evacuate: If the reaction cannot be brought under control, close the fume hood sash and evacuate the area.[20]
Q: What is a "quench," and how do I choose one?
A: A quench is a procedure to rapidly stop a reaction by deactivating the reagents. The choice of quenching agent is critical. For many fluorination reactions using reagents like DAST, a careful, slow addition of the reaction mixture to a cold, stirred solution of saturated sodium bicarbonate can be effective.[21] Caution: The quenching process itself can be exothermic and may release gas, so it must be performed slowly and with adequate cooling and ventilation.[21]
Visualization of Workflows
Diagram 1: Troubleshooting an Unexpected Exotherm
A decision tree to guide actions when a reaction's temperature rises unexpectedly.
Caption: Decision tree for responding to an unexpected exotherm.
Diagram 2: Thermal Hazard Assessment Workflow for Scale-Up
A workflow for safely planning the scale-up of a fluorination reaction.
Caption: Workflow for assessing thermal hazards before scale-up.
Experimental Protocol: Controlled Addition of a Fluorinating Agent
This protocol outlines a general, safety-conscious methodology for performing a fluorination reaction with a liquid reagent known to be exothermic.
Objective: To perform a fluorination reaction while maintaining strict control over the reaction temperature via slow addition of the limiting reagent.
Materials & Setup:
-
Three-neck round-bottom flask, oven-dried and cooled under inert gas.
-
Overhead stirrer or magnetic stir bar.
-
Digital thermometer with a thermocouple probe placed in the reaction mixture (not touching the glass).
-
Addition funnel, pressure-equalizing.
-
Inert gas inlet (Nitrogen or Argon).
-
Primary cooling bath (e.g., ice/water or cryocool).
-
Secondary/Emergency cooling bath (e.g., dry ice/acetone), large enough to contain the flask.
-
Blast shield.
Procedure:
-
System Preparation: Assemble the glassware. Ensure all joints are properly sealed. Purge the entire system with inert gas for 10-15 minutes.
-
Substrate Charging: Dissolve the substrate in the chosen anhydrous solvent and add it to the reaction flask via cannula or syringe.
-
Initial Cooling: Begin stirring and cool the reaction mixture to 5-10 °C below the target reaction temperature. For example, for a 0 °C reaction, cool the bath to -10 °C.
-
Reagent Preparation: Charge the addition funnel with the fluorinating agent, diluted with anhydrous solvent if necessary to allow for better control.
-
Initiation and Addition:
-
Add a small initial portion (~5% of the total volume) of the fluorinating agent from the addition funnel.
-
Carefully monitor the internal thermometer for a small, controlled temperature increase. This confirms the reaction has initiated.
-
Once initiation is confirmed, begin a slow, dropwise addition, maintaining a rate that keeps the internal temperature within ±2 °C of the target.[7]
-
If the temperature rises above the set limit, stop the addition and wait for the cooling system to bring it back down before resuming at a slower rate.
-
-
Monitoring: Continue the addition until complete. Monitor the reaction by TLC or LC-MS to determine completion.
-
Work-up/Quench: Once the reaction is complete, proceed with a pre-planned, cautious quenching procedure. This typically involves slowly transferring the reaction mixture to a separate, cooled flask containing the quenching agent (e.g., saturated NaHCO₃ solution).[21]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. labproinc.com [labproinc.com]
- 8. amarequip.com [amarequip.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. Fluorine - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. zjwintime.com [zjwintime.com]
- 19. process-technology-online.com [process-technology-online.com]
- 20. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a frequently employed strategy to modulate their physicochemical and biological properties. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate stands as a key building block in this arena, offering a scaffold that combines the reactivity of a bromine substituent with the unique electronic characteristics imparted by the geminal difluoro group. A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.
This guide provides a comprehensive analysis of the expected spectral data for this compound. Due to the limited availability of its experimental spectra in public databases, this guide leverages a comparative approach. We will dissect the experimental spectral data of three closely related analogs to build a robust, inferred spectral profile of our target compound. The selected analogs for this comparative study are:
-
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate: A close structural analog to assess the effect of a different halogen on the phenyl ring.
-
Ethyl 2-phenyl-2,2-difluoroacetate: The parent compound, lacking a halogen substituent, to understand the baseline spectral features of the difluoroacetate moiety.
-
Ethyl 2-(4-bromophenyl)acetate: An analog without the gem-difluoro group, to highlight the significant impact of fluorination on the spectral data.
Through this comparative lens, we will explore the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, providing you with the technical insights necessary to confidently work with this class of compounds.
Comparative Spectral Data
The following table summarizes the key spectral data for this compound and its selected analogs. Note that the data for the primary topic of interest is inferred based on the experimental data of the analogs.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Mass Spectrum (m/z) |
| This compound | Inferred: Ethyl: ~1.3 (t), ~4.3 (q); Aromatic: ~7.5-7.7 (m) | Inferred: Ethyl: ~14, ~63; Aromatic: ~123 (C-Br), ~130, ~132, ~134; CF₂: ~115 (t); C=O: ~164 (t) | Inferred: ~ -95 to -105 | Predicted: [M+H]⁺ 278.9827, [M+Na]⁺ 300.9646[1] |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | No experimental data found. | No experimental data found. | No experimental data found. | Molecular Weight: 234.63[2][3] |
| Ethyl 2-phenyl-2,2-difluoroacetate | Ethyl: 1.29 (t), 4.29 (q); Aromatic: 7.4-7.5 (m) | Ethyl: 13.8, 62.8; Aromatic: 126.0, 128.9, 130.3, 132.8; CF₂: 115.6 (t); C=O: 164.1 (t) | -101.3 | M⁺ 200[4][5] |
| Ethyl 2-(4-bromophenyl)acetate | Ethyl: 1.24 (t), 4.13 (q); CH₂: 3.56 (s); Aromatic: 7.18 (d), 7.45 (d) | Ethyl: 14.1, 60.8; CH₂: 40.5; Aromatic: 121.0 (C-Br), 131.0, 131.6, 134.0; C=O: 170.8 | Not Applicable | M⁺ 242, 244 (approx. 1:1)[6] |
Expert Analysis of Spectral Features
¹H NMR Spectroscopy
The ¹H NMR spectrum of these compounds is characterized by two distinct regions: the aliphatic region for the ethyl group and the aromatic region for the phenyl ring.
-
Ethyl Group: The ethyl group consistently displays a triplet at approximately 1.2-1.3 ppm (CH₃) and a quartet at around 4.1-4.3 ppm (CH₂). The presence of the electron-withdrawing difluoroacetate moiety slightly deshields these protons compared to a simple ethyl ester.
-
Aromatic Protons: In the case of Ethyl 2-(4-bromophenyl)acetate, the aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. For this compound, we can infer a more complex multiplet pattern in the aromatic region (around 7.5-7.7 ppm) due to potential long-range coupling with the fluorine atoms. The strong electron-withdrawing nature of the CF₂ group will deshield the aromatic protons compared to the non-fluorinated analog.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide significant structural information, particularly regarding the impact of the fluorine atoms.
-
Carbon-Fluorine Coupling: The most striking feature in the ¹³C NMR spectra of the fluorinated compounds is the splitting of the CF₂ carbon signal into a triplet due to coupling with the two fluorine atoms (¹JCF). This is a definitive indicator of the CF₂ group. Similarly, the carbonyl carbon (C=O) also appears as a triplet due to two-bond coupling (²JCF).
-
Chemical Shifts: The carbon of the CF₂ group is highly deshielded and appears around 115 ppm. The presence of the electronegative bromine atom in this compound is expected to cause a downfield shift of the aromatic carbon signals compared to the unsubstituted phenyl analog. The C-Br carbon itself will be observed at a characteristic chemical shift (around 123 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance is expected for the two equivalent fluorine atoms. Based on the data for Ethyl 2-phenyl-2,2-difluoroacetate, this signal is anticipated to appear in the range of -95 to -105 ppm. The electronic effect of the para-bromo substituent is expected to cause a minor shift compared to the unsubstituted analog.
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺). The fragmentation pattern is likely to involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed. These protocols are based on standard practices for the analysis of small organic molecules.
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Acquire the spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the common internal standard (0 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.
-
Mass Spectrometry Sample Preparation and Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization technique suitable for identifying the molecular ion, while Electron Impact (EI) can provide more extensive fragmentation information.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to deduce the structure of the molecule.
-
For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental composition.
-
Conclusion
References
- 1. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]
- 2. 130754-19-7 Cas No. | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Matrix Scientific [matrixscientific.com]
- 3. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the 1H NMR Spectrum of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, a compound of interest in synthetic chemistry due to its dual functionalization with a bromine atom and a difluoroacetyl group.
This guide moves beyond a simple spectral interpretation. It is structured as a comparative analysis, building the predicted spectrum of our target molecule from the experimentally-verified spectra of simpler, structurally related compounds. This approach not only helps in assigning the signals of the target compound but also provides a deeper understanding of how different functional groups influence ¹H NMR spectra.
Predicted ¹H NMR Spectrum: A Sum of its Parts
Based on analogous compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key features:
-
Aromatic Protons (4-bromophenyl group): Two distinct signals are expected in the aromatic region, appearing as doublets. The presence of the bromine atom and the electron-withdrawing difluoroester group will deshield these protons, placing them downfield.
-
Methylene Protons (Ethyl group): The -CH₂- protons of the ethyl ester will appear as a quartet, deshielded by the adjacent oxygen atom.
-
Methyl Protons (Ethyl group): The terminal -CH₃ protons of the ethyl group will appear as a triplet, representing the most upfield signal in the spectrum.
A crucial feature of this spectrum will be the coupling of the aromatic protons to the two fluorine atoms on the adjacent benzylic carbon. This through-space or through-bond coupling, typically a four-bond coupling (⁴JHF), will result in a subtle splitting of the aromatic signals, which may appear as a broadening or a fine triplet-like structure on each doublet, depending on the resolution of the instrument.
Comparative Spectral Analysis
To understand the origin of these predicted shifts and multiplicities, a comparison with simpler, commercially available molecules is invaluable. This step-wise increase in molecular complexity allows for a clear illustration of the electronic effects of each substituent.
| Compound Name | Ethyl -CH₃ (ppm, mult, J) | Ethyl -CH₂- (ppm, mult, J) | α-Proton(s) (ppm, mult, J) | Aromatic Protons (ppm, mult, J) |
| Ethyl Acetate | ~1.25 (t, J=7.1 Hz) | ~4.12 (q, J=7.1 Hz) | ~2.05 (s) | N/A |
| Ethyl Difluoroacetate | ~1.35 (t, J=7.1 Hz) | ~4.35 (q, J=7.1 Hz) | ~5.90 (t, J=54 Hz) | N/A |
| Ethyl 2-(4-bromophenyl)acetate | ~1.24 (t, J=7.1 Hz) | ~4.15 (q, J=7.1 Hz) | ~3.55 (s) | ~7.15 (d, J=8.5 Hz), ~7.45 (d, J=8.5 Hz) |
| This compound (Predicted) | ~1.30 (t, J=7.1 Hz) | ~4.40 (q, J=7.1 Hz) | N/A | ~7.55 (d, J=8.5 Hz), ~7.65 (d, J=8.5 Hz) |
Data for comparative compounds are typical values sourced from spectral databases.[1][2][3][4] The predicted values for the target compound are estimations based on these data.
Analysis of Substituent Effects:
-
From Ethyl Acetate to Ethyl Difluoroacetate: Replacing the α-protons with two highly electronegative fluorine atoms has a significant deshielding effect. The α-proton in ethyl difluoroacetate is shifted dramatically downfield to ~5.90 ppm and appears as a triplet due to coupling with the two fluorine atoms (²JHF ≈ 54 Hz).[2][3] The methylene protons of the ethyl group are also slightly deshielded (from ~4.12 to ~4.35 ppm) due to the inductive electron withdrawal by the CF₂ group.
-
From Ethyl Acetate to Ethyl 2-(4-bromophenyl)acetate: The addition of the 4-bromophenyl group introduces two doublets in the aromatic region.[4] The α-protons are deshielded to ~3.55 ppm due to the influence of the aromatic ring.
-
Synthesizing the Prediction: For our target molecule, this compound, we can expect a combination of these effects. The ethyl group's methylene protons will be significantly deshielded by the adjacent oxygen and the inductively withdrawing difluoroacetyl group, likely appearing around 4.40 ppm. The aromatic protons will be deshielded by both the bromine atom and the electron-withdrawing CF₂-ester group, shifting them further downfield compared to Ethyl 2-(4-bromophenyl)acetate, to approximately 7.55 and 7.65 ppm.
Visualizing the Molecular Interactions
The relationships between the different proton environments and their expected splitting patterns can be visualized using a DOT graph.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin couplings.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of a compound like this compound, the following protocol is recommended.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good solubilizing properties and the presence of a residual solvent peak at ~7.26 ppm which can be used for spectral calibration.
-
Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A clear, homogeneous solution is required for high-resolution NMR.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
II. Instrument Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the aromatic region and any fine H-F couplings.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse 'zg' or 'zg30' sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is standard for ¹H NMR.
-
-
Data Acquisition: Initiate the acquisition.
III. Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the precise chemical shift (in ppm) of each peak and multiplet.
Caption: Standard workflow for ¹H NMR spectral analysis.
Conclusion
The structural analysis of this compound by ¹H NMR spectroscopy is a prime example of how a predictive approach, grounded in the empirical data of simpler molecules, can yield a wealth of structural information. By systematically evaluating the electronic contributions of the 4-bromophenyl and difluoroacetyl moieties, we can confidently predict the chemical shifts and coupling patterns of the target molecule. This comparative methodology not only aids in the structural confirmation of new chemical entities but also enhances the interpretive skills of researchers in the field.
References
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Introduction: Decoding the Signature of a Complex Molecule
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel molecules is the bedrock of innovation. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate stands as a pertinent example—a compound whose utility is intrinsically linked to the specific arrangement of its bromo- and gem-difluoro-substituted moieties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the identity and purity of such compounds.
However, the presence of fluorine introduces both a challenge and an opportunity. Standard proton-decoupled ¹³C NMR spectra of organofluorine compounds can appear unexpectedly complex, yet these complexities harbor a wealth of structural information.[1][2] This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound, moving beyond a simple reporting of chemical shifts to explain the underlying principles and experimental considerations. We will explore how to leverage the unique features of carbon-fluorine coupling to unambiguously verify the structure and differentiate it from plausible alternatives.
Theoretical Framework: The Influence of Fluorine in ¹³C NMR
To interpret the spectrum of our target molecule, we must first appreciate the profound impact of the two fluorine atoms on the surrounding carbon nuclei. This influence manifests in two primary ways: chemical shifts and scalar (J) couplings.
-
Chemical Shift (δ): The high electronegativity of fluorine deshields adjacent carbon atoms, causing their resonance signals to appear at a higher chemical shift (further downfield) than in their non-fluorinated counterparts. This effect is most pronounced on the carbon directly attached to the fluorine atoms (the α-carbon).
-
Carbon-Fluorine (¹³C-¹⁹F) Coupling: The ¹⁹F nucleus has a spin quantum number of I = ½, just like a proton. Consequently, it magnetically couples to nearby ¹³C nuclei through the bonding electrons. This interaction, known as spin-spin or J-coupling, splits the ¹³C signal into a multiplet.[2] The magnitude of this coupling (the coupling constant, JCF, measured in Hz) is highly dependent on the number of bonds separating the two nuclei and provides invaluable structural data.[3][4][5]
-
One-Bond Coupling (¹JCF): This is a very large coupling, typically in the range of 240–320 Hz for a C-F bond.[4] For a CF₂ group, the attached carbon signal will be split into a triplet by the two equivalent fluorine atoms (following the n+1 rule, where n=2).
-
Two-Bond Coupling (²JCF): Coupling through two bonds is also significant, often in the range of 20-40 Hz. In our molecule, this will affect the ester carbonyl carbon and the ipso-carbon of the aromatic ring.
-
Three-Bond and Long-Range Coupling (³JCF, ⁿJCF): Coupling can persist over three or more bonds, particularly in aromatic systems, though the magnitude generally decreases with distance.[3][6] These smaller couplings are critical for assigning the aromatic carbons.
-
A Validated Experimental Protocol
Achieving a high-quality, interpretable spectrum requires a methodical approach to both sample preparation and instrument setup. The following protocol is designed to yield reliable and reproducible data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a logical first choice due to its excellent solvating power for many organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can be used as a secondary chemical shift reference.[7]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coil (~4-5 cm).
-
-
Instrument & Acquisition Parameters:
-
The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (corresponding to 400 MHz for ¹H).
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30) is appropriate. This technique removes ¹H-¹³C coupling, simplifying the spectrum to show only ¹³C-¹⁹F couplings.[8]
-
Key Parameters:
-
Spectral Width (SW): Set to a wide range, typically 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl and the fluorine-substituted carbons, are captured.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial. Quaternary carbons, such as the C=O, CF₂, and the aromatic C-Br and C-CF₂, have longer relaxation times. An insufficient delay will lead to signal attenuation, making these peaks appear weaker than they should or burying them in the noise.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), for consistency.
-
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening of ~1 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Carefully phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent triplet center to 77.16 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis.
Spectral Analysis and Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound will display 8 distinct signals, as expected from its molecular symmetry. The key to accurate assignment lies in a combined analysis of chemical shift and, most importantly, the multiplicity and magnitude of the C-F coupling constants.
Predicted ¹³C NMR Assignments
| Carbon Atom | Predicted δ (ppm) Range | Multiplicity (J-Coupling) | Predicted JCF (Hz) Range | Rationale |
| CH₃ | 13 - 15 | Singlet | — | Standard alkyl carbon, shielded. |
| O-CH₂ | 63 - 65 | Singlet | — | Deshielded by adjacent oxygen. |
| C-4' (C-Br) | 125 - 128 | Triplet (small) or Singlet | ⁵JCF ≈ 1-3 Hz | Attached to bromine; long-range coupling to F may be too small to resolve. |
| C-3'/C-5' | 129 - 131 | Triplet | ⁴JCF ≈ 3-5 Hz | Meta to CF₂ group. Appears as a triplet due to coupling to two F atoms. |
| C-2'/C-6' | 131 - 133 | Triplet | ³JCF ≈ 5-8 Hz | Ortho to CF₂ group. Appears as a triplet. |
| C-1' | 133 - 136 | Triplet | ²JCF ≈ 25-35 Hz | Ipso-carbon, deshielded and clearly split by two-bond coupling to F atoms. |
| C=O | 163 - 165 | Triplet | ²JCF ≈ 30-35 Hz | Ester carbonyl, deshielded and split by two F atoms.[9][10] |
| CF₂ | 115 - 118 | Triplet | ¹JCF ≈ 250-260 Hz | Highly characteristic signal; large one-bond coupling constant is definitive.[9][10] |
Note: Predicted chemical shifts and coupling constants are based on typical values for similar structural motifs.[9][11]
Caption: Key structural features and their NMR signals.
Comparative Analysis: Distinguishing from Structural Isomers and Analogs
The true diagnostic power of this analysis becomes evident when comparing the expected spectrum to those of closely related but structurally distinct molecules. This is a critical step in quality control and reaction monitoring to rule out byproducts or starting materials.
| Compound | Key Differentiating Feature(s) in ¹³C NMR |
| This compound (Target) | α-Carbon: Triplet, δ ≈ 116 ppm, ¹JCF ≈ 255 Hz.C=O Carbon: Triplet, δ ≈ 164 ppm, ²JCF ≈ 33 Hz.Aromatic Carbons: Show characteristic 2, 3, and 4-bond C-F couplings. |
| Ethyl 2-(4-bromophenyl)acetate (Non-fluorinated Analog) | α-Carbon: Singlet, δ ≈ 40-45 ppm.All other signals are singlets (no C-F coupling). The absence of any splitting is the most telling difference. |
| Ethyl 2-(4-bromophenyl)-2-fluoroacetate (Mono-fluorinated Analog) | α-Carbon: Doublet , not a triplet. The chemical shift and ¹JCF value will differ from the gem-difluoro compound.C=O Carbon: Doublet , not a triplet. |
| Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (Ortho Isomer) | The aromatic region would be significantly different. All four aromatic CH signals would be distinct (no symmetry) and would exhibit different ³JCF and ⁴JCF values, leading to a more complex pattern than the two-signal pattern of the para-isomer. |
This comparative approach provides a self-validating system. The unique combination of chemical shifts and, most critically, the specific pattern and magnitude of C-F coupling constants for every carbon in the molecule, provides a definitive fingerprint that is exceptionally difficult to mistake for a related structure.
Conclusion
The ¹³C NMR analysis of this compound is a powerful demonstration of how to turn spectral complexity into analytical certainty. By understanding the fundamental principles of carbon-fluorine coupling, a researcher can move beyond simple peak counting to a sophisticated level of structural verification. The large one-bond coupling of the CF₂ group, the two-bond couplings to the adjacent carbonyl and ipso-aromatic carbons, and the smaller long-range couplings across the phenyl ring collectively provide an unambiguous signature. This detailed analytical guide equips scientists to not only confirm the identity of their target molecule but also to confidently distinguish it from process-related impurities and isomers, ensuring the integrity of their research and development efforts.
References
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
A Comprehensive Guide to the Mass Spectrometry of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: An In-Depth Technical Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a foundational requirement. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, with its unique combination of halogen atoms, presents both distinct opportunities and challenges for mass spectrometric analysis. This guide provides a detailed, experience-driven comparison of mass spectrometry techniques and an in-depth analysis of the compound's fragmentation behavior, grounded in established scientific principles.
The Analytical Importance of this compound
This compound (C₁₀H₉BrF₂O₂) is a key synthetic intermediate in the creation of advanced pharmaceutical compounds.[1][2] The presence of a bromine atom provides a clear isotopic signature, while the difluoroacetate moiety significantly influences the molecule's chemical reactivity and biological activity. A thorough understanding of its mass spectrometric behavior is therefore essential for reaction monitoring, purity assessment, and metabolite identification studies.
Ionization Techniques: A Comparative Analysis
The initial choice of ionization method is critical and dictates the nature of the resulting mass spectrum. The two most relevant techniques for this compound are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3] This creates a detailed fragmentation "fingerprint" that is invaluable for structural elucidation. However, the molecular ion (the intact molecule with one electron removed) may be of low abundance or entirely absent, which can complicate the determination of the molecular weight.[3]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[3][4] This makes ESI the preferred method for unequivocally determining the molecular weight of the parent compound.[3] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and gather structural information.[3]
Comparative Summary:
| Ionization Technique | Typical Ion Observed | Fragmentation | Primary Application |
| Electron Ionization (EI) | M⁺ (often low abundance) | Extensive and reproducible | Structural "fingerprinting" and library matching |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Minimal (requires MS/MS) | Accurate molecular weight determination |
Decoding the Fragmentation Pattern: A Mechanistic Approach
The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the bromine atom is a significant advantage in spectral interpretation, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance (50.7% and 49.3%, respectively).[5] This results in a characteristic "M" and "M+2" peak pattern for any fragment containing a bromine atom, where the two peaks are of almost equal intensity.[5][6]
Proposed Electron Ionization Fragmentation Pathway:
The following diagram illustrates the logical fragmentation cascade for this compound under EI conditions.
Caption: Proposed EI fragmentation pathway for this compound.
Key Fragmentation Steps Explained:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (mass 45). This would produce a prominent acylium ion at m/z 233/235.
-
Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide (CO, mass 28) to form the fragment at m/z 205/207.
-
Loss of the Carboethoxy Radical (•COOCH₂CH₃): Cleavage of the bond between the aromatic ring and the difluoroacetyl group can lead to the loss of the entire ester functional group (mass 87), yielding a fragment at m/z 191/193.
-
Formation of the Bromophenyl Cation ([C₆H₄Br]⁺): A subsequent loss of a difluorocarbene (:CF₂) from the fragment at m/z 201/203 would result in the bromophenyl cation at m/z 155/157. This is often a very stable and therefore abundant ion in the mass spectra of brominated aromatic compounds.[7]
-
Formation of the Tropylium Ion: For alkyl-substituted benzene rings, a rearrangement to the highly stable tropylium ion is a common fragmentation pathway, which would produce a peak at m/z 91.[7]
A Robust Experimental Protocol: GC-MS Analysis
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the ideal analytical technique.
Step-by-Step Methodology:
-
Sample Preparation: A solution of the analyte at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane is prepared.
-
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 15°C/min to 300°C, with a final hold for 5 minutes.[8]
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection: 1 µL injection with a split ratio of 20:1.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: 3 minutes.
-
Self-Validating System: This protocol is designed for robustness and reproducibility. The use of a standard column and temperature program ensures good chromatographic separation. The 70 eV ionization energy is a widely accepted standard that allows for comparison with spectral libraries.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and stereochemistry | Unambiguous structural elucidation | Lower sensitivity than MS, requires higher sample purity and quantity |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, C-Br) | Fast and non-destructive | Provides limited information on the overall molecular skeleton |
| Elemental Analysis | Elemental composition (C, H, N, etc.) | Confirms the empirical formula | Does not provide structural information |
By integrating the precise mass and fragmentation data from mass spectrometry with the detailed structural insights from NMR and the functional group information from IR spectroscopy, researchers can achieve an unequivocal and comprehensive characterization of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [oakwoodchemical.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. tjpps.org [tjpps.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Fluorination Strategies: Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate vs. Traditional Fluorinating Agents
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth comparison of a modern difluoroalkylation precursor, Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, with established, traditional fluorinating agents. We will delve into their distinct mechanistic pathways, substrate scopes, and practical considerations to empower you with the knowledge to select the optimal fluorination strategy for your research.
Introduction: The Two Worlds of Fluorination
The introduction of fluorine into organic molecules can be broadly categorized into two approaches: direct fluorination, which involves the transfer of a single fluorine atom, and the introduction of a fluorinated moiety. Traditional fluorinating agents like Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and Selectfluor excel at direct fluorination. In contrast, reagents such as this compound represent a more nuanced strategy, serving as precursors for the introduction of a difunctionalized, fluorine-containing building block, often via radical-mediated pathways.
In Focus: this compound - A Modern Precursor for Difluoroalkylation
This compound is not a direct fluorinating agent in the classical sense. Instead, it serves as a valuable precursor for the introduction of an aryldifluoroacetate moiety or a related difunctionalized group. Its reactivity is primarily harnessed through modern synthetic methodologies like photoredox and copper catalysis, which generate radical intermediates.
Mechanism of Action: A Radical Approach
The utility of this compound lies in its ability to generate a difluoromethyl radical under mild conditions. This is typically achieved through:
-
Photoredox Catalysis: In the presence of a suitable photocatalyst and a light source, the ester can undergo a single-electron reduction to form a radical anion, which then fragments to release a difluoromethyl radical.
-
Copper Catalysis: Copper(I) catalysts can engage in a single-electron transfer with the bromo- or iodo-analogue of the reagent to generate the difluoromethyl radical.
The generated radical can then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions. The presence of the 4-bromophenyl group offers an additional handle for subsequent cross-coupling reactions, allowing for further molecular diversification.
Caption: General mechanism for the generation of a difluoromethyl radical from this compound.
The Established Players: A Trio of Traditional Fluorinating Agents
For direct fluorination, a set of well-established reagents are the go-to tools for synthetic chemists. Each has its own distinct mechanism, advantages, and limitations.
Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor: The Deoxofluorinators
DAST and its more thermally stable analogue, Deoxo-Fluor, are nucleophilic fluorinating agents primarily used for the deoxofluorination of alcohols and carbonyl compounds.[1][2]
-
Mechanism: The reaction proceeds via the formation of an intermediate alkoxyaminosulfur difluoride from an alcohol. This is followed by a nucleophilic attack by fluoride, which can occur through an S(_N)1 or S(_N)2 pathway, leading to the corresponding alkyl fluoride.[3] In the case of aldehydes and ketones, they are converted to geminal difluorides.
Caption: Simplified mechanism of deoxofluorination of an alcohol using DAST.
Selectfluor® (F-TEDA-BF₄): The Electrophilic Workhorse
Selectfluor is a powerful and versatile electrophilic fluorinating agent. It is a stable, crystalline solid, making it easier and safer to handle than many other fluorinating agents.[4][5]
-
Mechanism: The precise mechanism of fluorination by Selectfluor is still a subject of discussion and may be substrate-dependent. It is generally believed to proceed via either a single-electron transfer (SET) pathway, generating a radical cation intermediate, or a direct S(_N)2 attack of a nucleophile on the electrophilic fluorine atom.[6][7]
Caption: The two proposed mechanisms for electrophilic fluorination using Selectfluor.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | This compound | DAST / Deoxo-Fluor | Selectfluor® |
| Function | Difluoroalkylation Precursor | Deoxofluorinating Agent | Electrophilic Fluorinating Agent |
| Mechanism | Radical-mediated (Photoredox/Copper Catalysis) | Nucleophilic (S(_N)1/S(_N)2) | Electrophilic (SET or S(_N)2) |
| Typical Substrates | Alkenes, Arenes, Heterocycles | Alcohols, Aldehydes, Ketones | Enolates, Enol Ethers, Aromatic Compounds, Silyl Enol Ethers |
| Product | Introduces an aryldifluoroacetate moiety | R-OH → R-F; R₂C=O → R₂CF₂ | R-H → R-F (with activated C-H) |
| Key Advantages | Mild reaction conditions, functional group tolerance, potential for further diversification via the bromo-substituent. | High efficiency for deoxofluorination, well-established procedures. Deoxo-Fluor offers improved thermal stability over DAST. | Stable, crystalline solid, easy to handle, broad substrate scope for electrophilic fluorination, versatile oxidant.[8] |
| Limitations | Requires a photocatalyst or copper catalyst and specific reaction setups. Not a direct fluorinating agent. | DAST is thermally unstable and can be explosive.[1] Both react violently with water.[9] Can lead to rearrangements in some substrates.[3] | Can act as an oxidant, leading to side reactions. Requires a sufficiently nucleophilic substrate. |
| Safety & Handling | Generally stable, but specific safety data for the compound should be consulted. Reactions often require inert atmosphere. | DAST: Highly toxic, corrosive, and moisture-sensitive. Thermally unstable and potentially explosive above 90°C.[10][11] Deoxo-Fluor: More thermally stable than DAST but still highly reactive with water.[2] Both require careful handling in a fume hood with appropriate PPE. | Stable, non-volatile solid. Less hazardous than DAST, but still an oxidizing agent that should be handled with care.[12][13] |
Experimental Protocols: A Practical Guide
Protocol 1: Copper-Catalyzed Difluoroalkylation of an Alkene with a Bromodifluoroacetate Precursor (Illustrative Example)
This protocol is a representative example of how a reagent like this compound might be used, based on similar reported procedures for ethyl bromodifluoroacetate.[14][15][16]
Objective: To synthesize a difluoroalkylated product from an alkene and a bromodifluoroacetate precursor.
Materials:
-
Alkene (1.0 equiv)
-
Ethyl bromodifluoroacetate (or similar precursor) (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (12 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene, CuI, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the bromodifluoroacetate precursor dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a copper-catalyzed difluoroalkylation reaction.
Protocol 2: Deoxofluorination of a Secondary Alcohol using DAST
Objective: To convert a secondary alcohol to the corresponding alkyl fluoride.
Materials:
-
Secondary alcohol (1.0 equiv)
-
DAST (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the deoxofluorination of an alcohol using DAST.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and traditional fluorinating agents is not a matter of one being universally "better" but rather of selecting the appropriate tool for the specific synthetic challenge.
-
For the direct conversion of alcohols and carbonyls to their fluorinated counterparts , DAST and Deoxo-Fluor remain powerful and effective reagents, with Deoxo-Fluor offering a superior safety profile.
-
For the electrophilic fluorination of electron-rich systems , Selectfluor is an excellent choice due to its stability, ease of handling, and high reactivity.
-
For the introduction of a difluoroalkylated moiety under mild, radical-mediated conditions , this compound and similar precursors open up a world of possibilities for modern synthetic transformations, particularly in the context of complex molecule synthesis and late-stage functionalization. The presence of the bromophenyl group also provides a valuable anchor for subsequent cross-coupling reactions, enhancing its utility as a versatile building block.
As the field of fluorine chemistry continues to evolve, understanding the nuances of both established and emerging reagents is paramount for the innovative and efficient synthesis of novel fluorinated molecules.
References
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectfluor [commonorganicchemistry.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. REF Case study search [impact.ref.ac.uk]
- 9. cheshireorganics.com [cheshireorganics.com]
- 10. nbinno.com [nbinno.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. molcore.com [molcore.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Reagents for Difluoromethylation: A Comparative Analysis
The strategic incorporation of the difluoromethyl (CF2H) group is a cornerstone of modern drug discovery and agrochemical development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate serves as a valuable building block, often employed in Reformatsky-type reactions to introduce the α-aryl-α-difluoroacetate moiety. However, the ever-evolving landscape of synthetic chemistry offers a diverse toolkit of alternative reagents, each with its own distinct advantages, reactivity profiles, and operational considerations. This guide provides an in-depth, objective comparison of prominent alternatives, supported by experimental data and protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Landscape of Difluoromethylation: A Mechanistic Overview
Difluoromethylation reagents can be broadly categorized based on their reactive nature: nucleophilic, electrophilic, and radical. Understanding these fundamental mechanistic pathways is crucial for predicting reactivity and selecting appropriate substrates and reaction conditions.
Caption: Classification of common difluoromethylation reagents.
Nucleophilic Difluoromethylating Agents: The Workhorses of C-CF2H Bond Formation
Nucleophilic reagents are perhaps the most established class for introducing the difluoromethyl group, often reacting with carbonyls and other electrophiles.
Reformatsky-Type Reagents: The Classic Approach
The Reformatsky reaction, traditionally involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a reliable method for forming β-hydroxy esters.[3][4] this compound is a specific example of a precursor for such a reaction. A more general and widely used alternative is Ethyl bromodifluoroacetate (BrCF2CO2Et) .
Comparative Analysis:
| Feature | This compound | Ethyl bromodifluoroacetate (BrCF2CO2Et) |
| Reactivity | Forms a zinc enolate for reaction with electrophiles. The aryl group can influence reactivity and subsequent transformations. | A more general and widely used precursor for the difluoro-Reformatsky reagent (BrZnCF2CO2Et).[3] |
| Substrate Scope | Primarily used with aldehydes and ketones.[5] | Broad scope with aldehydes, ketones, and imines.[2][3] |
| Advantages | Introduces an aryl-difluoroacetyl moiety in a single step. | Commercially available and extensively studied. Versatile for a wide range of electrophiles. |
| Disadvantages | More specialized reagent. The synthesis of the starting material can be more complex. | Requires activation with a metal (typically zinc). The organozinc reagent is moisture sensitive. |
Experimental Protocol: Synthesis of 3,3-Difluoro-2-hydroxy-2-phenylpropanoate via Reformatsky Reaction
This protocol provides a general procedure for the Reformatsky reaction using ethyl bromodifluoroacetate and a ketone.
Caption: General workflow for a Reformatsky reaction.
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) to toluene (50 mL). Reflux the suspension for 5 minutes, then cool to room temperature.
-
Reagent Formation: To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 eq).
-
Reaction with Electrophile: Add a solution of the ketone (e.g., acetophenone, 1.0 eq) in toluene (10 mL) to the mixture.
-
Reaction Progression: Stir the resulting mixture at 90 °C for 30 minutes.
-
Workup: Cool the reaction to 0 °C and quench with water.
-
Extraction and Purification: Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired β-hydroxy ester.[6]
Difluoromethyl Phenyl Sulfone (PhSO2CF2H): A Versatile Nucleophile
Difluoromethyl phenyl sulfone is a crystalline, shelf-stable solid that serves as an excellent precursor to the nucleophilic (phenylsulfonyl)difluoromethyl anion.[7]
Comparative Analysis vs. Reformatsky Reagents:
| Feature | PhSO2CF2H | Reformatsky Reagents |
| Reagent Form | Stable, crystalline solid. | Generated in situ, moisture-sensitive. |
| Activation | Requires a base (e.g., t-BuOK, NaH) to generate the nucleophile. | Requires a metal (e.g., Zn, SmI2). |
| Substrate Scope | Aldehydes, ketones, imines, and Michael acceptors.[7] | Primarily aldehydes, ketones, and imines. |
| Advantages | Easy to handle, broad substrate scope, and the phenylsulfonyl group can be a handle for further transformations. | Well-established, high yields for many carbonyl additions. |
| Disadvantages | Requires stoichiometric base, which may not be compatible with all functional groups. The phenylsulfonyl group may need to be removed in a subsequent step. | The organometallic reagent is sensitive and requires inert conditions. |
Radical Difluoromethylation: A Modern Approach for Late-Stage Functionalization
Radical difluoromethylation has emerged as a powerful tool, particularly for the C-H functionalization of heterocycles, which are prevalent in pharmaceuticals.
Zinc Difluoromethanesulfinate (DFMS - Zn(SO2CF2H)2): The Baran Reagent
Developed by Baran and coworkers, DFMS is a commercially available, bench-stable, and easy-to-handle solid that generates the difluoromethyl radical under mild oxidative conditions.[8][9]
Comparative Analysis:
| Feature | DFMS | Traditional Nucleophilic/Electrophilic Methods |
| Reactivity | Generates a nucleophilic CF2H radical upon oxidation (e.g., with TBHP).[8] | Involves ionic intermediates. |
| Substrate Scope | Excellent for electron-deficient N-heterocycles, also applicable to some enones and thiols.[8][9] | Broad scope for carbonyls and other polar functional groups. |
| Advantages | Mild, operationally simple (can be run open-flask), and highly effective for late-stage C-H difluoromethylation of complex molecules.[8] | Well-understood reactivity and established protocols. |
| Disadvantages | Substrate scope is primarily limited to specific classes of heterocycles and activated systems. | Often require pre-functionalization of the substrate and may not be suitable for late-stage modifications. |
Experimental Protocol: Radical C-H Difluoromethylation of Caffeine
This protocol illustrates the simplicity and effectiveness of DFMS for the direct functionalization of a common heterocyclic scaffold.[9]
Caption: Workflow for radical C-H difluoromethylation using DFMS.
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the heteroarene substrate (e.g., caffeine, 1.0 equiv.), zinc difluoromethanesulfinate (DFMS, 2.0 equiv.), and a solvent mixture of CH2Cl2/H2O (3:1).
-
Initiation: Stir the suspension at room temperature and add tert-butyl hydroperoxide (TBHP, 70 wt.% in H2O, 3.0 equiv.) dropwise.
-
Reaction Progression: Seal the vial and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Extraction: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Representative Yields for Radical Difluoromethylation of Heterocycles with DFMS: [9]
| Heterocycle | Product | Yield (%) |
| Caffeine | 8-(difluoromethyl)caffeine | 95 |
| Theophylline | 8-(difluoromethyl)theophylline | 88 |
| Pyridine | 2-(difluoromethyl)pyridine | 65 |
| Lepidine | 2-(difluoromethyl)lepidine | 75 |
| Quinoxaline | 2-(difluoromethyl)quinoxaline | 82 |
Electrophilic Difluoromethylating Agents: Targeting Nucleophilic Centers
Electrophilic reagents deliver a "CF2H+" equivalent and are particularly useful for the difluoromethylation of heteroatom nucleophiles.
S-(Difluoromethyl)diarylsulfonium Salts: Potent Electrophiles
These onium salts are effective for the introduction of a difluoromethyl group to various nucleophiles, including amines and phosphines.[10]
Comparative Analysis:
| Feature | S-(Difluoromethyl)diarylsulfonium Salts | Other Difluoromethylating Reagents |
| Reactivity | Acts as a direct "CF2H+" source. | Nucleophilic or radical in nature. |
| Substrate Scope | Effective for tertiary amines, imidazoles, phosphines, and sulfonic acids. Less effective for phenols and primary/secondary amines.[10] | Varies depending on the reagent class. |
| Advantages | Allows for the direct difluoromethylation of certain nucleophiles under relatively mild conditions. | Broader applicability for C-C bond formation. |
| Disadvantages | Limited substrate scope, particularly for common O- and N-nucleophiles. | May require harsh conditions or pre-functionalization. |
Practical Considerations: Safety, Cost, and Availability
The choice of a synthetic route is not solely dictated by chemical reactivity but also by practical factors.
| Reagent | Safety Considerations | Cost & Availability |
| Ethyl bromodifluoroacetate | Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] | Commercially available from multiple suppliers, relatively moderate cost.[11][12] |
| PhSO2CF2H | Harmful if swallowed. Avoid inhalation of dust. Standard laboratory PPE is recommended.[13] | Commercially available and generally affordable. |
| DFMS (Zn(SO2CF2H)2) | May cause skin and eye irritation. Handle with gloves and safety glasses.[14] | Commercially available, though can be more expensive than traditional reagents.[15] |
| S-(Difluoromethyl)diarylsulfonium Salts | Can be moisture sensitive and should be handled under an inert atmosphere. Specific toxicity data may be limited. | Often require multi-step synthesis, and commercial availability can be limited and costly. |
Note: Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information for any chemical reagent.[16]
Conclusion and Future Outlook
While this compound remains a useful reagent for specific applications, the field of difluoromethylation has expanded significantly, offering a wide array of powerful alternatives. For traditional carbonyl and imine chemistry, Ethyl bromodifluoroacetate in Reformatsky-type reactions and PhSO2CF2H offer robust and versatile solutions. For the increasingly important late-stage functionalization of N-heterocycles, the radical approach using DFMS is often the method of choice due to its mild conditions and high functional group tolerance. Electrophilic reagents like S-(difluoromethyl)diarylsulfonium salts fill a niche for the difluoromethylation of specific heteroatom nucleophiles.
The selection of the optimal reagent is a multifactorial decision that weighs the nature of the substrate, the desired transformation, and practical considerations such as cost, safety, and scalability. As the demand for novel difluoromethylated compounds in the life sciences continues to grow, the development of even more efficient, selective, and sustainable difluoromethylation methods will undoubtedly remain an active and exciting area of chemical research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 12. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Difluoromethylation reagents — CF Plus Chemicals [cfplus.cz]
- 16. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Comparative Guide to the Efficacy and Toxicity of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. The family of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate derivatives presents an intriguing scaffold, combining the structural features of a brominated aromatic ring and a gem-difluoroacetate moiety. These characteristics suggest a potential for diverse biological activities, yet they also necessitate a thorough toxicological assessment. This guide provides a comprehensive comparison of the potential efficacy and toxicity of these derivatives, grounded in data from structurally related compounds and established experimental protocols.
Introduction to the Core Scaffold: this compound
This compound is a halogenated aromatic compound. The presence of the bromine atom and the difluoromethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of both biological activity and toxicity.
A review of the Safety Data Sheet (SDS) for the parent compound, this compound, reveals initial toxicological concerns. It is classified as harmful if swallowed or inhaled, indicating the need for careful handling and comprehensive toxicity profiling of any of its derivatives.[1]
Comparative Efficacy: Insights from Structurally Related Compounds
Direct studies on the biological efficacy of a wide range of this compound derivatives are limited in the public domain. However, by examining the activities of compounds with similar structural motifs—specifically the 4-bromophenyl group and the difluoroacetate functionality—we can infer potential therapeutic applications and guide future research.
Potential as Enzyme Inhibitors
The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacological properties, including their ability to inhibit enzymes.[2] Fluorinated compounds can act as competitive, non-competitive, or mixed-type inhibitors.[2] The difluoromethyl group in the target scaffold can mimic the transition state of enzymatic reactions, leading to potent and selective inhibition.
Table 1: Enzyme Inhibitory Activity of Structurally Related Bromophenyl Compounds
| Compound Class | Target Enzyme | Observed Activity (IC₅₀) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM (for compound 5l) | [3] |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | 57.38 ± 0.19 µM (for compound 5h) | [3] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
The data in Table 1 suggests that the 4-bromophenyl moiety is a viable component in the design of enzyme inhibitors. Derivatives of this compound could be rationally designed and screened for activity against a variety of enzymes implicated in disease.
Potential Antiproliferative and Anticancer Activity
The 4-bromophenyl group is a common feature in molecules with demonstrated anticancer properties. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has shown potent cytotoxic activities against various cancer cell lines.[4][5]
Table 2: Antiproliferative Activity of Structurally Related Bromophenyl Compounds
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | 168.78 µM | [4][5] |
This suggests that derivatives of this compound may also exhibit antiproliferative effects and warrant investigation as potential anticancer agents.
Comparative Toxicity: A Crucial Hurdle
The therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. For halogenated compounds, a thorough toxicological evaluation is paramount.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxicity of novel derivatives is typically through in vitro cytotoxicity assays.[3][4][6][7][8] These assays provide a rapid and cost-effective means to assess the general toxicity of a compound against various cell lines and to prioritize candidates for further in vivo testing.[6]
Table 3: Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Conversion of MTT to formazan by mitochondrial reductases in viable cells. | Colorimetric change proportional to the number of viable cells. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes. | Enzymatic activity in the culture medium. |
| ATP Assay | Quantification of ATP, which is present in metabolically active cells. | Luminescence signal proportional to ATP levels. |
The choice of assay and cell lines should be tailored to the intended therapeutic application of the derivatives. For example, if the compounds are being developed as anticancer agents, they should be screened against a panel of cancer cell lines and normal, non-cancerous cell lines to determine their therapeutic index.
In Vivo Toxicity Studies
Following promising in vitro results, lead candidates must be evaluated in animal models to understand their systemic toxicity.[9][10] Acute oral toxicity studies are often the first in vivo tests performed.
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing, such as OECD 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[5][10][11] These studies typically use rodents and aim to determine the LD₅₀ (median lethal dose) of a substance and to identify clinical signs of toxicity.[5][9][10]
Experimental Protocols
General In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol provides a general framework for assessing the cytotoxicity of this compound derivatives.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Workflow for Efficacy and Toxicity Screening
The following diagram illustrates a logical workflow for the initial screening of novel this compound derivatives.
Caption: A streamlined workflow for the initial evaluation of novel derivatives.
Structure-Activity and Structure-Toxicity Relationships
A critical aspect of this comparative guide is the elucidation of structure-activity relationships (SAR) and structure-toxicity relationships (STR). By systematically modifying the structure of the parent compound and observing the effects on efficacy and toxicity, researchers can identify key structural features that contribute to the desired biological activity while minimizing adverse effects.
For instance, modifications to the ester group of this compound could modulate its pharmacokinetic properties. Alterations to the aromatic ring, such as the introduction of additional substituents, could fine-tune its binding affinity to a specific biological target.
The interplay between efficacy and toxicity can be visualized as follows:
Caption: The central role of chemical structure in determining the balance between efficacy and toxicity.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and cancer therapy. However, the inherent toxicological concerns associated with halogenated compounds necessitate a cautious and systematic approach to drug discovery and development.
Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear SAR and STR. By combining rational drug design with a comprehensive suite of in vitro and in vivo assays, it will be possible to identify lead candidates with an optimal balance of high efficacy and low toxicity. This guide provides a foundational framework for embarking on this challenging but potentially rewarding endeavor.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. rroij.com [rroij.com]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 6. kosheeka.com [kosheeka.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
A Senior Application Scientist's Guide to Products from Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂) is particularly valuable as a bioisostere for hydroxyl, thiol, or amide functionalities.[1][2] Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate serves as a versatile and powerful building block, offering multiple reaction pathways to introduce the prized aryl-CF₂-ester motif and enabling further diversification through its aryl bromide handle.
This guide provides an in-depth analysis of the primary reaction classes involving this reagent, a comparative look at alternative synthetic strategies, and detailed experimental protocols for key transformations. Our focus is on the causality behind experimental choices to empower researchers in their synthetic design and problem-solving.
The Reactivity Landscape: Core Transformations
This compound possesses two primary reactive sites: the difluoroacetyl group and the 4-bromophenyl ring. This duality allows for a branched synthetic approach, where either moiety can be functionalized selectively.
Figure 1: Key reaction pathways available for this compound.
Reactions at the Difluoroacetyl Moiety
Reformatsky and Related Nucleophilic Additions: The classical Reformatsky reaction, involving the formation of a zinc enolate, is a robust method for creating C-C bonds with carbonyl compounds.[3][4] When applied to ethyl bromodifluoroacetate, it provides access to valuable α,α-difluoro-β-hydroxy esters.[5]
-
Mechanism Insight: Zinc metal undergoes oxidative insertion into the carbon-bromine bond, which is activated by the adjacent ester. This forms a relatively stable organozinc reagent (a Reformatsky enolate) that can be generated in the presence of electrophilic aldehydes or ketones without significant side reactions.[6] The gem-difluoro group enhances the electrophilicity of the ester carbonyl but also stabilizes the enolate, making the reaction efficient.
-
Experimental Causality: The choice of zinc activation (e.g., with I₂ or TMSCl) is critical to remove the passivating oxide layer and ensure a smooth reaction initiation. Solvents like THF or dioxane are preferred as they effectively solvate the organozinc intermediate.[4] For aza-Reformatsky reactions with imines, additives like RhCl(PPh₃)₃ have been shown to improve diastereoselectivity.[6]
Hydrolysis to the Carboxylic Acid: Standard ester hydrolysis under basic conditions (e.g., NaOH or LiOH in aqueous alcohol) readily converts the starting material to 2-(4-bromophenyl)-2,2-difluoroacetic acid.[7][8][9] This product is a valuable intermediate itself, for instance, in the synthesis of more complex active pharmaceutical ingredients.
-
Experimental Causality: The electron-withdrawing nature of the two fluorine atoms can make the ester more susceptible to hydrolysis than its non-fluorinated analogs.[10] Care must be taken during workup to fully protonate the carboxylate salt with a non-oxidizing acid (e.g., HCl, H₂SO₄) to isolate the free carboxylic acid.
Reactions at the Aryl Bromide Moiety
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide handle is ideal for transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and heteroaryl systems.[11]
-
Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base (e.g., K₂CO₃, Cs₂CO₃) is a highly versatile method.[12][13]
-
Negishi Coupling: The use of organozinc reagents, often prepared in situ, provides an alternative pathway, particularly for sensitive substrates.[14][15] While organozinc reagents are moisture-sensitive, the reactions are often high-yielding and proceed under mild conditions.[16]
-
Expert Insight & Ligand Choice: The success of these couplings hinges on the choice of the palladium catalyst and, more importantly, the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional triarylphosphines like PPh₃.[13] They promote the rate-limiting oxidative addition step with the aryl bromide and facilitate the final reductive elimination to release the product, leading to higher yields and broader substrate scope, especially with challenging or sterically hindered partners.[13]
Figure 2: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Characterization of Key Products
Accurate characterization is paramount. The presence of the difluoro moiety provides a unique spectroscopic handle, particularly in ¹⁹F NMR.
| Product Class | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (EI/ESI) |
| Starting Ester | ~7.6 (d, 2H, Ar-H ortho to Br), ~7.5 (d, 2H, Ar-H ortho to CF₂), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) | ~ -95 to -105 (s) | ~163 (t, J≈30 Hz, C=O), ~115 (t, J≈250 Hz, CF₂), Ar-C signals | M⁺, [M-OEt]⁺, fragments showing loss of Br, CO₂Et |
| β-Hydroxy Ester | Signals for new R-groups, ~5.0 (m, 1H, CH-OH), ~3.0 (br s, 1H, OH) | Two signals (AB quartet if chiral center), ~ -100 to -120 | New signals for R-groups, ~70 (CH-OH), ~118 (t, J≈250 Hz, CF₂) | [M+H]⁺ or [M+Na]⁺, loss of H₂O |
| Biaryl Product | Complex aromatic region (7.0-8.0), OCH₂ and CH₃ signals remain | ~ -95 to -105 (s) | Additional Ar-C signals, CF₂ and C=O signals similar to starting material | M⁺, [M+H]⁺, characteristic fragments of both aryl rings |
| Carboxylic Acid | ~10-12 (br s, 1H, COOH), Ar-H signals similar to ester | ~ -95 to -105 (s) | ~165 (t, J≈30 Hz, C=O), ~115 (t, J≈250 Hz, CF₂) | [M-H]⁻, loss of CO₂ |
Table 1: Typical Spectroscopic Data for Products. Note: Exact chemical shifts and coupling constants are structure-dependent.[17][18][19][20][21]
Performance Comparison with Alternative Reagents
While this compound is a powerful tool, other reagents exist for introducing difluoromethyl or related groups. The choice of reagent is dictated by the desired product, substrate scope, and reaction conditions.
| Reagent/Method | Product Type | Advantages | Disadvantages/Causality |
| Ethyl bromodifluoroacetate | α,α-difluoro esters/ketones | Commercially available, stable, versatile for Reformatsky and C-H functionalization.[3][22] | Requires stoichiometric metal (e.g., Zn, Cu) for enolate formation; radical reactions can have selectivity issues.[23] |
| TMSCF₃ (Ruppert-Prakash Reagent) | Trifluoromethylated alcohols | Excellent for nucleophilic trifluoromethylation of carbonyls. | Not a direct route to difluoromethyl compounds; requires a different synthetic logic. |
| Difluorocarbene Sources (e.g., ClCF₂COONa) | gem-difluorocyclopropanes, difluoromethyl ethers | Good for reaction with alkenes and phenols. | Carbene generation often requires heat or specific conditions; can be unsuitable for sensitive substrates. |
| Zn(SO₂CF₂H)₂ (Baran's Reagent) | C-H difluoromethylated (hetero)arenes | Excellent for radical C-H functionalization of electron-deficient heterocycles.[1] | Radical mechanism can lead to regioisomeric mixtures on complex substrates; requires an oxidant (e.g., tBuOOH).[1] |
| Photoredox/Ni-catalyzed methods | Difluoroalkylated arenes/alkenes | Extremely mild conditions, high functional group tolerance. | Requires specialized photocatalysts and light sources; can be sensitive to air/moisture. |
Table 2: Comparison of Difluoromethylating Strategies.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
-
Rationale: This procedure utilizes a modern catalyst system (Pd(OAc)₂ with SPhos) known for its high efficiency in coupling aryl bromides, even those that can be electronically challenging.[13] The use of K₂CO₃ as a base is cost-effective and generally sufficient for activating the boronic acid. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (279 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (414 mg, 3.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetate. Typical yields: 85-95%.
-
Protocol 2: Zinc-Mediated Reformatsky Reaction
This protocol details the reaction with 4-chlorobenzaldehyde.
-
Rationale: Activation of zinc with iodine is a classic and effective method to initiate the reaction.[4] The reaction is performed at a moderate temperature to ensure the formation of the organozinc reagent and its subsequent addition to the aldehyde without significant decomposition.
-
Step-by-Step Methodology:
-
Place zinc dust (98 mg, 1.5 mmol) and a small crystal of iodine in an oven-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under an argon atmosphere.
-
Gently heat the flask with a heat gun until the purple iodine vapor dissipates, indicating zinc activation. Allow to cool.
-
Add anhydrous THF (5 mL).
-
In the addition funnel, prepare a solution of this compound (279 mg, 1.0 mmol) and 4-chlorobenzaldehyde (141 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add a small portion (~10%) of the solution from the addition funnel to the zinc suspension and warm gently to initiate the reaction (indicated by slight bubbling or turbidity).
-
Once initiated, add the remaining solution dropwise over 20 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1 hour. Monitor by TLC.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to afford ethyl 2-(4-bromophenyl)-2,2-difluoro-3-(4-chlorophenyl)-3-hydroxypropanoate. Typical yields: 70-85%.
-
Conclusion
This compound stands out as a dual-functionalized building block of significant utility in medicinal and materials chemistry. Its predictable reactivity allows for selective transformations at either the difluoroacetyl group via classic organometallic additions or at the aryl bromide via modern cross-coupling catalysis. The products are readily characterized by standard spectroscopic methods, with ¹⁹F NMR providing a definitive diagnostic tool. While alternative difluoromethylating agents exist, each with specific advantages, the commercial availability and versatile reactivity of this reagent ensure its continued importance in complex molecule synthesis. Understanding the mechanistic principles behind its reactions, as outlined in this guide, is key to leveraging its full synthetic potential.
References
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]
- 10. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 13. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negishi Coupling | NROChemistry [nrochemistry.com]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectroscopic Properties of Inorganic Glasses Doped with Pr3+: A Comparative Study [mdpi.com]
- 18. Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Developing a Label-Free Infrared Spectroscopic Analysis with Chemometrics and Computational Enhancement for Assessing Lupus Nephritis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 23. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]
A Comparative Guide to Analytical Methods for Quantifying Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a key building block in the synthesis of various pharmaceutical compounds, making its reliable quantification a critical aspect of process control and quality assurance. This guide provides an in-depth comparison of three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance spectroscopy (¹⁹F qNMR).
The selection of an optimal analytical method is not a one-size-fits-all decision. It is a strategic choice influenced by factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis—be it for routine quality control, impurity profiling, or stability studies. This document will delve into the theoretical underpinnings and practical considerations of each technique, offering detailed experimental protocols and a comparative analysis of their performance characteristics to empower you to make an informed decision for your specific application.
Comparative Overview of Analytical Techniques
The choice of analytical methodology hinges on a balance of performance characteristics. The following table provides a high-level comparison of HPLC-UV, GC-MS, and ¹⁹F qNMR for the quantification of this compound. The presented values are typical and serve as a guide for method selection.
| Validation Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 150 µg/mL | 0.05 - 100 µg/mL | 10 µg/mL - 10 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~15 µg/mL |
| Specificity | High | Very High | Absolute |
| Analysis Time per Sample | 15 - 25 minutes | 20 - 30 minutes | ~10 minutes |
| Need for Reference Standard | Yes | Yes | No (with internal standard) |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and wide applicability.[1] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the non-polar nature of the C18 stationary phase to effectively retain and separate the analyte from polar impurities. The presence of the bromophenyl chromophore allows for sensitive detection using a UV detector.
Causality Behind Experimental Choices
The selection of a C18 column is based on the hydrophobic character of the analyte. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The addition of a buffer, such as phosphate buffer, is crucial to maintain a consistent pH and ensure the reproducibility of retention times.[2] The detection wavelength is selected based on the UV absorbance maximum of the bromophenyl group, which typically falls in the range of 220-270 nm.[3]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
B: Acetonitrile
-
-
Gradient: 60% B to 85% B over 15 minutes, hold at 85% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the linear range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range. Filter through a 0.45 µm syringe filter prior to injection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
References
A Senior Application Scientist's Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: A Comparative Benchmark
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern synthetic and medicinal chemistry. The difluoromethyl group (-CF2-), in particular, offers a unique constellation of properties, acting as a bioisostere for common functional groups while enhancing metabolic stability and modulating lipophilicity.[1][2] Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate stands as a pivotal reagent in this field, combining the desirable difluoromethyl moiety with a versatile synthetic handle—the bromophenyl group—primed for carbon-carbon bond formation.[3] This guide provides an in-depth comparative analysis of this compound against structurally similar analogs, offering researchers, scientists, and drug development professionals a clear benchmark for its performance. We will dissect its reactivity in key synthetic transformations, supported by detailed experimental protocols and quantitative data, to explain not just how to use this reagent, but why specific experimental choices lead to successful outcomes.
Introduction: The Strategic Value of this compound
This compound is a specialized building block designed for complex molecular architecture. Its utility stems from two key structural features:
-
The Aryl Difluoroacetate Moiety: The gem-difluoro group adjacent to the ester is a powerful modulator of electronic and steric properties. In medicinal chemistry, this group is recognized as a metabolically stable bioisostere of hydroxyl, thiol, or even amine groups, capable of improving a drug candidate's pharmacokinetic profile.[2][4] It can enhance membrane permeability and binding affinity through its unique hydrogen bond donating capability and lipophilic character.[1][5]
-
The 4-Bromophenyl Group: The bromine atom serves as a highly reliable and reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward installation of new carbon-carbon or carbon-heteroatom bonds, making it a gateway to a vast array of more complex derivatives.[6][7]
This combination allows for a dual synthetic strategy: leveraging the difluoroacetate for its influence on biological properties while using the bromo-substituent for skeletal elaboration.
Caption: Structure of this compound.
Selection of Benchmark Compounds
To objectively evaluate this compound, we have selected a series of analogs that systematically vary key structural motifs. This allows for a direct comparison of how changes in the aryl halide, electronic nature of the aromatic ring, and the alpha-substituent impact the compound's properties and reactivity.
| Compound Name | CAS Number | Molecular Formula | Key Feature for Comparison |
| This compound | 1004305-97-8 | C10H9BrF2O2 | The subject of our study. [8][9] |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | 130754-19-7 | C10H9ClF2O2 | Halogen variation (Br vs. Cl): Benchmarks reactivity in cross-coupling.[10] |
| Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 131323-06-3 | C11H12F2O2 | Electron-donating group: Tests electronic effects on reactivity.[11][12] |
| Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 | C9H9NO4 | Electron-withdrawing group: Probes reactivity with a deactivated ring.[13] |
| Ethyl bromodifluoroacetate | 667-27-6 | C4H5BrF2O2 | Key Precursor: Benchmarks the reactivity of the difluoroacetate moiety itself.[14] |
| Note: Data for the direct difluoro-analog is sparse; this compound is used as a proxy for electronic effects. |
Comparative Physicochemical Properties
The subtle structural changes among these compounds lead to distinct physicochemical profiles, which are critical for applications ranging from reaction kinetics to drug design.
| Compound | Molecular Weight ( g/mol ) | Physical Form | Key Comments |
| This compound | 279.09[8] | Not specified, likely liquid/solid | The bromo-substituent significantly increases molecular weight. |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | 234.63[10] | Liquid | Lower molecular weight compared to the bromo analog. |
| Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 214.21[11] | Not specified, likely liquid | The methyl group provides a moderate increase in lipophilicity. |
| Methyl 2-(4-nitrophenyl)acetate | 195.16[13] | Not specified | The nitro group dramatically increases polarity. |
| Ethyl bromodifluoroacetate | 202.98 | Clear colorless to slightly yellow liquid[14] | A volatile and reactive liquid precursor. |
The introduction of fluorine, particularly the -CF2- group, is known to increase lipophilicity, a critical parameter for bioavailability in drug candidates.[15] This effect, combined with the properties of the aryl substituent, allows for fine-tuning of a molecule's LogP value.
Comparative Reactivity: A Tale of Two Chemistries
The true value of these reagents is demonstrated in their synthetic applications. We will focus on two ubiquitous and powerful transformations in organic chemistry: Palladium-Catalyzed Suzuki Coupling and the Reformatsky Reaction.
Palladium-Catalyzed Cross-Coupling: The Aryl Halide Handle
The Suzuki coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[3] The choice of halide (Br vs. Cl) is a critical determinant of reaction efficiency.
Causality of Experimental Choice: The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf >> Cl > F.[6] This trend is dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is the rate-determining step.[7] The C-Br bond is weaker and more polarizable than the C-Cl bond, making this compound a more reactive substrate than its chloro-analog.[7] Consequently, reactions with the chloro-analog often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or longer reaction times to achieve comparable yields.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
Self-Validating Experimental Protocol: Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).
-
Expertise: A flame-dried flask and inert atmosphere are crucial to prevent moisture from deactivating the catalyst and hydrolyzing the boronic acid. The excess boronic acid and base drive the reaction to completion.
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (3 mol%), to the flask.
-
Expertise: Pd(PPh3)4 is a reliable, albeit sometimes less active, catalyst for aryl bromides. For the less reactive chloro-analog, a more active catalyst system like Pd2(dba)3 with a ligand such as SPhos or XPhos would be a more appropriate choice.[7]
-
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Expertise: The biphasic solvent system is classic for Suzuki couplings. Toluene solubilizes the organic components and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[3] Degassing (e.g., via freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen, which can oxidatively degrade the phosphine ligands and deactivate the catalyst.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The Reformatsky Reaction: Activating the Difluoroacetate Core
The Reformatsky reaction is a classic method for generating β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[16][17] This reaction is particularly relevant for the synthesis of difluoromethylated compounds, often using Ethyl bromodifluoroacetate as the starting material.[14][18]
Causality of Experimental Choice: The reaction proceeds via the formation of an organozinc reagent, or a "Reformatsky enolate".[19] Zinc is the metal of choice because its enolates are generally less reactive than their lithium or magnesium (Grignard) counterparts.[20] This tempered reactivity is crucial, as it prevents undesired side reactions, such as nucleophilic attack on the ester group of another molecule. The reaction provides a direct and reliable method to introduce the valuable CF2COOEt unit onto a molecule.
Caption: Key steps in the Reformatsky reaction mechanism.[16][20]
Self-Validating Experimental Protocol: Reformatsky Reaction
This protocol details the reaction of Ethyl bromodifluoroacetate with a generic aldehyde.
-
Zinc Activation: Add zinc dust (2.0 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color disappears.
-
Expertise: Commercial zinc dust is often coated with a passivating layer of zinc oxide. Activation is essential to expose a fresh metal surface for the oxidative addition step.
-
-
Reagent Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF to the activated zinc suspension.
-
Enolate Formation & Reaction: Slowly add a solution of Ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Expertise: Adding the α-halo ester slowly ensures that the generated organozinc reagent reacts with the present aldehyde rather than dimerizing.[16] Anhydrous solvent is critical to prevent quenching the organozinc intermediate.
-
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours or until the starting materials are consumed (monitored by TLC).
-
Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Expertise: The acidic quench protonates the zinc alkoxide intermediate and dissolves the remaining zinc salts, facilitating extraction.
-
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the crude product by silica gel chromatography.
Summary: Selecting the Right Reagent for the Job
The choice between this compound and its analogs is dictated by the specific synthetic goal. This guide provides the foundational knowledge to make an informed decision based on predictable reactivity patterns.
| Reagent | Primary Application | Key Advantage | Main Consideration |
| This compound | C-C bond formation via cross-coupling | High reactivity of the C-Br bond allows for mild reaction conditions. | Higher molecular weight and cost compared to the chloro-analog. |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | C-C bond formation via cross-coupling | Lower cost and more readily available starting materials. | Requires more forcing conditions or specialized, highly active catalyst systems.[7] |
| Ethyl 2,2-difluoro-2-(p-tolyl)acetate | Introduction of an electron-rich difluoromethylated arene | The electron-donating methyl group can influence subsequent reactions. | The aryl group lacks a convenient handle for standard cross-coupling. |
| Ethyl bromodifluoroacetate | Direct introduction of the CF2COOEt moiety | Highly effective in Reformatsky and related reactions for building difluoromethylated structures.[21] | A reactive electrophile that must be handled under anhydrous conditions.[21] |
By understanding the interplay between the aryl halide, the electronic nature of the aromatic ring, and the unique properties of the difluoroacetate group, researchers can harness the full potential of these powerful synthetic building blocks.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. This compound [oakwoodchemical.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 130754-19-7 Cas No. | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Matrix Scientific [matrixscientific.com]
- 11. Ethyl 2,2-Difluoro-2-(p-tolyl)acetate | CymitQuimica [cymitquimica.com]
- 12. Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 131323-06-3 [sigmaaldrich.com]
- 13. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 [sigmaaldrich.com]
- 14. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 17. pharmdguru.com [pharmdguru.com]
- 18. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Ethyl bromodifluoroacetate - Enamine [enamine.net]
A Senior Application Scientist's Guide to Strategic Synthesis: Cost-Benefit Analysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The difluoromethyl group (–CF₂H), in particular, has garnered immense interest as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups.[1] Its unique electronic properties and ability to act as a hydrogen bond donor enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3][4]
A common challenge, however, is the efficient and convergent synthesis of complex molecules bearing this group alongside other key functionalities. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate emerges as a specialized building block designed to streamline this process, offering both the valuable difluoroacetate motif and a versatile bromophenyl group for subsequent cross-coupling reactions in a single reagent.
This guide provides an in-depth cost-benefit analysis of employing this advanced reagent compared to a more traditional, multi-step cross-coupling strategy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven framework to help you decide which synthetic route best aligns with your project's specific goals—be it speed and convenience for lead optimization or cost-effectiveness and versatility for large-scale manufacturing and library development.
Comparative Synthetic Strategies: A Head-to-Head Analysis
The central question is not simply "how to synthesize the target," but "what is the most logical and resource-efficient way to achieve the synthesis within the project's constraints?" Here, we compare two primary strategies for accessing aryl difluoroacetate structures.
Strategy 1: The Direct Approach with a Specialized Building Block
This strategy leverages the pre-functionalized nature of This compound . It is best suited for scenarios where the 4-bromophenyl moiety is a known, desired component of the final molecule. The primary advantage is the reduction in the number of synthetic steps, saving significant time in purification, characterization, and labor.
Logical Framework for Strategy 1
Caption: Decision workflow for employing the direct, single-reagent strategy.
Strategy 2: The Convergent Cross-Coupling Approach
This strategy is more versatile and often more economical for large-scale synthesis or when exploring a variety of aryl substituents. It involves a copper-catalyzed cross-coupling reaction between a widely available difluoromethylating agent, Ethyl bromodifluoroacetate , and an appropriate aryl precursor, such as 1-bromo-4-iodobenzene .[5][6][7] While requiring an additional step, it utilizes less expensive, commodity starting materials.
Logical Framework for Strategy 2
Caption: Experimental workflow for the two-step cross-coupling strategy.
Quantitative Cost-Benefit Analysis
The choice of strategy often comes down to a trade-off between the cost of materials and the cost of time and labor. The following table summarizes these factors based on current market prices and typical reaction efficiencies.
| Metric | Strategy 1: Specialized Reagent | Strategy 2: Cross-Coupling | Rationale & Justification |
| Reagent Cost | High | Low to Moderate | This compound costs |
| Number of Steps | Fewer (Often 1) | More (Typically 2+) | Strategy 1 integrates the key fragments, bypassing a separate coupling step, thus saving on solvents, workup, and purification time. |
| Process Time | Short | Long | The additional cross-coupling step, including setup, reaction time, and purification, can add a full day or more to the synthesis. |
| Overall Yield | Dependent on single step | Cumulative of multiple steps | While individual cross-coupling yields can be high, the overall yield is a product of two steps, which can be lower than a single, high-yielding step. |
| Versatility | Low | High | Strategy 2 allows for the use of a wide array of aryl iodides or boronates, making it ideal for library synthesis and structure-activity relationship (SAR) studies. |
| Scalability | Limited by reagent cost | High | The use of inexpensive copper powder and commodity starting materials makes Strategy 2 more economically viable for large-scale production.[5] |
| Waste Generation | Lower | Higher | Fewer steps inherently lead to less solvent and chromatography waste. The cross-coupling reaction also generates stoichiometric metallic byproducts. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed, self-validating protocols for each strategy are presented below. These protocols are designed with trustworthiness in mind, explaining the causality behind key steps.
Protocol 1: Synthesis via Copper-Catalyzed Cross-Coupling (Strategy 2)
This protocol is adapted from established copper-mediated C-C coupling methodologies.[5][9] The choice of copper powder is a key cost-saving measure, offering an inexpensive and readily available catalyst that is effective for this transformation. DMSO is selected as the solvent due to its high boiling point and ability to dissolve the reactants and facilitate the reaction.
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)[8]
-
Copper powder, -325 mesh (0.5 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (e.g., 2.83 g, 10.0 mmol) and copper powder (0.32 g, 5.0 mmol). Seal the flask, and evacuate and backfill with argon or nitrogen three times. Causality: An inert atmosphere is critical to prevent the oxidation of the copper catalyst and potential side reactions.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (20 mL), TMEDA (0.30 mL, 2.0 mmol), and ethyl bromodifluoroacetate (1.93 mL, 15.0 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously. Expected Observation: The mixture will become a dark brown or black suspension.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Self-Validation: A successful reaction will show the consumption of the 1-bromo-4-iodobenzene starting material and the appearance of a new, higher Rf spot for the product.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (100 mL) and saturated aq. NH₄Cl (50 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL). Causality: Washing with water and brine removes residual DMSO and inorganic salts, which is essential for obtaining a clean product.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization:
-
The final product, this compound, should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Conclusion and Strategic Recommendations
The choice between using a specialized building block like This compound and pursuing a multi-step cross-coupling strategy is a critical decision that impacts project timelines, budgets, and research flexibility.
-
Choose this compound (Strategy 1) for:
-
Speed and Efficiency: When time is the most critical factor, such as in late-stage functionalization or rapid lead optimization.
-
Known Scaffolds: When the 4-bromophenyl moiety is a confirmed, non-negotiable part of the target molecule.
-
Small to Medium Scale: For syntheses where the higher reagent cost is justifiable by the significant savings in labor and downstream processing.
-
-
Choose the Cross-Coupling Approach (Strategy 2) for:
-
Cost-Effectiveness at Scale: When synthesizing larger quantities (multi-gram to kilogram), the lower cost of bulk starting materials provides a decisive economic advantage.
-
Flexibility and Library Synthesis: When exploring SAR by varying the aryl group, this method allows for the coupling of diverse aryl halides or boronates with a single, common difluoro-reagent.
-
Early-Stage Discovery: When cost-control is paramount and longer synthesis times are acceptable.
-
Ultimately, both are powerful strategies in the synthetic chemist's toolkit. By understanding the trade-offs in cost, time, and versatility, researchers can make an informed, authoritative decision that best aligns with their scientific and developmental objectives.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reaction Kinetics of Fluorinated Esters: From Stability to Synthetic Activation
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of molecular reactivity is paramount. The strategic incorporation of fluorine into organic molecules, a cornerstone of modern medicinal chemistry, profoundly alters a compound's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth comparative analysis of the reaction kinetics of fluorinated esters, moving beyond simple observation to explain the underlying electronic principles and provide actionable experimental protocols for their study. By understanding how fluorination impacts reactivity, scientists can better predict the stability of novel drug candidates and harness the unique properties of these motifs for advanced synthetic applications.
The Inductive Power of Fluorine: A Fundamental Driver of Reactivity
The unique behavior of fluorinated esters stems from the exceptional properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network.[4] This has two primary consequences for ester reactivity:
-
Increased Electrophilicity of the Carbonyl Carbon : The inductive pull of fluorine atoms, whether positioned on the acyl or alcohol moiety of the ester, draws electron density away from the carbonyl carbon. This makes the carbon center significantly more electron-deficient (electrophilic) and, therefore, more susceptible to attack by nucleophiles.[5][6]
-
Enhanced Leaving Group Ability : When fluorine is on the alcohol portion of the ester, it stabilizes the resulting alkoxide anion formed upon cleavage. This makes the fluorinated alcohol a better leaving group, accelerating the overall reaction rate for processes like hydrolysis and transesterification.[5][7]
Crucially, the van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), meaning that fluorine substitution can be considered an almost perfect isosteric replacement.[5] This allows for the modulation of electronic properties with minimal steric perturbation, a feature highly valued in drug design.
Comparative Hydrolysis Rates: A Quantitative Look at Fluorine's Impact
The hydrolysis of an ester to its constituent carboxylic acid and alcohol is a fundamental reaction for assessing the stability of a potential drug molecule. The introduction of fluorine dramatically accelerates this process.[8][9]
A study on the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models provides a clear quantitative comparison.[8] The experiment tracked the base-catalyzed hydrolysis (pH 11, 298 K) of esters with increasing degrees of fluorination on the ethyl group.
Table 1: Comparative Hydrolysis Half-Lives of Ethyl Esters [8]
| Ester Moiety | Number of Fluorine Atoms | Hydrolysis Half-Life (t½) at pH 11 | Relative Rate Increase (vs. Ethyl Ester) |
| Ethyl | 0 | ~1020 min | 1x |
| 2-Fluoroethyl | 1 | ~120 min | ~8.5x |
| 2,2-Difluoroethyl | 2 | ~30 min | ~34x |
| 2,2,2-Trifluoroethyl | 3 | 6.4 min | ~160x |
As the data clearly demonstrates, each additional fluorine atom increases the rate of hydrolysis by a factor of 3-4.[8] The trifluoroethyl ester hydrolyzes approximately 160 times faster than its non-fluorinated counterpart. This profound rate enhancement is a direct consequence of the cumulative inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic and stabilizes the departing alkoxide.
This effect is not limited to the alcohol moiety. Ab initio calculations suggest that placing a trifluoromethyl group on the acyl portion of the ester will also significantly accelerate the hydrolysis rate compared to non-substituted analogs.[9] This predictable modulation of stability is critical; a highly reactive ester might be desirable for a prodrug designed for rapid cleavage under physiological conditions, but it would be a liability for a drug requiring long-term stability.[8]
Beyond Hydrolysis: Fluorinated Esters as Activated Intermediates
The same electronic principles that accelerate hydrolysis also make fluorinated esters highly effective activated intermediates in organic synthesis. Their enhanced reactivity allows for transformations like amide bond formation and transesterification to occur under much milder conditions than with their non-fluorinated counterparts.[5][6]
For example, highly fluorinated esters such as pentafluorophenyl (PFP) esters or hexafluoroisopropyl (HFIP) esters are widely used as coupling agents.[5][7] The strong electron-withdrawing nature of the fluorinated leaving group facilitates nucleophilic attack by amines or alcohols, enabling the efficient synthesis of amides, peptides, and other esters, often without the need for harsh reagents or high temperatures.[5]
Experimental Protocol: Kinetic Analysis of Base-Catalyzed Ester Hydrolysis
To provide a practical framework for studying these kinetics, the following section details a robust, self-validating protocol for monitoring the hydrolysis of an ester using a classic titrimetric method. This method follows the reaction progress by measuring the consumption of the hydroxide catalyst over time.
Causality of the Experiment
The hydrolysis of an ester in the presence of sodium hydroxide (NaOH) consumes one equivalent of the base. By taking samples at regular intervals, quenching the reaction, and titrating the remaining NaOH with a standardized acid, we can determine the concentration of the ester at each time point and subsequently calculate the reaction's rate constant.
Materials and Reagents
-
Fluorinated ester of interest (e.g., ethyl trifluoroacetate)
-
Non-fluorinated control ester (e.g., ethyl acetate)
-
0.05 M Sodium Hydroxide (NaOH) solution, standardized
-
0.05 M Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice
-
Constant temperature water bath (e.g., 25°C)
-
Burette, pipettes, conical flasks, stopwatches
Step-by-Step Methodology
-
Temperature Equilibration : Place flasks containing the 0.05 M NaOH solution and the ester into the constant temperature water bath. Allow them to equilibrate for at least 15-20 minutes.
-
Reaction Initiation : Pipette a known volume of the ester into the flask containing the NaOH solution. Start the stopwatch the moment the ester is added and mix thoroughly. This is time t=0.
-
Initial Time Point (t=0) : Immediately withdraw a 10 mL aliquot of the reaction mixture and transfer it to a conical flask containing a small amount of crushed ice and deionized water. The cold temperature effectively quenches the hydrolysis reaction.[10]
-
Titration : Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the unreacted NaOH with the standardized 0.05 M HCl solution until the pink color disappears. Record the volume of HCl used.
-
Subsequent Time Points : Repeat steps 3 and 4 at regular, timed intervals (e.g., 5, 10, 20, 30, 60 minutes). The frequency of sampling should be adjusted based on the expected reactivity of the ester; fluorinated esters will require more frequent early sampling.[10]
-
Infinity Time Point (t=∞) : To determine the initial concentration of the ester, allow a separate, sealed sample of the reaction mixture to proceed to completion. This can be accelerated by gentle heating (e.g., 50°C for 1 hour) after the main experiment is complete.[10] Titrate this "infinity" sample as before.
-
Control Run : Perform the entire experiment using the non-fluorinated analog (e.g., ethyl acetate) under identical conditions to establish a baseline for comparison.
Data Analysis
-
Let Vt be the volume of HCl required for the titration at time t.
-
Let V∞ be the volume of HCl required for the titration at time infinity (completion).
-
The concentration of the ester at any time t, [Ester]t, is proportional to (Vt - V∞).
-
For a pseudo-first-order reaction (assuming [NaOH] is in excess or its change is explicitly tracked), a plot of ln(Vt - V∞) versus time (t) will yield a straight line.[10]
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).
This protocol is self-validating through the linearity of the resulting kinetic plot and the consistency of results across replicate runs. Careful control of temperature is critical for trustworthiness.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and the experimental workflow.
Caption: Base-catalyzed (BAc2) hydrolysis of a fluorinated ester (R-CO-ORf).
Caption: Experimental workflow for titrimetric kinetic analysis of ester hydrolysis.
Conclusion
The strategic incorporation of fluorine provides a powerful and predictable tool for modulating the reaction kinetics of esters. The strong inductive effect of fluorine atoms dramatically increases the rate of nucleophilic attack at the carbonyl carbon, a principle that governs both the hydrolytic stability of these compounds and their utility as activated intermediates in synthesis. As demonstrated, a single fluorine substitution can increase hydrolysis rates by an order of magnitude, with each subsequent fluorine addition compounding the effect. For professionals in drug discovery, this knowledge is critical for designing molecules with desired stability profiles—from long-lasting drugs to rapidly activating prodrugs. The provided experimental framework offers a reliable method for quantifying these kinetic effects, enabling data-driven decisions in the complex process of drug development and chemical synthesis.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. As a complex halogenated organic compound, its disposal requires meticulous attention to safety protocols and regulatory compliance to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Assessment and Chemical Profile
The presence of bromine and fluorine atoms classifies it as a halogenated organic compound , which is the single most critical factor determining its disposal pathway.[1] The ester functional group and the aromatic ring also influence its chemical reactivity and toxicity.
Table 1: Profile of this compound and Related Compounds
| Property | Value / Assessment | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₉BrF₂O₂ | - |
| Classification | Halogenated Organic Compound | |
| Anticipated Hazards | Harmful if swallowed. Causes serious eye irritation. May cause skin and respiratory irritation. | [2][3] |
| Disposal Consideration | Must be treated as hazardous chemical waste. Incineration at a licensed facility is the preferred method. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [4] |
Core Principles of Halogenated Waste Management
The disposal of halogenated compounds is strictly regulated due to their potential to form persistent environmental pollutants and corrosive byproducts during improper treatment. Adherence to the following principles is mandatory.
-
Waste Segregation is Non-Negotiable : Always collect halogenated organic waste in a container separate from non-halogenated organic waste.[5][6] The primary reason for this is the difference in disposal technology. Non-halogenated solvents can often be recycled or used in fuel blending. In contrast, halogenated wastes require high-temperature incineration, typically with "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced upon combustion. Mixing these waste streams leads to increased disposal costs and regulatory complications.[6]
-
Prohibition of Sewer Disposal : Under no circumstances should any organic solvent, particularly a halogenated one, be disposed of down the sink or in any sewer system.[5] This action is a serious regulatory violation and can cause significant environmental damage.
-
Container Integrity and Compatibility : Use only containers that are in good condition, free from damage, and chemically compatible with the waste.[7] High-density polyethylene (HDPE) or glass containers with secure, threaded caps are appropriate. Never use metal containers for acidic or potentially corrosive waste streams.[8][9]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection : A standard laboratory coat.
Step 2: Prepare the Waste Container
-
Select a clean, dry, and appropriate waste container (as described in Section 2).
-
The container must be clearly labeled before the first drop of waste is added.[5]
Step 3: Label the Waste Container Correctly
The label must, at a minimum, comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.[7][10]
-
Clearly write the words "HAZARDOUS WASTE ".[10]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
If other halogenated wastes are being added to the same container, maintain an updated list of all components and their approximate percentages.[6]
-
Include a clear hazard warning, such as "Toxic" or "Irritant".[10]
Step 4: Waste Accumulation and Storage
-
Carefully transfer the waste this compound into the prepared, labeled container.
-
Keep the container securely closed at all times except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) .[9][10] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, and store the container within a secondary containment system (e.g., a chemical-resistant tray) to prevent spills.[7]
Step 5: Final Disposal Arrangement
-
Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.[7][8]
-
Do not move hazardous waste between different SAAs. The EHS department will handle the transfer to a central accumulation area (CAA) if applicable.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Workflow for the disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to a safe laboratory environment.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated; open a fume hood sash if safe to do so.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Place the used absorbent material into a sealed, labeled plastic bag or container.
-
This contaminated material must be disposed of as hazardous waste, following the same protocol outlined above.[5]
-
-
Large Spills or Unknown Hazards :
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's emergency number and the EHS office from a safe location.[5]
-
By adhering to this structured and scientifically grounded protocol, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
